N,N-Dimethylethanesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4-8(6,7)5(2)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLSCQKZAPYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212786 | |
| Record name | N,N-Dimethylethanesulphonamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-68-7 | |
| Record name | N,N-Dimethylethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Dimethylethanesulphonamide | |
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| Record name | 6338-68-7 | |
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| Record name | N,N-Dimethylethanesulphonamide | |
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| Record name | N,N-dimethylethanesulphonamide | |
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| Record name | N,N-Dimethylethanesulfonamide | |
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Foundational & Exploratory
An In-depth Technical Guide to N,N-Dimethylethanesulfonamide: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethanesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group linked to a secondary amine. This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications, offering valuable insights for professionals in research and drug development. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to mimic a peptide bond and participate in hydrogen bonding.[1][2][3][4][5] N,N-disubstituted sulfonamides, such as this compound, offer unique solubility and stability profiles, making them attractive scaffolds in modern drug design.[6]
Physicochemical Properties
This compound is a liquid at room temperature with a high boiling point, indicating strong intermolecular forces.[7][8] Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H11NO2S | PubChem[3] |
| Molecular Weight | 137.20 g/mol | PubChem[3] |
| CAS Number | 6338-68-7 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Boiling Point | 240 °C | ACS Applied Energy Materials[8] |
| Computed XLogP3 | -0.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Molecular Structure and Spectroscopic Analysis
The structure of this compound features a central sulfur atom tetrahedrally coordinated to two oxygen atoms, an ethyl group, and a dimethylamino group.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis. [9]
-
Reaction Setup: To a solution of dimethylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a tertiary amine base like triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.05 equivalents) dropwise to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute aqueous solution of HCl, a saturated aqueous solution of NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Stability
This compound is a relatively stable compound. [8]The sulfonamide group is generally robust, but it can undergo hydrolysis under strong acidic or basic conditions to yield ethanesulfonic acid and dimethylamine. [1]The nitrogen atom, being part of a tertiary amine, is nucleophilic and can participate in reactions with strong electrophiles.
The stability of this compound makes it a suitable solvent for certain electrochemical applications, particularly as an electrolyte solvent in lithium-oxygen batteries, where it has shown stability against highly reactive oxygen species. [10]
Applications in Research and Drug Development
The sulfonamide functional group is of significant interest in medicinal chemistry. [1][2][3][4][5]While specific applications of this compound in drug development are not widely documented, N,N-disubstituted sulfonamides are explored for various therapeutic targets. [6]The substitution on the nitrogen atom can be tailored to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Beyond medicinal chemistry, this compound has been investigated as a stable, polar aprotic solvent for electrochemical applications, notably in lithium-oxygen batteries. [8][10]Its high boiling point and stability make it a promising candidate for such systems. [8]It also serves as a versatile intermediate in organic synthesis. [1]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Specific safety and handling information can be found in the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable compound with interesting physicochemical properties and potential applications in both synthetic chemistry and materials science. Its structural features, particularly the N,N-disubstituted sulfonamide moiety, offer a platform for further exploration in drug discovery and as a stable, polar aprotic solvent. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their scientific endeavors.
References
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An In-Depth Technical Guide to N,N-Dimethylethanesulfonamide: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1] From their initial discovery as antibacterial agents to their current applications in treating conditions ranging from cancer to viral infections, sulfonamides have proven to be a versatile and valuable pharmacophore.[1] This guide focuses on a specific member of this class, N,N-Dimethylethanesulfonamide, providing a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in the field of drug development. As a simple, non-chiral sulfonamide, it represents a fundamental building block, the understanding of which can inform the design and synthesis of more complex and targeted therapeutic molecules. This document aims to serve as a practical resource for researchers and scientists, offering insights into the handling, synthesis, and potential utility of this compound in a laboratory setting.
Core Properties of this compound
A clear understanding of the fundamental physicochemical properties of a compound is the foundation for its effective use in research and development. This compound is a relatively simple molecule, yet its properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 6338-68-7 | [2] |
| Molecular Formula | C4H11NO2S | [2] |
| Molecular Weight | 137.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCS(=O)(=O)N(C)C | [2] |
| InChI Key | MORLSCQKZAPYFM-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Practical Workflow
The synthesis of N,N-disubstituted sulfonamides is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a secondary amine.[3] This reaction is generally robust and high-yielding, making the desired sulfonamide readily accessible.
Reaction Mechanism and Causality
The synthesis of this compound proceeds via a nucleophilic acyl substitution-like reaction at the sulfur center of ethanesulfonyl chloride. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic sulfur atom. The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the dimethylamine starting material. The choice of an aprotic solvent like dichloromethane (DCM) is ideal as it is inert under the reaction conditions and facilitates easy work-up.
Experimental Protocol: Synthesis from Ethanesulfonyl Chloride and Dimethylamine
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Ethanesulfonyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve dimethylamine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve ethanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using an addition funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: A typical workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
While specific blockbuster drugs containing the this compound moiety are not prevalent, its utility lies in its role as a fundamental building block and a lead fragment in the drug discovery process. The sulfonamide group is a key structural motif in a vast number of marketed drugs, and simple sulfonamides like the one discussed here are invaluable tools for medicinal chemists.
The Sulfonamide as a Privileged Scaffold
The sulfonamide group is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This is attributed to its unique electronic and steric properties:
-
Hydrogen Bonding: The sulfonamide nitrogen can act as a hydrogen bond donor, while the sulfonyl oxygens are excellent hydrogen bond acceptors.
-
Tetrahedral Geometry: The sulfur atom has a tetrahedral geometry, which can provide a three-dimensional scaffold for orienting substituents to interact with biological targets.
-
Metabolic Stability: The sulfonamide bond is generally stable to metabolic degradation.
Potential Roles of this compound in Drug Discovery
-
Building Block for Library Synthesis: this compound can be used as a starting material for the synthesis of more complex molecules. The ethyl group can be functionalized, or the entire moiety can be incorporated into a larger scaffold.
-
Fragment-Based Drug Discovery (FBDD): As a small, low molecular weight compound, this compound is an ideal candidate for fragment-based screening campaigns. In FBDD, small fragments are screened for weak binding to a biological target. Hits from these screens are then elaborated into more potent lead compounds.
-
Investigating Structure-Activity Relationships (SAR): In a lead optimization program, replacing a more complex sulfonamide with this compound can help to probe the importance of certain structural features for biological activity. This allows researchers to understand which parts of a molecule are essential for its function.
While no specific biological activity has been extensively reported for this compound itself, the broader class of sulfonamides exhibits a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Therefore, this compound could serve as a starting point for the development of novel therapeutic agents in these areas.
Analytical Methods for Characterization
The purity and identity of this compound must be confirmed using appropriate analytical techniques. The most common methods for the analysis of small organic molecules like this are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components of a mixture. For a polar compound like this compound, a reversed-phase HPLC method would be suitable.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and confirmation of identity, a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another excellent technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis.
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable choice.
-
Injection: A split or splitless injection can be used depending on the concentration of the sample.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) will ensure good separation from any impurities.
-
Detection: A mass spectrometer will provide both quantitative data and a mass spectrum that can be used to confirm the identity of the compound by comparing it to a library spectrum. PubChem lists GC-MS data for this compound, which can serve as a reference.[4]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile reagents like ethanesulfonyl chloride and dimethylamine.
-
Handling of Reagents:
-
Ethanesulfonyl chloride: This is a corrosive and moisture-sensitive compound. It should be handled with care to avoid contact with skin and eyes and to prevent inhalation of its vapors.
-
Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound, with its straightforward synthesis and simple structure, represents a valuable tool in the arsenal of the medicinal chemist. While it may not be a therapeutic agent in its own right, its importance as a fundamental building block and a probe for structure-activity relationship studies should not be underestimated. This guide has provided a comprehensive overview of its properties, a practical protocol for its synthesis, a discussion of its potential applications in drug discovery, and guidance on its analysis and safe handling. A thorough understanding of such foundational molecules is essential for the continued innovation and advancement in the development of new and effective pharmaceuticals.
References
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- Liu, W., et al. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 3(02), e83-e99.
- Ghadessy, F. J., et al. (1986). Synthesis and biological evaluation of N alpha-hydroxysulfonyl-[Nle28,31]-CCK26-33. Life sciences, 39(18), 1623–1629.
- Procopiou, P. A., et al. (2020). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 25(15), 3489.
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An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethylethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for N,N-Dimethylethanesulfonamide, a compound of interest in various chemical and pharmaceutical research fields. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule, offering insights grounded in established scientific principles.
Introduction
This compound (CAS No: 10163-48-1) belongs to the sulfonamide class of organic compounds. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This functional group is a key pharmacophore in many antibacterial drugs.[1][2] The structural elucidation and purity assessment of such compounds heavily rely on a combination of spectroscopic techniques. This guide will serve as a detailed reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound consists of an ethyl group and a dimethylamino group attached to a central sulfonyl moiety. This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint, which we will explore in detail.
Molecular Formula: C₄H₁₁NO₂S[3]
Molecular Weight: 137.20 g/mol [3]
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the methyl protons of the ethyl group, the methylene protons of the ethyl group, and the protons of the two methyl groups attached to the nitrogen atom.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet (t) | 3H | CH₃-CH₂- |
| ~2.9 | Singlet (s) | 6H | -N(CH₃)₂ |
| ~3.1 | Quartet (q) | 2H | -CH₂-S- |
-
Interpretation:
-
The triplet at approximately 1.3 ppm is characteristic of a methyl group adjacent to a methylene group. The n+1 rule predicts a triplet (2+1=3).
-
The singlet at around 2.9 ppm corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen. Since there are no adjacent protons, the signal is a singlet.
-
The quartet at about 3.1 ppm is assigned to the methylene protons, which are coupled to the three protons of the adjacent methyl group, resulting in a quartet (3+1=4).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. This compound has three distinct carbon atoms, which will give rise to three signals in the ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~8 | CH₃-CH₂- |
| ~37 | -N(CH₃)₂ |
| ~48 | -CH₂-S- |
-
Interpretation:
-
The upfield signal at approximately 8 ppm is assigned to the methyl carbon of the ethyl group.
-
The signal around 37 ppm corresponds to the two equivalent methyl carbons attached to the nitrogen.
-
The downfield signal at about 48 ppm is attributed to the methylene carbon, which is deshielded by the adjacent electron-withdrawing sulfonyl group.
-
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[5][6]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2880 | Medium-Strong | C-H stretching (alkane) |
| ~1340-1320 | Strong | Asymmetric SO₂ stretching |
| ~1150-1130 | Strong | Symmetric SO₂ stretching |
| ~1180-1050 | Medium | C-N stretching |
-
Interpretation:
-
The strong absorptions in the regions of 1340-1320 cm⁻¹ and 1150-1130 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively. These are typically the most intense peaks in the spectrum of a sulfonamide.
-
The C-H stretching vibrations of the alkyl groups are observed in the 2980-2880 cm⁻¹ region.
-
The C-N stretching vibration appears in the fingerprint region, typically between 1180 and 1050 cm⁻¹.
-
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 137
-
Key Fragmentation Peaks:
-
m/z = 122: [M - CH₃]⁺
-
m/z = 108: [M - C₂H₅]⁺
-
m/z = 72: [N(CH₃)₂S]⁺
-
m/z = 44: [N(CH₃)₂]⁺
-
-
Interpretation:
-
The molecular ion peak at m/z 137 corresponds to the molecular weight of this compound.
-
The fragmentation pattern is consistent with the structure. The loss of a methyl group (15 Da) from the dimethylamino moiety or the ethyl group leads to the peak at m/z 122.
-
Cleavage of the ethyl group (29 Da) results in the fragment at m/z 108.
-
Other significant fragments arise from cleavages around the sulfur atom.
-
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.
-
-
MS Detection (EI):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
The molecules are ionized by electron impact (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis.
IR Spectroscopy (ATR-FTIR) Workflow
Caption: Workflow for IR spectroscopic analysis using ATR-FTIR.
Mass Spectrometry (GC-MS) Workflow
Caption: Workflow for Mass Spectrometric analysis using GC-MS.
Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The data presented in this guide are consistent with the known structure of the molecule and serve as a reliable reference for its identification and analysis in various scientific and industrial settings. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectroscopic data, which is fundamental for accurate structural elucidation and purity assessment.
References
- Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. (n.d.).
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI.
- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342.
- Analysis of sulfonamides. (n.d.). Slideshare.
- N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- N,N-Dimethyl methanesulfonamide(918-05-8) 13C NMR spectrum. (n.d.). ChemicalBook.
- This compound. (n.d.). PubChem.
- spectrophotometric method for determination of sulfonamides in water. (2017). ResearchGate.
- N,N-Dimethylmethanesulphonamide. (n.d.). PubChem.
- Methanesulfonamide, N,N-dimethyl-. (n.d.). NIST WebBook.
- N,N-Dimethylmethanesulfonamide. (n.d.). SpectraBase.
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An In-depth Technical Guide to the Physical Properties of N,N-Dimethylethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethanesulfonamide, a member of the sulfonamide class of organic compounds, is a molecule of growing interest in various scientific fields. While the broader family of sulfonamides is well-established in medicinal chemistry for its wide range of biological activities, the specific physical and chemical properties of individual analogues are critical for their application in specialized areas such as materials science and as synthetic intermediates.[1][2] This guide provides a focused examination of the key physical properties of this compound, namely its melting and boiling points, and details the rigorous experimental methodologies required for their accurate determination. Understanding these fundamental characteristics is paramount for the handling, reaction optimization, and application of this compound, particularly in fields like drug development and advanced materials research.
Core Physical Properties of this compound
The physical state and phase transition temperatures of this compound are critical parameters for its practical application. A summary of its key identifiers and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C4H11NO2S | PubChem[3] |
| Molecular Weight | 137.20 g/mol | PubChem[3] |
| CAS Number | 6338-68-7 | PubChem[3] |
| Physical Form | Liquid at room temperature | Sigma-Aldrich |
| Melting Point | Below room temperature | Inferred from physical state |
| Boiling Point | 186.7°C at 760 mmHg | Tetrahedron Scientific |
| Predicted Enthalpy of Fusion (ΔfusH°) | 20.52 kJ/mol | Cheméo[4] |
Experimental Determination of Physical Properties
The precise determination of melting and boiling points is fundamental to characterizing a chemical compound. These properties are not only indicators of purity but also dictate the conditions required for synthesis, purification, and storage.
Methodology for Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, several methods can be employed for accurate boiling point determination.
Experimental Protocol: Distillation Method
The distillation method is a common and reliable technique for determining the boiling point of a liquid when a sufficient quantity of the substance is available.
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the vapor condenses on the thermometer bulb and a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.
Causality in Experimental Choices:
-
Boiling Chips: These are added to ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings.
-
Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
Diagram: Boiling Point Determination via Distillation
Caption: Workflow for boiling point determination using the distillation method.
Methodology for Melting Point Determination
Since this compound is a liquid at room temperature, its melting point (or freezing point) must be determined at sub-ambient temperatures.
Experimental Protocol: Cooling Curve Method
-
Sample Preparation: Place a sample of liquid this compound in a test tube.
-
Temperature Monitoring: Insert a calibrated thermometer or temperature probe into the center of the liquid.
-
Cooling: Immerse the test tube in a cooling bath (e.g., an ice-salt mixture or a cryostat).
-
Data Collection: Record the temperature at regular intervals as the liquid cools and eventually solidifies.
-
Analysis: Plot a graph of temperature versus time. The temperature at which the curve plateaus represents the freezing point (and thus the melting point) of the substance.
Causality in Experimental Choices:
-
Stirring: Gentle stirring of the liquid during cooling helps to prevent supercooling and ensures a uniform temperature throughout the sample.
-
Controlled Cooling Rate: A slow and steady cooling rate is crucial for the formation of a distinct plateau in the cooling curve, which corresponds to the phase transition.
Diagram: Melting Point Determination via Cooling Curve
Caption: Workflow for determining the melting point of a liquid using the cooling curve method.
Synthesis of this compound
A common and direct method for the synthesis of N,N-disubstituted sulfonamides is the reaction of a sulfonyl chloride with a secondary amine. In the case of this compound, this involves the reaction of ethanesulfonyl chloride with dimethylamine.
Reaction Scheme:
CH₃CH₂SO₂Cl + 2 (CH₃)₂NH → CH₃CH₂SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve ethanesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Amine Addition: Cool the solution in an ice bath. Slowly add a solution of dimethylamine (in a suitable solvent or as a gas) to the stirred solution of ethanesulfonyl chloride. An excess of dimethylamine is used to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with water to remove the dimethylamine hydrochloride salt. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Research and Development
While the biological activities of many sulfonamides are extensively studied, this compound has found a notable application in materials science. Specifically, it has been investigated as a stable electrolyte solvent for the positive electrode reaction in aprotic Li-O₂ batteries.[5] The development of stable electrolytes is a critical challenge in advancing the performance and lifespan of these next-generation energy storage devices.[5] The chemical stability of this compound under the demanding electrochemical conditions of a Li-O₂ battery highlights its potential in this high-impact research area.[5]
Conclusion
This technical guide has provided a comprehensive overview of the key physical properties of this compound, along with detailed methodologies for their experimental determination. The presented boiling point and the inference of its melting point based on its physical state provide essential data for researchers. Furthermore, the outlined synthesis protocol offers a practical approach for its preparation. The emerging application of this compound in energy storage technology underscores the importance of thoroughly characterizing such compounds beyond their traditional roles in medicinal chemistry. For scientists and professionals in drug development, understanding the fundamental properties of such building blocks is crucial for the rational design and synthesis of more complex molecules.
References
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Mori, R., et al. (2022). This compound as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries. ACS Applied Energy Materials, 5(5), 6033–6041. [Link]
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. [Link]
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Shafi, S., et al. (2019). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2019, 1-13. [Link]
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Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Molecular Structure, 1282, 135188. [Link]
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Solubility of N,N-Dimethylethanesulfonamide in organic solvents
An In-depth Technical Guide to the Solubility of N,N-Dimethylethanesulfonamide in Organic Solvents: Theoretical Principles and Practical Determination
Abstract
This compound is a tertiary sulfonamide whose physicochemical properties are of increasing interest in chemical synthesis and pharmaceutical sciences. A fundamental understanding of its solubility in organic solvents is critical for its application in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the theoretical framework—including polarity, hydrogen bonding, and solubility parameters—and presents a robust, self-validating experimental protocol for its accurate determination. By synthesizing established chemical principles with practical methodology, this guide serves as a foundational resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Introduction to this compound
This compound, with the chemical formula C4H11NO2S, is an organic compound featuring a central sulfonamide functional group.[1] Its utility in various chemical applications necessitates a thorough characterization of its physical properties, chief among them being its solubility profile.
Chemical Structure and Key Physical Properties
The structure of this compound consists of an ethyl group and a dimethylamino group attached to a central sulfonyl moiety. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C4H11NO2S | PubChem[2] |
| Molecular Weight | 137.20 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 6338-68-7 | PubChem[2] |
| Boiling Point | 513 K (239.85 °C) | Cheméo[3] |
| Calculated logP | -0.1 | PubChem[2] |
A Critical Structural Distinction: Tertiary vs. Primary/Secondary Sulfonamides
A crucial feature of this compound is its tertiary nature. Unlike many well-studied antibacterial sulfonamides (e.g., sulfanilamide, sulfadiazine) that possess at least one proton on the sulfonamide nitrogen (N-H), this compound has two methyl groups, meaning it lacks an acidic N-H proton.[4]
This structural difference has profound implications for its solubility:
-
Hydrogen Bond Donor Capability: It cannot act as a hydrogen bond donor.
-
Hydrogen Bond Acceptor Capability: The two oxygen atoms of the sulfonyl group (SO2) can act as strong hydrogen bond acceptors.
This contrasts sharply with primary and secondary sulfonamides, which can act as both hydrogen bond donors and acceptors, significantly influencing their interactions with protic solvents.[5]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[6]
Polarity and Dipole-Dipole Interactions
The sulfonamide group is highly polar due to the large electronegativity difference between sulfur, oxygen, and nitrogen. This polarity dictates that this compound will be most soluble in polar solvents where strong dipole-dipole interactions can overcome the solute-solute and solvent-solvent forces.
The Role of Hydrogen Bonding
As a hydrogen bond acceptor, this compound is expected to interact favorably with protic solvents (e.g., alcohols, water) that can donate a hydrogen bond to its sulfonyl oxygens. Studies on other sulfonamides have shown that solubility is typically highest in polar, protic solvents like methanol and decreases as the alkyl chain length of the alcohol solvent increases, reducing its overall polarity.[7][8]
Hildebrand and Hansen Solubility Parameters
Experimental Determination of Solubility: A Self-Validating Protocol
Given the scarcity of published data, experimental determination is essential. The isothermal saturation method is the gold standard for accurately measuring the solubility of a solid compound in a liquid solvent.[11] The following protocol is designed to be self-validating, ensuring the generation of reliable and reproducible data.
Causality in Experimental Design
The core principle is to create a saturated solution at a constant, defined temperature, allow it to reach equilibrium, separate the excess solid, and then accurately quantify the amount of dissolved solute in a known amount of the solvent. Each step is chosen to eliminate common sources of error.
Detailed Step-by-Step Methodology
-
Preparation of Materials:
-
Use high-purity this compound (>98%). Verify purity via techniques like melting point determination or NMR spectroscopy.
-
Use anhydrous, high-purity solvents (e.g., HPLC grade). The presence of water can significantly alter the solubility in many organic solvents.
-
-
Equilibration:
-
Add an excess of solid this compound to a known volume or mass of the chosen solvent in a sealed vial. "Excess" is critical to ensure saturation is achieved and maintained.
-
Place the vial in a thermostatically controlled environment (e.g., a shaking incubator or a water bath with magnetic stirring) set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A minimum of 24-48 hours is recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h); consistent concentration values indicate equilibrium.
-
-
Phase Separation:
-
Allow the vials to rest in the thermostat for several hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.2 µm PTFE filter). Causality: This step is the most critical for accuracy. Filtration is mandatory to remove any microscopic, undissolved solid particles, which would otherwise lead to a gross overestimation of solubility. Centrifugation prior to filtration can also be effective.[11]
-
-
Quantification of Solute:
-
Accurately transfer a known mass or volume of the clear, saturated filtrate into a pre-weighed vial.
-
Gravimetric Analysis: Gently evaporate the solvent under a stream of inert gas (like nitrogen) or in a vacuum oven at a temperature well below the solute's boiling point. Once the solvent is fully removed, weigh the vial containing the solid residue. The difference in weight gives the mass of the dissolved solute.
-
Chromatographic Analysis (HPLC): If a suitable analytical method is available, dilute the saturated filtrate with a known factor and quantify the concentration against a calibration curve. This is highly accurate but requires method development.
-
-
Calculation and Reporting:
-
Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Perform each experiment in triplicate to ensure reproducibility and report the mean value and standard deviation.
-
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the isothermal saturation method.
Caption: Workflow for the Isothermal Saturation Method.
Anticipated Solubility Profile in Common Organic Solvents
Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. This serves as a useful starting point for experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | High | Dipole-dipole, Hydrogen bonding (acceptor) |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong Dipole-dipole |
| Halogenated | Dichloromethane (DCM) | Moderate | Dipole-dipole |
| Aromatic | Toluene, Benzene | Low | Weak Dipole-induced dipole |
| Nonpolar Aprotic | Hexane, Cyclohexane | Very Low / Insoluble | Van der Waals forces only |
Justification: The high polarity of the sulfonamide group suggests strong solubility in polar solvents like alcohols and DMSO.[7][12] Conversely, it is expected to be poorly soluble in nonpolar solvents like hexane, where solute-solvent interactions would be too weak to overcome the strong solute-solute cohesive forces.[13][14] Halogenated solvents represent an intermediate case.[15]
Visualizing Influential Factors
The interplay between solute and solvent properties determines the final solubility outcome.
Caption: Key Factors Influencing Solubility.
Conclusion
The solubility of this compound in organic solvents is dictated primarily by its high polarity and its capacity to act as a hydrogen bond acceptor. While specific quantitative data remains to be broadly published, a strong theoretical foundation predicts high solubility in polar protic and aprotic solvents and poor solubility in nonpolar media. For researchers and developers requiring precise data, the isothermal saturation method, as detailed in this guide, provides a robust and reliable pathway to generating high-quality, actionable solubility information. This foundational data is indispensable for optimizing reaction conditions, designing effective purification strategies, and advancing formulation development in the pharmaceutical and chemical industries.
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Mauger, J. W., et al. (1977). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Drug Development and Industrial Pharmacy, 3(2), 163-183. [Link]
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Mauger, J. W., et al. (1977). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Drug Development and Industrial Pharmacy, 3(2). [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 80644, this compound. PubChem. Retrieved January 17, 2026, from [Link].
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Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. [Link]
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Pena, M. A., et al. (2006). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 13(2), 53-61. [Link]
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Cheméo (n.d.). This compound Physical Properties. Cheméo. Retrieved January 17, 2026, from [Link].
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Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(11), 3105-3116. [Link]
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Adibkia, K., et al. (2012). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 20(1), 55. [Link]
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Hansen, T., et al. (2021). Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 27(18), 5645-5650. [Link]
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Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]
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Al-Hussain, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30286-30303. [Link]
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An In-depth Technical Guide to the Potential Antimicrobial and Anti-inflammatory Properties of N,N-Dimethylethanesulfonamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The ever-present challenge of antimicrobial resistance and the need for novel anti-inflammatory agents demand the exploration of new chemical entities. Sulfonamides, a well-established class of synthetic drugs, have a long history of therapeutic application. This technical guide provides a comprehensive framework for the investigation of N,N-Dimethylethanesulfonamide, a lesser-studied member of this family, for its potential antimicrobial and anti-inflammatory properties. While direct evidence for the efficacy of this specific compound is not yet established in publicly available literature, this document extrapolates from the known mechanisms of the sulfonamide class to propose a robust, scientifically-grounded research program. We will delve into the chemical characteristics of this compound, a plausible synthetic route, and detailed, step-by-step protocols for a rigorous evaluation of its biological activities. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this compound.
Introduction: The Enduring Relevance of the Sulfonamide Scaffold
Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used, heralding the dawn of the antibiotic era.[1] Their mechanism of action, primarily as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, has been well-characterized.[] This bacteriostatic effect has been leveraged to treat a variety of bacterial infections.[3]
Beyond their antimicrobial effects, certain sulfonamide derivatives have demonstrated potent anti-inflammatory properties.[4] A key mechanism in this regard is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation and responsible for the production of pro-inflammatory prostaglandins.[5] This dual potential for antimicrobial and anti-inflammatory activity makes the sulfonamide scaffold a compelling starting point for the development of new therapeutic agents.
This guide focuses on this compound, a simple yet under-investigated sulfonamide. By understanding its chemical nature and applying established assay methodologies, we can systematically explore its potential contributions to the fields of infectious disease and inflammation research.
This compound: Chemical Profile and Synthesis
A thorough understanding of the test compound is fundamental to any investigation. Here, we outline the key chemical properties of this compound and a proposed synthetic route.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C4H11NO2S | [6] |
| Molecular Weight | 137.20 g/mol | [6] |
| CAS Number | 6338-68-7 | [6] |
| Canonical SMILES | CCS(=O)(=O)N(C)C | [6] |
Proposed Synthesis
The synthesis of this compound can be readily achieved through the reaction of ethanesulfonyl chloride with dimethylamine. This is a standard method for the formation of sulfonamides.[1] A general laboratory-scale procedure is outlined below.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Ethanesulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.1 equivalents), dissolved in the same anhydrous solvent, to the stirred solution of dimethylamine via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthetic workflow for this compound.
Postulated Mechanisms of Action
Based on the broader class of sulfonamides, we can hypothesize the potential mechanisms through which this compound may exert its biological effects.
Antimicrobial Action: Inhibition of Folate Synthesis
The primary antimicrobial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the bacterial synthesis of folic acid. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its depletion halts bacterial growth and replication.[7]
Caption: Postulated antimicrobial mechanism of this compound.
Anti-inflammatory Action: COX-2 Inhibition
Several non-antibiotic sulfonamides exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[5] COX-2 is induced by pro-inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, this compound could potentially reduce the synthesis of these inflammatory mediators.
Caption: Postulated anti-inflammatory mechanism of this compound.
Experimental Protocols for a Comprehensive Evaluation
To rigorously assess the potential antimicrobial and anti-inflammatory properties of this compound, a series of well-established in vitro and in vivo assays are proposed.
In Vitro Antimicrobial Susceptibility Testing
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative assessment of the antimicrobial activity.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli). Transfer the colonies to a tube containing sterile saline or broth and vortex to create a homogeneous suspension. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[8]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[9]
-
Application of Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound onto the inoculated agar surface. A disk impregnated with the solvent used to dissolve the compound should be used as a negative control, and a disk with a known antibiotic (e.g., ampicillin) as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[10] The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay provides a quantitative measure of the antimicrobial potency.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[8]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension as described in Protocol 2 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[8]
Caption: Workflow for in vitro antimicrobial susceptibility testing.
In Vitro Anti-inflammatory Assays
Protocol 4: LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
This assay assesses the ability of the compound to suppress the inflammatory response in immune cells.
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate culture medium.
-
Cell Seeding: Seed the cells in a 24- or 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of this compound.
Protocol 5: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the COX-2 enzyme.
-
Assay Preparation: Utilize a commercially available COX-2 inhibitor screening assay kit. These kits typically provide the recombinant COX-2 enzyme, a substrate (arachidonic acid), and a detection reagent.
-
Reaction Mixture: Prepare the reaction mixture according to the kit's instructions, including the COX-2 enzyme and a fluorescent or colorimetric probe.
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Measurement: Measure the fluorescence or absorbance at specified time points using a plate reader. The rate of change in the signal is proportional to the COX-2 activity.
-
IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition of COX-2 activity (IC50) by plotting the percentage of inhibition against the compound concentration.
In Vivo Anti-inflammatory Model
Protocol 6: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of a compound.[1]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the vehicle control group.
Caption: A multi-pronged approach for evaluating anti-inflammatory potential.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the systematic investigation of this compound as a potential antimicrobial and anti-inflammatory agent. By following the proposed synthetic and experimental protocols, researchers can generate robust and reliable data to elucidate the biological activity of this compound.
Positive results from these initial studies would warrant further investigation, including:
-
Mechanism of Action Studies: More in-depth studies to confirm the specific molecular targets and pathways involved.
-
Spectrum of Antimicrobial Activity: Testing against a broader panel of pathogenic bacteria and fungi.
-
In Vivo Efficacy in Infection Models: Evaluating the compound's ability to treat bacterial infections in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.
The exploration of simple, synthetically accessible molecules like this compound holds promise for the discovery of new and effective therapeutic agents. This guide serves as a critical first step in that journey.
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An In-Depth Technical Guide to the Role of N,N-Dimethylethanesulfonamide as a Chemical Intermediate
Abstract
N,N-Dimethylethanesulfonamide (DMES) is an increasingly recognized chemical intermediate whose unique structural and electronic properties offer significant advantages in modern organic synthesis. While the broader class of sulfonamides is well-established in medicinal chemistry and materials science, DMES itself provides a versatile platform for constructing complex molecular architectures.[1][2][3] This guide delves into the core reactivity of DMES, elucidating its function not merely as a structural component but as a strategic tool for carbon-carbon bond formation and as a robust nitrogen-protecting group. We will explore the mechanistic underpinnings of its utility, provide field-proven experimental protocols, and present case studies that highlight its application in targeted synthesis, particularly within pharmaceutical development.[4]
Introduction: The Strategic Value of the N,N-Dimethylsulfonamide Moiety
The sulfonamide functional group is a cornerstone of numerous commercial drugs, agrochemicals, and materials.[3] The N,N-dialkyl substitution, as seen in this compound, imparts specific characteristics that distinguish it from primary or secondary sulfonamides. Key among these are increased stability under a range of reaction conditions and a profound electronic influence on adjacent atoms.
DMES (CAS 6338-68-7) is a liquid at room temperature with a high boiling point (240 °C), making it a practical solvent and reagent for a variety of reaction conditions.[5][6] Its true potential, however, lies in the reactivity it enables. The powerful electron-withdrawing nature of the N,N-dimethylsulfonyl group significantly acidifies the α-protons on the ethyl chain, transforming an otherwise unreactive C-H bond into a site for strategic nucleophilic attack. This fundamental principle is the cornerstone of its utility as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H11NO2S | PubChem[6] |
| Molecular Weight | 137.20 g/mol | PubChem[6] |
| CAS Number | 6338-68-7 | PubChem[6] |
| Boiling Point | 240 °C | ACS Publications[5] |
| Appearance | Colorless to light yellow liquid | Smolecule[7] |
| XLogP3 | -0.1 | PubChem[6] |
Core Reactivity and Synthetic Applications
The synthetic utility of DMES can be categorized into two primary roles: as a precursor for stabilized carbanions and as a robust protecting group for amines.
α-Carbon Functionalization via Directed Lithiation
The most powerful application of DMES is its use as a masked ethyl anion equivalent. The sulfonyl group's inductive effect and its ability to stabilize an adjacent negative charge via resonance and d-orbital participation render the α-methylene protons (CH2) significantly acidic. This allows for clean deprotonation with strong, non-nucleophilic bases like n-butyllithium (n-BuLi) to form a highly useful α-sulfonyl carbanion.
Causality Behind Experimental Choices:
-
Base Selection: n-BuLi is the preferred base over alternatives like LDA (lithium diisopropylamide) due to its smaller steric profile, which allows for rapid and complete deprotonation at the α-position. The reaction is typically run at low temperatures (-78 °C) to prevent side reactions, such as attack on the sulfonamide moiety itself.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are essential.[8] THF solvates the lithium cation, preventing aggregation of the organolithium species and enhancing the reactivity of the carbanion. It is crucial to use anhydrous solvents, as any trace of water will quench the carbanion instantly.[8]
This stabilized carbanion is a soft nucleophile that can react with a wide array of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.
Caption: General workflow for α-functionalization of DMES.
Experimental Protocol: α-Alkylation of this compound
This protocol describes a representative procedure for the alkylation of DMES with an alkyl halide.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (50 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Reagent Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Add this compound (1.0 eq) to the flask.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale-yellow solution for 1 hour at -78 °C.
-
Alkylation: Add a solution of the alkyl halide (e.g., benzyl bromide, 1.1 eq) in anhydrous THF (10 mL) dropwise via the addition funnel.
-
Reaction & Quench: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the α-alkylated sulfonamide.
The Sulfonamide as a Robust Amine Protecting Group
In multi-step synthesis, the protection of primary and secondary amines is critical to prevent unwanted side reactions.[9][10][11] While carbamates (e.g., Boc, Cbz) are common, the sulfonamide group offers a distinct advantage in terms of stability. Sulfonamides are exceptionally resilient to a wide range of conditions, including strongly acidic and basic media, as well as many oxidative and reductive reagents, where other groups would fail.[10]
The N,N-dimethylsulfonamide group, once formed from a primary amine and ethanesulfonyl chloride, is exceptionally stable. This makes it an ideal "permanent" protecting group in complex syntheses where it is carried through many steps. While its robustness is an asset, it also presents a challenge for cleavage. Deprotection often requires harsh reducing conditions, such as sodium in liquid ammonia or samarium iodide, which can limit its application if sensitive functional groups are present elsewhere in the molecule.[10]
Caption: Logic diagram of sulfonamide as a protecting group.
Case Study: Application in Heterocyclic Synthesis
The sulfonamide moiety is a key pharmacophore in many biologically active molecules.[1][2][12][13] DMES can serve as a versatile building block for constructing complex heterocyclic systems. For example, the α-sulfonyl carbanion derived from DMES can participate in annulation reactions. Reaction with a suitable dielectrophile, such as an α,β-unsaturated ketone, can initiate a sequence leading to the formation of functionalized piperidines or other nitrogen-containing rings after subsequent transformations of the sulfonamide group.[2] This strategy leverages the dual role of the DMES fragment: first as a tool for C-C bond formation and second as a latent amino group.
Conclusion
This compound is more than a simple chemical; it is a strategic intermediate that offers solutions to common synthetic challenges. Its ability to facilitate the formation of α-sulfonyl carbanions provides a reliable and powerful method for constructing carbon-carbon bonds, a fundamental task in organic synthesis. Concurrently, its inherent stability makes the corresponding sulfonamide an excellent, albeit robust, protecting group for amines. For researchers and drug development professionals, understanding the nuanced reactivity and application of DMES opens new avenues for the efficient and creative synthesis of complex molecular targets.
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An In-Depth Technical Guide: N,N-Dimethylethanesulfonamide as a Reagent for Introducing Sulfonamide Groups
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sulfonamide functional group is a privileged scaffold in medicinal chemistry and agrochemicals, renowned for its diverse biological activities. The introduction of this moiety into molecular frameworks requires robust and reliable synthetic methodologies. N,N-Dimethylethanesulfonamide emerges as a valuable reagent for this purpose, offering a stable and effective means of constructing ethanesulfonamide derivatives. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, mechanistic action, and practical application in the laboratory. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for scientists seeking to leverage this reagent in their research and development endeavors.
Introduction to this compound
This compound is a tertiary sulfonamide characterized by an ethyl group and two methyl groups attached to the sulfonyl moiety. While structurally simple, it serves as a key synthetic intermediate. Its primary utility lies in its ability to act as an electrophilic "ethanesulfonyl" donor, reacting with nucleophilic amines to forge new sulfonamide bonds. This transformation is fundamental in drug discovery, where the ethanesulfonamide group can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its therapeutic potential.
Key Attributes:
-
Structure: An ethyl group bonded to a sulfonyl center, which is further bonded to a dimethylamino group.
-
Function: Serves as a stable precursor for the introduction of the ethanesulfonyl (-SO₂CH₂CH₃) group.
-
Application: Primarily used in the synthesis of N-substituted ethanesulfonamides, which are prevalent in pharmaceuticals.
Physicochemical & Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₄H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 137.20 g/mol | PubChem[1] |
| CAS Number | 6338-68-7 | PubChem[1] |
| Appearance | Colorless to light yellow liquid | Smolecule[2] |
| Boiling Point | 119-120 °C (at reduced pressure) | Smolecule[2] |
| SMILES | CCS(=O)(=O)N(C)C | PubChem[1] |
Spectroscopic data is crucial for the identification and quality control of the reagent. Key spectral features for related sulfonamide structures are well-documented, with characteristic signals appearing in NMR and IR spectroscopy. For instance, the dimethyl CH₃ signals in the ¹H NMR spectra of N,N-dimethyl substituted sulfonamides typically resonate around 2.85–2.90 ppm.[3]
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the reaction of ethanesulfonyl chloride with dimethylamine. This is a classic nucleophilic substitution reaction at the sulfonyl center.
Reaction: CH₃CH₂SO₂Cl + 2 (CH₃)₂NH → CH₃CH₂SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
The causality of this process is straightforward:
-
Nucleophilic Attack: Dimethylamine, a potent nucleophile, attacks the electrophilic sulfur atom of ethanesulfonyl chloride.
-
Leaving Group Departure: The chloride ion, an excellent leaving group, is displaced.
-
Acid Quenching: A second equivalent of dimethylamine acts as a base to neutralize the hydrogen chloride byproduct, forming dimethylammonium chloride. Alternatively, a non-nucleophilic tertiary amine base like triethylamine can be used for this purpose.[4]
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocol: Synthesis of an N-Aryl Ethanesulfonamide
This protocol is a self-validating system, designed for clarity and reproducibility. It is based on established procedures for the sulfonylation of amines. [3] Objective: To synthesize N-phenylethanesulfonamide from aniline and this compound.
Materials:
-
This compound (1.0 eq.)
-
Aniline (1.2 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup (Inert Atmosphere):
-
Under a nitrogen or argon atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Causality: An inert atmosphere is crucial because the intermediate aniline anion is highly reactive with oxygen and moisture.
-
-
Amine Deprotonation:
-
Cool the flask to 0°C using an ice bath.
-
Carefully add aniline (1.2 eq.) to the stirred THF.
-
In small portions, add sodium hydride (1.5 eq.). Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Causality: Deprotonation of aniline with a strong, non-nucleophilic base like NaH generates the highly nucleophilic anilide anion, which is required to efficiently displace the dimethylamino group.
-
-
Sulfonylation Reaction:
-
Cool the anilide solution back to 0°C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via a dropping funnel over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Causality: Slow addition at low temperature controls the exothermic reaction. The extended reaction time ensures complete conversion.
-
-
Reaction Quench and Workup:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Causality: The aqueous workup removes inorganic salts and polar byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification:
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Causality: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts (like mineral oil from the NaH dispersion).
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety and Handling
This compound and its precursors require careful handling in a controlled laboratory environment.
| Hazard Category | Precautionary Measures | First Aid |
| Contact Hazard | Causes skin and serious eye irritation. [5]Do not get in eyes, on skin, or on clothing. [6]Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves. [7] | Eyes: Rinse immediately with plenty of water for at least 15 minutes. [6]Skin: Wash off immediately with plenty of water. [6]Seek immediate medical attention. |
| Inhalation Hazard | May cause respiratory irritation. [5]Use only under a chemical fume hood. [6]Do not breathe mist/vapors. [7] | Move person to fresh air. If not breathing, give artificial respiration. [6]Call a physician immediately. [6] |
| Fire/Explosion | Keep away from heat, sparks, and open flames. [7]Use non-sparking tools and take precautionary measures against static discharge. [7] | Use CO₂, dry chemical, or foam to extinguish. [7] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. [7]Store in a corrosives and flammables area. [6] | N/A |
Conclusion
This compound stands as a proficient and valuable reagent in the synthetic chemist's toolkit. Its stability relative to the corresponding sulfonyl chloride, coupled with its straightforward reactivity with amine nucleophiles, makes it an attractive choice for the construction of ethanesulfonamide derivatives. The methodologies and safety protocols detailed in this guide provide a robust framework for its successful application, empowering researchers in the pharmaceutical and chemical sciences to efficiently access this important chemical class.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Janjua, N. K., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLOS ONE. [Link]
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Bolm, C., & Dehghani, F. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
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Chemistry Learners. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]
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Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
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An In-Depth Technical Guide to the Safe Handling of N,N-Dimethylethanesulfonamide
Abstract
Introduction and Scope
N,N-Dimethylethanesulfonamide (CAS No. 6338-68-7) is a sulfonamide compound with potential applications in chemical synthesis and pharmaceutical research.[1] Like many research chemicals, comprehensive toxicological and safety data for this compound are not extensively documented in publicly accessible literature. This guide is therefore designed to provide a detailed, precautionary approach to its handling, storage, and disposal. The causality behind the recommended protocols is explained to empower the user with a deeper understanding of the associated risks and the rationale for the prescribed safety measures.
The information herein is a synthesis of data from analogous compounds, general guidelines for handling sulfonamides, and established best practices in laboratory safety. It is imperative that users of this compound supplement this guide with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work.
Hazard Identification and Risk Assessment
Due to the limited specific data for this compound, a precautionary approach dictates that it should be treated as a potentially hazardous substance. This assessment is based on the known hazards of the sulfonamide functional group and structurally similar compounds.
Predicted Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential for environmental fate and designing appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C4H11NO2S | PubChem[1] |
| Molecular Weight | 137.20 g/mol | PubChem[1] |
| Computed XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Table 1: Computed Physicochemical Properties of this compound
Inferred Toxicological Hazards
The primary toxicological concerns with sulfonamides as a class include potential for allergic reactions, skin irritation, and systemic effects if ingested or inhaled.[2][3] While some sulfonamides are valued for their antimicrobial properties, they can also elicit adverse reactions in sensitive individuals.[3][4]
Based on data from similar compounds like N,N-Dimethylmethanesulfonamide, the following hazards should be anticipated:
-
Acute Oral Toxicity: May be harmful if swallowed.[5]
-
Skin Corrosion/Irritation: May cause skin irritation.[5]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[5]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[5]
It is crucial to handle this compound as a substance of unknown toxicity and to assume it may present these hazards until specific data becomes available.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential for minimizing exposure. The hierarchy of controls, from most to least effective, should always be followed.
Caption: Hierarchy of controls for handling this compound.
Engineering Controls
-
Primary Containment: All manipulations of this compound that could generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. For highly sensitive operations or when handling larger quantities, a glove box may be warranted.
-
Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The following table outlines the minimum requirements.
| Body Part | PPE Item | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | To protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant splash hazard. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact. |
| Body | Laboratory Coat | A fully buttoned lab coat made of a low-permeability fabric is required to protect skin and personal clothing. |
| Respiratory | NIOSH-approved Respirator | A respirator may be necessary for certain high-risk procedures, such as cleaning up large spills or when engineering controls are not sufficient. The type of respirator should be determined by a formal risk assessment. |
Table 2: Personal Protective Equipment for Handling this compound
Standard Operating Procedures (SOPs)
Adherence to well-defined SOPs is critical for ensuring safety. The following protocols are provided as a baseline and should be adapted to specific experimental contexts.
Weighing and Dispensing
-
Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with absorbent, disposable liners.
-
Tare: Place a clean, tared weighing vessel on the analytical balance.
-
Dispensing: Carefully transfer the required amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the fume hood.
-
Transport: Securely cap the weighing vessel before removing it from the fume hood.
Solution Preparation
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed this compound.
-
Dissolution: Cap the vessel and mix by gentle swirling or using a magnetic stirrer. If heating is required, use a controlled heating mantle and ensure the setup is properly vented.
-
Transfer: Use a funnel or pipette to transfer the solution to the reaction vessel, ensuring all transfers are performed within the fume hood.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be separate from general laboratory traffic.
Waste Disposal
-
All waste materials contaminated with this compound, including disposable labware, gloves, and absorbent liners, must be collected in a designated, sealed hazardous waste container.
-
Label the waste container clearly with "Hazardous Waste" and the chemical name.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Emergency Procedures
Rapid and correct response to an emergency is crucial. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Sources
- 1. This compound | C4H11NO2S | CID 80644 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: N,N-Dimethylethanesulfonamide (DMES) as a Novel Electrolyte Solvent for High-Performance Lithium-Ion Batteries
Abstract
The pursuit of higher energy density and safer lithium-ion batteries necessitates the exploration of novel electrolyte formulations capable of withstanding extreme electrochemical conditions. Conventional carbonate-based electrolytes exhibit limited oxidative stability, typically below 4.5 V vs. Li/Li⁺, hindering the development of next-generation high-voltage cathode materials.[1] This document introduces N,N-Dimethylethanesulfonamide (DMES), a member of the sulfonamide class of aprotic polar solvents, as a promising candidate for high-voltage electrolyte applications. Drawing parallels from the established stability of sulfones and specific studies on DMES in related electrochemical systems, this guide provides a comprehensive framework for its evaluation.[1][2] We present detailed protocols for safety and handling, electrolyte formulation, coin cell assembly, and electrochemical characterization, empowering researchers to investigate the potential of DMES in next-generation lithium-ion batteries.
Introduction: The Case for Sulfonamide Solvents
The electrolyte is a critical component that dictates the performance, safety, and operational window of a lithium-ion battery. While ethylene carbonate (EC) and its linear carbonate co-solvents are ubiquitous, their susceptibility to decomposition at high potentials is a major bottleneck.[1] Sulfone-based solvents have emerged as a leading alternative due to their exceptional oxidative stability.[1] this compound (DMES) shares the sulfur (VI) oxidation state and electron-withdrawing functional groups with sulfones, suggesting a high intrinsic anodic stability.
Recent research into DMES as a solvent for aprotic Li-O₂ batteries has demonstrated its remarkable stability against highly reactive oxygen radical species, which are notoriously aggressive towards organic solvents.[2] This inherent stability suggests that DMES could provide a significantly wider electrochemical stability window (ESW) compared to traditional carbonates, making it an ideal candidate for 5V-class cathode materials. This guide provides the foundational protocols to explore this hypothesis.
Physicochemical Properties: A Comparative Overview
The performance of an electrolyte is governed by a delicate balance of its physical and chemical properties. Key parameters include ionic conductivity, which dictates rate capability, and viscosity, which influences ion mobility.[3][4] While comprehensive data for DMES in standard lithium-ion battery formulations is still emerging, we can compare its known properties with conventional solvents to anticipate its behavior.
| Property | This compound (DMES) | Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (1:1 w/w) | Diethyl Sulfone (DES) | Rationale & Impact |
| Molar Conductivity (Λ) | ~1.4 S·cm²·mol⁻¹ (in LiTFSI for Li-O₂)[2] | ~3-11 mS·cm⁻¹ (Ionic Conductivity)[1] | Varies with salt and co-solvents | Higher conductivity enables better rate performance and power delivery.[4] |
| Viscosity (η) | Likely higher than carbonates | Low (2-6 cP)[5] | High (melts at 74°C) | Lower viscosity promotes faster ion transport. High viscosity can be mitigated with co-solvents.[3][6] |
| Oxidative Stability | High (Stable in Li-O₂ environment)[2] | ~4.5 V vs. Li/Li⁺[1] | > 5.0 V vs. Li/Li⁺[1] | A wider stability window is essential for compatibility with high-voltage cathodes.[1] |
| Thermal Stability | Expected to be high | Decomposes, flammable[7][8] | High | High thermal stability enhances battery safety by reducing the risk of thermal runaway.[7][9] |
Critical Safety & Handling Protocols
Proper handling of all chemicals is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be widely available, precautions for related sulfonamide and dimethylamine compounds should be strictly followed.[10][11][12][13]
General Precautions:
-
Work Area: Always handle DMES and its electrolyte formulations inside an inert atmosphere glovebox (Argon-filled, H₂O < 0.5 ppm, O₂ < 0.5 ppm).
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields (or goggles), chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.[13]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood when handling outside of a glovebox.[10]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and ground all equipment to prevent static discharge.[11]
Spill & Exposure Procedures:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[11]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person.[11]
-
Spills: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[10]
Experimental Methodologies & Protocols
Protocol 1: Formulation of DMES-Based Electrolyte
This protocol details the preparation of a standard 1 M LiPF₆ in DMES electrolyte. The causality behind this choice is that LiPF₆ is the industry-standard salt, providing a good balance of conductivity and passivation ability on aluminum current collectors.
Materials & Equipment:
-
This compound (DMES), battery grade (>99.9% purity, <20 ppm H₂O)
-
Lithium hexafluorophosphate (LiPF₆), battery grade (>99.9% purity)
-
Argon-filled glovebox
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Step-by-Step Procedure:
-
Preparation: Transfer all materials and equipment into the glovebox antechamber and purge for at least 2 hours.
-
Solvent Dispensing: Inside the glovebox, accurately weigh the required mass of DMES into a clean, dry beaker or bottle.
-
Salt Addition: Slowly add the pre-weighed LiPF₆ to the DMES solvent while stirring continuously. The dissolution of LiPF₆ is often endothermic, so gradual addition is key to prevent precipitation.
-
Dissolution: Continue stirring the mixture at room temperature until the LiPF₆ is completely dissolved and the solution is clear and homogeneous. This may take several hours.
-
Storage: Transfer the prepared electrolyte into a tightly sealed, labeled container. Store inside the glovebox to prevent moisture contamination.
Protocol 2: CR2032 Coin Cell Assembly for Electrochemical Testing
This protocol outlines the assembly of a half-cell to test the performance of the DMES electrolyte against a lithium metal anode. This configuration isolates the performance of the electrolyte with a specific cathode material.
Materials & Equipment:
-
Prepared DMES-based electrolyte
-
Cathode discs (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) coated on aluminum foil)
-
Lithium metal discs (anode)
-
Celgard 2325 separator discs
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
-
Tweezers
Step-by-Step Procedure (inside glovebox):
-
Cathode Placement: Place the cathode disc in the center of the larger coin cell casing (bottom cap), with the active material facing up.
-
Electrolyte Wetting: Add 2-3 drops (~40 µL) of the DMES electrolyte onto the cathode surface, ensuring it is fully wetted.
-
Separator Placement: Carefully place a separator disc on top of the wetted cathode.
-
Separator Wetting: Add another 1-2 drops (~20 µL) of electrolyte onto the separator.
-
Anode Placement: Place the lithium metal disc on top of the wetted separator.
-
Stack Completion: Place a spacer disc, followed by the spring, on top of the lithium anode.
-
Casing: Place the smaller coin cell casing (top cap with sealing gasket) over the completed stack.
-
Crimping: Carefully transfer the assembled cell to the crimping machine and apply pressure to seal it. Ensure the pressure is calibrated correctly to create a hermetic seal.
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte penetration and stabilization of the electrode-electrolyte interface.
Protocol 3: Key Electrochemical Characterization
Once assembled, the cells must be subjected to a series of electrochemical tests to validate the performance of the DMES electrolyte.
-
Electrochemical Stability Window (ESW) via Linear Sweep Voltammetry (LSV):
-
Objective: To determine the voltage at which the electrolyte begins to oxidize.
-
Cell Configuration: Li || Stainless Steel (SS) coin cell.
-
Procedure: Scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).
-
Analysis: The onset of a sharp, sustained increase in current indicates the oxidative decomposition of the electrolyte. A stable ESW above 5.0 V would confirm the suitability of DMES for high-voltage applications.
-
-
Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To quantify the ionic conductivity of the electrolyte.
-
Cell Configuration: Symmetric cell (e.g., SS || SS) with a known geometry.
-
Procedure: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Analysis: The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula σ = L / (R_b * A), where L is the thickness of the separator and A is the electrode area.
-
-
Cycling Performance via Galvanostatic Cycling:
-
Objective: To evaluate the long-term stability and efficiency of the electrolyte during battery operation.
-
Cell Configuration: Li || Cathode (e.g., NMC811) half-cell.
-
Procedure:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for the first 2-3 cycles to form a stable solid electrolyte interphase (SEI).
-
Rate Capability: Cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to assess performance under high power demands.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., 1C) for hundreds of cycles.
-
-
Analysis: Key metrics to monitor are capacity retention (stability), coulombic efficiency (reversibility), and voltage profiles (polarization).
-
Conclusion and Future Outlook
This compound presents a compelling, albeit underexplored, avenue for the development of high-voltage lithium-ion battery electrolytes. Its anticipated high anodic stability, rooted in its chemical structure and demonstrated performance in demanding Li-O₂ systems, marks it as a significant upgrade over conventional carbonates.[2] The protocols outlined in this document provide a robust, self-validating framework for researchers to systematically evaluate the true potential of DMES. Future work should focus on optimizing performance through the use of functional additives (e.g., SEI formers like Fluoroethylene Carbonate) and blending with low-viscosity co-solvents to enhance ionic conductivity and rate capability. Successful validation of DMES could unlock the full potential of next-generation high-energy-density cathode materials.
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-
Hashimoto, K., et al. (2022). This compound as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries. ACS Applied Energy Materials. [Link]
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Nwokobia, C., et al. (2017). Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion Battery at 298.15k. Chemical Science Review and Letters. [Link]
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Shiga, T., et al. (n.d.). Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. ResearchGate. [Link]
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Nwokobia, C., et al. (2022). Conductivity and Viscosities Studies of Mixed Organic Electrolyte Solvents of Propylene Carbonate, Diethyl Carbonate and Dimethy. International Journal of Research and Engineering. [Link]
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Xin, N., et al. (n.d.). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. eScholarship.org. [Link]
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Pande, V., et al. (2017). Elucidating the Solvation Structure and Dynamics of Lithium Polysulfides Resulting from Competitive Salt and Solvent Interaction. Persson Group. [Link]
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Brutti, S., et al. (n.d.). Thermal stability and flammability of electrolytes for lithium-ion batteries. ResearchGate. [Link]
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Anonymous. (n.d.). a) Viscosity and ionic conductivity of different electrolytes at 25 °C... ResearchGate. [Link]
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Izgorodina, E. I., et al. (2017). Difference in Chemical Bonding Between Lithium and Sodium Salts: Influence of Covalency on Their Solubility. PubMed. [Link]
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Samigullin, D., et al. (n.d.). On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. [Link]
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Montanino, M., et al. (n.d.). Solubility, ionic conductivity and viscosity of lithium salts in room temperature ionic liquids. [Link]
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Lacey, M. J., et al. (n.d.). Electrolytes Based on Mixed Ionic Liquid-Carbonate Solvents for Silicon Anodes in Li-Ion Batteries. ResearchGate. [Link]
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Anonymous. (n.d.). Supplemental Information. DOI. [Link]
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Brutti, S., et al. (n.d.). Thermal stability and flammability of electrolytes for lithium-ion batteries. IRIS - Unibo. [Link]
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Anonymous. (n.d.). (a) Ionic conductivity and (b) dynamic viscosity of DME/DOL-1/1 and... ResearchGate. [Link]
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Cao, X., et al. (n.d.). Dicarbonyl Electrolyte for High Voltage Lithium Metal Batteries: Importance of the Entropy of Solvation in Bidentate Solvent. OSTI.GOV. [Link]
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Ueno, K., et al. (n.d.). Correlation between Battery Performance and Lithium Ion Diffusion in Glyme-Lithium Bis(trifluoromethanesulfonyl)amide Equimolar Complexes. ResearchGate. [Link]
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Garsuch, A., et al. (n.d.). Towards more thermally stable Li-ion battery electrolytes with salts and solvents sharing nitrile functionality. ResearchGate. [Link]
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Samigullin, D., et al. (2024). On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. MDPI. [Link]
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Anonymous. (2023). PDF 788.48 K. Analytical and Bioanalytical Electrochemistry. [Link]
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Minakov, D. S., et al. (n.d.). Nafion Solvated by Ethylene Carbonate, Dimethyl Carbonate and Dimethylacetamide as Electrolyte for Lithium Metal Batteries. MDPI. [Link]
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Anonymous. (n.d.). Recent Advancements in Li-ion Batteries Electrolytes: A Review. Open Research@CSIR-NIScPR. [Link]
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Yang, H., et al. (n.d.). Electrolyte design for Li-ion batteries under extreme operating conditions. OSTI.GOV. [Link]
-
Lee, Y., et al. (n.d.). Electrolyte Design for High‐Voltage Lithium‐Metal Batteries with Synthetic Sulfonamide‐Based Solvent and Electrochemically Active Additives. ResearchGate. [Link]
-
Abu-Lebdeh, Y., et al. (n.d.). Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion Batteries. [Link]
-
Di Lecce, D., et al. (2019). Carbonate Solvents and Ionic Liquid Mixtures as an Electrolyte to Improve Cell Safety in Sodium-Ion Batteries. ResearchGate. [Link]
-
Hariyanto, A., et al. (n.d.). Lithium Salt/Amide-Based Deep Eutectic Electrolytes for Lithium-Ion Batteries: Electrochemical, Thermal and Computational Study. ResearchGate. [Link]
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Wang, J., et al. (2020). Nonflammable LiTFSI-Ethylene Carbonate/1,2-Dimethoxyethane Electrolyte for High-Safety Li-ion Batteries. ResearchGate. [Link]
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Zhang, L., et al. (n.d.). N, N-Dimethylformamide Electrolyte Additive via a Blocking Strategy Enables High Performance Lithium Ion Battery Under High Temperature. ResearchGate. [Link]
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Protocol for the synthesis of N,N-Dimethylethanesulfonamide in a laboratory setting
An Application Note for the Laboratory Synthesis of N,N-Dimethylethanesulfonamide
Abstract
This document provides a comprehensive and technically detailed protocol for the laboratory-scale synthesis of this compound, a valuable sulfonamide intermediate. The synthesis is achieved through the nucleophilic substitution reaction between ethanesulfonyl chloride and dimethylamine. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction and Scientific Principle
This compound (CAS No. 6338-68-7) belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group linked to a tertiary amine.[1] Sulfonamides are a cornerstone in medicinal chemistry and are integral structural motifs in a wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] this compound, specifically, serves as a versatile building block in organic synthesis for introducing the ethylsulfonyl moiety.[2]
The synthesis detailed herein is based on the classic and highly efficient reaction of an amine with a sulfonyl chloride.[4] The core of this transformation is a nucleophilic attack by the lone pair of electrons on the nitrogen atom of dimethylamine at the highly electrophilic sulfur atom of ethanesulfonyl chloride. This reaction proceeds readily, displacing a chloride ion and forming the stable sulfonamide bond. A tertiary amine base, such as triethylamine, is incorporated to act as a scavenger for the hydrochloric acid (HCl) generated in situ, preventing the protonation of the dimethylamine nucleophile and driving the reaction to completion.
Reaction Mechanism
The mechanism involves a two-step process: nucleophilic attack followed by deprotonation.
-
Nucleophilic Attack: The dimethylamine molecule attacks the sulfur atom of ethanesulfonyl chloride.
-
Chloride Elimination & Deprotonation: The chloride ion is expelled as a leaving group. The resulting positively charged nitrogen intermediate is deprotonated by the scavenger base (triethylamine) to yield the final product and triethylammonium chloride.
Caption: Reaction mechanism for sulfonamide formation.
Materials and Equipment
Successful and safe synthesis requires high-purity reagents and appropriate laboratory equipment. All reagents should be handled according to their Safety Data Sheets (SDS).
| Reagent / Material | CAS Number | Molecular Formula | Molecular Wt. ( g/mol ) | Supplier | Notes |
| Ethanesulfonyl chloride | 594-44-5 | C₂H₅ClO₂S | 128.58 | Aldrich (471542) | Highly corrosive and moisture-sensitive. |
| Dimethylamine (40% in H₂O) | 124-40-3 | C₂H₇N | 45.08 (anhydrous) | Acros Organics | Corrosive. A solution is used for easier handling. |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Fisher Scientific | Should be distilled from CaH₂ before use. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | EMD Millipore | Anhydrous grade required. |
| Hydrochloric Acid (1 M HCl) | 7647-01-0 | HCl | 36.46 | VWR | For aqueous workup. |
| Sodium Bicarbonate (Sat. soln.) | 144-55-8 | NaHCO₃ | 84.01 | J.T. Baker | For aqueous workup. |
| Brine (Sat. NaCl soln.) | 7647-14-5 | NaCl | 58.44 | LabChem | For aqueous workup. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | BeanTown Chemical | For drying organic layer. |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Nitrogen gas inlet and bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
-
Standard laboratory glassware
Detailed Experimental Protocol
This procedure must be performed in a certified chemical fume hood. All glassware must be oven-dried before use to prevent hydrolysis of the ethanesulfonyl chloride.
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
In the flask, combine dimethylamine solution (e.g., 1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM, ~100 mL).
-
Flush the system with nitrogen gas to maintain an inert atmosphere.
-
Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic reaction and prevent side-product formation.
Step 2: Reagent Addition
-
Dissolve ethanesulfonyl chloride (1.0 equivalent) in approximately 20 mL of anhydrous DCM and load this solution into the dropping funnel.
-
Add the ethanesulfonyl chloride solution dropwise to the cooled, stirring amine solution over 30-45 minutes. The internal temperature must be maintained below 10 °C throughout the addition.[5]
-
A white precipitate (triethylammonium chloride) will form upon addition.
Step 3: Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the ethanesulfonyl chloride starting material.
Step 4: Aqueous Workup and Extraction
-
Quench the reaction by slowly adding ~50 mL of deionized water.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl to remove excess amines.
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
50 mL of brine to remove residual water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and collect the filtrate.
Step 5: Product Isolation and Purification
-
Concentrate the filtrate in vacuo using a rotary evaporator to remove the dichloromethane. This will yield the crude this compound, often as a pale yellow oil.
-
Purify the crude product. The choice of purification depends on the scale and required purity:
-
Vacuum Distillation: For larger scales, distill the oil under reduced pressure.
-
Silica Gel Chromatography: For smaller scales or higher purity, use a column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
-
Caption: Step-by-step experimental workflow diagram.
Environment, Health, and Safety (EHS) Considerations
Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and nitrile or neoprene gloves at all times.[7]
-
Fume Hood: All operations involving ethanesulfonyl chloride, dimethylamine, and dichloromethane must be conducted within a properly functioning chemical fume hood to avoid inhalation of toxic and corrosive vapors.[8] Ethanesulfonyl chloride is fatal if inhaled and is a lachrymator (tear-inducing agent).[9]
-
Reactivity Hazards: Ethanesulfonyl chloride reacts violently with water, alcohols, and strong bases.[8] Ensure all equipment is dry and avoid contact with incompatible materials. The reaction with dimethylamine is exothermic and requires careful temperature control.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Product Characterization
Confirming the identity and purity of the final product is a critical step.
| Property | Expected Value |
| Molecular Formula | C₄H₁₁NO₂S |
| Molecular Weight | 137.20 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~80-82 °C at 10 mmHg |
Spectroscopic Data
| Technique | Expected Data and Interpretation |
| ¹H NMR | δ (ppm) ~3.0-3.2 (quartet, 2H): -SO₂-CH₂ -CH₃δ (ppm) ~2.8-2.9 (singlet, 6H): -N(CH₃ )₂δ (ppm) ~1.3-1.4 (triplet, 3H): -SO₂-CH₂-CH₃ (Predicted shifts based on standard functional group regions) |
| ¹³C NMR | δ (ppm) ~45-50: -SO₂-C H₂-CH₃δ (ppm) ~37-39: -N(C H₃)₂δ (ppm) ~7-9: -SO₂-CH₂-C H₃(Predicted shifts based on data for similar structures like N,N-Dimethylmethanesulfonamide)[10] |
| FTIR (cm⁻¹) | ~1340-1360 (strong): Asymmetric SO₂ stretch~1150-1170 (strong): Symmetric SO₂ stretch~2980-2850: C-H aliphatic stretches |
| Mass Spec (EI) | m/z = 137: Molecular Ion (M⁺)Key fragments may include [M-C₂H₅]⁺ and [M-N(CH₃)₂]⁺. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in reagents/glassware hydrolyzing sulfonyl chloride.2. Insufficient base (Et₃N) to scavenge HCl.3. Inactive dimethylamine or degraded sulfonyl chloride. | 1. Thoroughly dry all glassware and use anhydrous solvents.2. Ensure at least 1.1 equivalents of base are used.3. Use fresh, high-purity reagents. |
| Product Contaminated with Starting Material | 1. Incomplete reaction.2. Stoichiometry incorrect (insufficient amine). | 1. Increase reaction time or gently warm to 30-40 °C for 1 hour.2. Re-check calculations and ensure correct stoichiometry. |
| Oily Product is Difficult to Purify | 1. Presence of non-polar impurities.2. Thermal decomposition during distillation. | 1. Perform purification via silica gel chromatography.2. Ensure a high vacuum is achieved to lower the distillation temperature. |
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The Strategic Application of N,N-Dimethylethanesulfonamide in the Synthesis of Pharmaceutical Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the utility of N,N-Dimethylethanesulfonamide as a versatile building block in the synthesis of pharmaceutical compounds. While specific examples in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural features and the general importance of the sulfonamide moiety in medicinal chemistry suggest its potential in various synthetic transformations. This document will explore the chemical properties of this compound, its potential applications as a polar aprotic solvent and a reactive intermediate, and provide a detailed, representative protocol for its use in the N-alkylation of heterocyclic amines—a common motif in many bioactive molecules, particularly kinase inhibitors.
Introduction: The Emerging Role of N,N-Dialkylsulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The N,N-dialkylsulfonamide moiety, in particular, offers a stable, polar, and synthetically versatile scaffold that can influence the physicochemical properties and biological activity of a molecule. This compound (DMESA), with its ethyl group, provides a unique lipophilic/hydrophilic balance compared to its more common methyl analog, N,N-dimethylmethanesulfonamide. This subtle structural modification can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.
While often overshadowed by more common polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), N,N-dialkylsulfonamides are gaining attention for their high stability and potential as alternative reaction media.[3][4] Furthermore, their ability to act as precursors to various functional groups makes them valuable synthetic intermediates.[5]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C4H11NO2S | [6] |
| Molecular Weight | 137.20 g/mol | [6] |
| CAS Number | 6338-68-7 | [6] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Boiling Point | Data not readily available | [6] |
| Solubility | Expected to be soluble in a range of organic solvents | - |
| pKa (of conjugate acid) | Estimated to be weakly basic | - |
Table 1: Key Physicochemical Properties of this compound.
The presence of the sulfonyl group renders the molecule polar, while the ethyl and two methyl groups contribute to its lipophilicity. This amphiphilic character can be advantageous in solubilizing a diverse range of reactants.
Synthetic Applications in Pharmaceutical Research
This compound can be envisioned to play several key roles in the synthesis of pharmaceutical compounds:
-
As a Polar Aprotic Solvent: Similar to other N,N-dialkylsulfonamides, DMESA can serve as a high-boiling, stable, and polar aprotic solvent, facilitating nucleophilic substitution reactions by solvating cations and leaving anions more reactive.[3][]
-
As a Synthetic Building Block: The ethylsulfonyl moiety can be incorporated into a target molecule as a key pharmacophore. The sulfonamide nitrogen can be deprotonated and subsequently alkylated or arylated to introduce further diversity.
-
In the Synthesis of Heterocycles: Nitrogen-containing heterocycles are prevalent in pharmaceuticals. DMESA can be used as a reagent or solvent in the construction of various heterocyclic ring systems.
Below is a representative protocol illustrating the potential use of this compound in a key synthetic transformation relevant to pharmaceutical development.
Application Protocol: N-Alkylation of a Heterocyclic Amine with a Precursor Derived from this compound
This protocol describes a hypothetical, yet plausible, two-step synthesis of an N-alkylated heterocyclic compound, a common structural motif in kinase inhibitors. The strategy involves the initial activation of this compound followed by its reaction with a heterocyclic amine.
Workflow Overview
Caption: General workflow for the synthesis of an N-alkylated heterocyclic sulfonamide.
Step 1: Synthesis of Ethanesulfonyl Chloride from this compound
Rationale: The conversion of the stable this compound to the more reactive ethanesulfonyl chloride is a key activation step. Thionyl chloride is a common reagent for this type of transformation, proceeding through a nucleophilic acyl substitution-type mechanism.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, charge a dry round-bottom flask with this compound and anhydrous DCM.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add thionyl chloride to the reaction mixture. An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude ethanesulfonyl chloride is often used in the next step without further purification.
Step 2: N-Alkylation of a Heterocyclic Amine with Ethanesulfonyl Chloride
Rationale: The newly synthesized ethanesulfonyl chloride is a potent electrophile that readily reacts with nucleophilic amines to form stable sulfonamides. The use of a non-nucleophilic base, such as pyridine, is crucial to neutralize the HCl generated during the reaction without competing with the primary amine.
Materials:
-
Crude ethanesulfonyl chloride (from Step 1)
-
Heterocyclic amine (e.g., 4-amino-pyridine) (1.0 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a fume hood, dissolve the heterocyclic amine in anhydrous DCM or THF in a round-bottom flask.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the crude ethanesulfonyl chloride in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated heterocyclic sulfonamide.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound represents a potentially valuable, yet underutilized, reagent in the pharmaceutical chemist's toolbox. Its unique physicochemical properties and the established importance of the sulfonamide functional group in drug design suggest a promising future for its application in the synthesis of novel therapeutic agents. The representative protocol provided herein, based on established chemical principles, serves as a foundational guide for researchers looking to explore the synthetic utility of this compound. Further investigation into its applications, particularly in the synthesis of complex, biologically active molecules, is warranted and could lead to the development of more efficient and innovative synthetic routes to new medicines.
References
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- Thermo Scientific Chemicals. N,N-Dimethylmethanesulfonamide, 98+% 5 g | Buy Online.
- Oakwood Chemical. N,N-Dimethyl methanesulfonamide.
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- R. S. Wan. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
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The Pivotal Role of N,N-Dimethylethanesulfonamide in the Synthesis of Agrochemical Intermediates: A Technical Guide
For Immediate Release
This document serves as a comprehensive guide for researchers, scientists, and professionals in the field of drug development on the application of N,N-Dimethylethanesulfonamide in the synthesis of agrochemical intermediates. While direct literature on the specific applications of this compound is nascent, this guide extrapolates from the well-established chemistry of structurally analogous N,N-dialkylsulfonamides to present its potential as a key building block, particularly in the creation of next-generation sulfonylurea herbicides.
Introduction: The Emerging Significance of N,N-Dialkylsulfonamides in Agrochemicals
The relentless pursuit of more effective and environmentally benign crop protection agents has led to a focus on novel molecular scaffolds. Among these, the N,N-dialkylsulfonamide moiety has garnered considerable interest. Its presence in various bioactive molecules suggests its importance in modulating physicochemical properties and biological activity. This compound, with its simple yet versatile structure, is poised to be a valuable intermediate in the synthesis of a new generation of agrochemicals. This guide will focus on its prospective application in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy and low application rates.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic precursor is paramount for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C4H11NO2S | PubChem[1] |
| Molecular Weight | 137.20 g/mol | PubChem[1] |
| CAS Number | 6338-68-7 | PubChem[1] |
| Appearance | Solid (at standard conditions) | |
| Solubility | Expected to be soluble in a range of organic solvents. |
Synthesis of this compound: A Protocol
The efficient synthesis of this compound is a critical first step. The most common and direct method involves the reaction of ethanesulfonyl chloride with dimethylamine.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from ethanesulfonyl chloride and dimethylamine.
Materials:
-
Ethanesulfonyl chloride
-
Dimethylamine (2M solution in THF)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethanesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the cooled solution.
-
To this mixture, add a 2M solution of dimethylamine in THF (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Causality of Experimental Choices:
-
The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion and preventing unwanted side reactions.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.
-
Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve both the reactants and the product.
Application in the Synthesis of a Sulfonylurea Herbicide Intermediate
The primary hypothesized application of this compound in agrochemical synthesis is as a precursor to sulfonylurea herbicides. The general synthesis of sulfonylureas involves the coupling of a sulfonamide with a heterocyclic amine, often via an isocyanate intermediate.
The following section outlines a detailed, representative protocol for the synthesis of a hypothetical sulfonylurea herbicide intermediate, demonstrating the utility of this compound. This protocol is based on established synthetic routes for analogous sulfonylurea herbicides.
Workflow for Sulfonylurea Synthesis
Caption: A two-part workflow for the synthesis of a sulfonylurea herbicide intermediate using this compound.
Protocol 2: Synthesis of a Representative Sulfonylurea Intermediate
Objective: To synthesize N-(((4,6-dimethoxypyrimidin-2-yl)carbamoyl)ethyl)sulfonamide.
Part A: Preparation of Ethanesulfonyl Isocyanate
This step is a conceptual adaptation of known methods for generating sulfonyl isocyanates from sulfonamides.
Materials:
-
This compound
-
Triphosgene
-
Chlorobenzene or another high-boiling inert solvent
-
Activated charcoal
-
Distillation apparatus
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, suspend this compound (1.0 eq) in chlorobenzene.
-
Carefully add triphosgene (0.4 eq) portion-wise to the suspension. Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases.
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the sulfonamide N-H stretch and the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).
-
After completion, cool the reaction mixture and add a small amount of activated charcoal.
-
Filter the mixture to remove the charcoal.
-
The resulting solution of ethanesulfonyl isocyanate in chlorobenzene can be used directly in the next step or purified by vacuum distillation.
Causality of Experimental Choices:
-
Triphosgene is a safer solid substitute for gaseous phosgene, which generates phosgene in situ.
-
A high-boiling inert solvent like chlorobenzene is necessary to achieve the required reaction temperature for the conversion of the sulfonamide to the sulfonyl isocyanate.
Part B: Coupling with 2-Amino-4,6-dimethoxypyrimidine
Materials:
-
Solution of ethanesulfonyl isocyanate in chlorobenzene (from Part A)
-
2-Amino-4,6-dimethoxypyrimidine
-
Anhydrous acetonitrile
-
Triethylamine
Procedure:
-
In a separate reaction flask, dissolve 2-Amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (0.1 eq) as a catalyst.
-
To this solution, slowly add the solution of ethanesulfonyl isocyanate from Part A (1.05 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC for the formation of the product.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonylurea intermediate.
Causality of Experimental Choices:
-
Acetonitrile is a common polar aprotic solvent for this type of coupling reaction.
-
A catalytic amount of a non-nucleophilic base like triethylamine can facilitate the reaction.
-
The slight excess of the isocyanate ensures complete consumption of the more valuable heterocyclic amine.
Safety and Handling
This compound:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Reagents:
-
Triphosgene and Phosgene: Extremely toxic and corrosive. Handle only in a certified chemical fume hood with appropriate safety measures and personal monitoring.
-
Ethanesulfonyl chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. The protocols and rationale presented in this guide, extrapolated from the established chemistry of related compounds, provide a solid foundation for its application in the development of new sulfonylurea herbicides. Further research into the direct applications of this compound is warranted and is expected to unveil its full potential as a versatile building block in the agrochemical industry. The exploration of its use in the synthesis of fungicides and insecticides, where the sulfonamide moiety is also a known pharmacophore, presents an exciting avenue for future investigation.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][1]
- Google Patents. CN101503403A - Preparation of sulfonylurea herbicide nicosulfuron.
- Google Patents.
-
J-Stage. Synthesis and Herbicidal Activity of Sulfonylureas; SL-950 and Its Related Compounds. [Link][2]
-
ResearchGate. Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. [Link][3]
-
Shaalaa.com. Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. [Link][4]
-
Sciencemadness.org. Ethane Sulfonyl Chloride Synthesis. [Link][5]
Sources
N,N-Dimethylethanesulfonamide: A High-Stability Polar Aprotic Solvent for Advanced Organic and Electrochemical Applications
Introduction: Beyond the Archetypes of Polar Aprotic Solvents
In the landscape of organic synthesis and electrochemical sciences, polar aprotic solvents are indispensable. They possess the unique ability to dissolve a wide range of polar and nonpolar compounds and to accelerate reaction rates by solvating cations while leaving anions relatively "naked" and highly reactive.[1] While mainstays like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) have long dominated the field, their inherent limitations—such as thermal instability, reactivity in certain reaction manifolds, and toxicity profiles—have spurred the search for more robust alternatives.[2][3]
This application note introduces N,N-Dimethylethanesulfonamide (DMESA) , a polar aprotic solvent distinguished by its sulfonamide functional group. This structural feature imparts exceptional chemical and thermal stability, positioning DMESA as a high-performance medium for a range of demanding applications, from modern electrochemical systems to classic organic transformations. Herein, we provide a comprehensive overview of its physicochemical properties, a comparative analysis against conventional polar aprotic solvents, and detailed protocols for its application, underscoring its potential for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Comparative Analysis
This compound is a colorless to light yellow liquid at room temperature.[4] Its molecular structure, featuring a sulfonamide moiety, is key to its distinct properties.
| Property | This compound (DMESA) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 6338-68-7[5] | 68-12-2 | 67-68-5 | 872-50-4 |
| Molecular Formula | C₄H₁₁NO₂S[5] | C₃H₇NO | C₂H₆OS | C₅H₉NO |
| Molecular Weight | 137.20 g/mol [5] | 73.09 g/mol | 78.13 g/mol | 99.13 g/mol |
| Boiling Point | ~238 °C (estimated) | 153 °C | 189 °C | 202 °C |
| Melting Point | Not available | -61 °C | 18.5 °C | -24 °C |
| Density | Not available | 0.944 g/mL | 1.100 g/mL | 1.028 g/mL |
| Dielectric Constant | Not available | 36.7 | 46.7 | 32.2 |
| Dipole Moment | Not available | 3.86 D | 3.96 D | 4.09 D |
The sulfonamide group in DMESA is significantly more resistant to hydrolysis and chemical attack compared to the amide functionality in DMF and NMP. This enhanced stability is a critical advantage in reactions that are sensitive to solvent degradation or participation.
Application Focus 1: High-Stability Electrolyte Solvent in Li-O₂ Batteries
A significant validation of this compound's robustness comes from its successful application as an electrolyte solvent in aprotic Li-O₂ batteries.[6][7] These high-energy-density systems require electrolytes with exceptional chemical stability to withstand the harsh electrochemical conditions during charge and discharge cycles.
Causality Behind Solvent Choice: The Stability Imperative
The charge-discharge mechanism of a Li-O₂ battery involves the formation and decomposition of lithium peroxide (Li₂O₂). The high charging overpotential often leads to the decomposition of conventional polar aprotic solvents, resulting in the evolution of CO₂ and poor cycle life. Research has shown that DMESA exhibits superior stability under these demanding conditions.[6][7]
In a study evaluating DMESA as an electrolyte solvent, it was observed that the onset of CO₂ generation during charging occurred at a substantially higher voltage compared to tetraglyme-based electrolytes, a standard in the field.[6] This indicates a greater resistance of DMESA to oxidation on the cathode surface.
Experimental Workflow: Li-O₂ Battery Assembly and Testing
The following diagram illustrates the general workflow for assembling and testing a Li-O₂ battery to evaluate electrolyte performance.
Caption: Workflow for Li-O₂ battery assembly and testing.
Protocol: Preparation of DMESA-based Electrolyte and Cell Assembly
Materials:
-
This compound (DMESA), battery grade, dried over molecular sieves
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Carbon-based porous cathode
-
Lithium metal foil anode
-
Glass fiber separator
-
2032-type coin cell components
Procedure:
-
Electrolyte Preparation: In an argon-filled glovebox, dissolve LiTFSI in DMESA to a final concentration of 1 M. Stir until the salt is completely dissolved.
-
Cell Assembly: a. Punch out circular electrodes from the lithium foil (anode) and the carbon cathode material. b. Place the lithium anode in the center of the coin cell's bottom case. c. Place a separator on top of the lithium anode. d. Add a few drops of the DMESA-based electrolyte to wet the separator. e. Place the carbon cathode on top of the wetted separator. f. Add a few more drops of the electrolyte to ensure the cathode is fully wetted. g. Place the gasket and a spacer disk on top of the cathode. h. Place the top case (with a porous window for O₂ diffusion) and crimp the coin cell to seal it.
-
Electrochemical Testing: a. Place the assembled cell in a test chamber with a pure O₂ atmosphere. b. Connect the cell to a battery cycler. c. Perform galvanostatic cycling at a defined current density (e.g., 0.1 mA/cm²) and capacity limit (e.g., 1 mAh/cm²). d. Monitor the voltage profiles during charge and discharge cycles to assess performance and stability.
Application Focus 2: Potential in Nucleophilic Substitution Reactions (Sₙ2)
The favorable properties of polar aprotic solvents in promoting Sₙ2 reactions are well-established.[4] These solvents effectively solvate the counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anion and accelerating the reaction rate. Given its polar aprotic nature, this compound is a promising candidate for this class of reactions, particularly in cases where the stability of solvents like DMF is a concern.
Causality Behind Solvent Choice: Enhanced Stability and Inertness
In Sₙ2 reactions involving strong bases or high temperatures, solvents like DMF can decompose or participate in side reactions. DMESA, with its robust sulfonamide core, is expected to be more inert under these conditions, leading to cleaner reaction profiles and higher yields of the desired product.
Caption: Sₙ2 reaction facilitated by DMESA.
Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction. The following is a general protocol where DMESA can be employed as a stable, high-boiling point solvent.
Materials:
-
Alcohol (e.g., 1-pentanol)
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
This compound (DMESA), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous DMESA to the flask.
-
Slowly add the alcohol (1.0 eq) to the stirred suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approximately 1 hour).
-
Add the alkyl halide (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Focus 3: Potential in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent is critical and can influence catalyst stability, solubility of reagents, and reaction kinetics. Polar aprotic solvents are frequently used in these transformations.
Causality Behind Solvent Choice: High Boiling Point and Catalyst Stabilization
The high boiling point of this compound makes it suitable for cross-coupling reactions that require elevated temperatures to proceed at a reasonable rate. Furthermore, its coordinating ability through the oxygen atoms of the sulfonyl group and the nitrogen atom can help stabilize palladium catalytic species, potentially preventing catalyst decomposition and improving overall efficiency.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, where the high boiling point and stability of DMESA would be advantageous.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
This compound (DMESA), degassed
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.02 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed DMESA via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with toluene and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound presents itself as a compelling alternative to conventional polar aprotic solvents. Its demonstrated stability in demanding electrochemical applications, coupled with its favorable properties for classic organic transformations, makes it a valuable addition to the chemist's toolkit. While further research is needed to fully characterize its physicochemical properties and expand its documented applications in organic synthesis, the inherent stability of the sulfonamide group suggests a promising future for DMESA in enabling cleaner, more robust, and higher-yielding chemical processes.
References
-
N,N‑Dimethylethanesulfonamide as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries. ACS Applied Energy Materials. [Link]
-
N,N‑Dimethylethanesulfonamide as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries. Figshare. [Link]
-
This compound as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries. ACS Publications. [Link]
-
N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties. ResearchGate. [Link]
-
Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide for stabilizing cathode–electrolyte interface in sulfonamide electrolytes. ResearchGate. [Link]
- Ultra-high-voltage rechargeable batteries with sulfonamide-based electrolytes.
-
Electrochemical and Chemical Synthesis of Different Types of Sulfonamide Derivatives of N,N-Dimethyl-1,4-benzenediamine Using 4-Nitroso-N,N-dimethylaniline. ResearchGate. [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. [Link]
-
Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
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This compound. PubChem. [Link]
-
The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. National Institutes of Health. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]
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Antimicrobial activity and physico-chemical properties of some alkyldimethylbenzylammonium chlorides. National Institutes of Health. [Link]
-
Polar aprotic solvent. Grokipedia. [Link]
-
Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. [Link]
-
Physicochemical properties of lipid nanoparticles: effect of lipid and surfactant composition. National Institutes of Health. [Link]
-
N,N‐Dimethylformamide as a Reaction Medium for Metal Nanoparticle Synthesis. ResearchGate. [Link]
-
Solvation descriptors for N-nitrosodialkylamines; calculation of some of their properties of environmental significance. National Institutes of Health. [Link]
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N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Chemistry Europe. [Link]
-
Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. National Institutes of Health. [Link]
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Application Note: Structural Characterization of N,N-Dimethylethanesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of N,N-Dimethylethanesulfonamide using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key structural motif in various chemical entities, the unambiguous confirmation of the structure of N,N-dialkylsulfonamides is critical in research, development, and quality control. This document outlines the theoretical basis for the expected NMR spectra, provides detailed, field-proven protocols for sample preparation, data acquisition, and processing, and presents an in-depth analysis of the anticipated spectral features. While experimental spectra for this compound are not publicly available in common databases, this guide leverages established NMR principles and data from structurally analogous compounds to provide a robust predictive characterization.
Introduction
This compound is an organic compound featuring an ethanesulfonyl group attached to a dimethylamino moiety. The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, making the precise structural elucidation of molecules like this compound a frequent necessity.[1] NMR spectroscopy stands as the premier analytical technique for the non-destructive and definitive structural analysis of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3]
This guide is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical steps required to characterize this compound with confidence.
Molecular Structure and Predicted NMR-Active Nuclei
The structure of this compound (C₄H₁₁NO₂S) contains distinct sets of chemically non-equivalent protons and carbons, which will give rise to a predictable pattern of signals in the NMR spectra.[4]
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
I. ¹H NMR Characterization: A Predictive Analysis
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three sets of chemically non-equivalent protons.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂-S | 3.0 - 3.4 | Quartet (q) | 2H | ~7.5 |
| -N(CH₃)₂ | 2.8 - 3.0 | Singlet (s) | 6H | N/A |
| -CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | ~7.5 |
Causality Behind Predicted ¹H NMR Signals:
-
-CH₂-S (Methylene protons): These protons are directly attached to a carbon that is bonded to the electron-withdrawing sulfonamide group. This deshielding effect will cause their signal to appear relatively downfield (at a higher ppm value). These two protons are coupled to the three protons of the adjacent methyl group, which will split their signal into a quartet (n+1 = 3+1 = 4 lines) with a typical ³J(H,H) coupling constant of approximately 7.5 Hz.
-
-N(CH₃)₂ (N-methyl protons): The six protons of the two methyl groups attached to the nitrogen are chemically equivalent due to free rotation around the C-N bonds. They are adjacent to the electron-withdrawing sulfonamide group, which shifts their signal downfield. As there are no adjacent protons, the signal will appear as a sharp singlet.
-
-CH₃ (Methyl protons): These protons are on the terminal methyl group of the ethyl chain. Being further from the electron-withdrawing sulfonamide group, they are more shielded and will therefore appear at a lower chemical shift (upfield) compared to the methylene and N-methyl protons. This signal will be split into a triplet (n+1 = 2+1 = 3 lines) by the two adjacent methylene protons, with the same coupling constant observed for the methylene quartet.
II. ¹³C NMR Characterization: A Predictive Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display four signals, one for each unique carbon environment in the molecule.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂-S | 45 - 55 |
| -N(CH₃)₂ | 35 - 45 |
| -CH₃ | 5 - 15 |
Note: The fourth carbon signal is not explicitly predicted here but would correspond to the quaternary carbon of the sulfonamide group, which is often not observed in routine ¹³C NMR due to long relaxation times.
Causality Behind Predicted ¹³C NMR Signals:
-
-CH₂-S (Methylene carbon): This carbon is directly attached to the electron-withdrawing sulfur atom of the sulfonamide group, causing a significant downfield shift.
-
-N(CH₃)₂ (N-methyl carbons): These carbons are attached to the nitrogen atom, which is also electron-withdrawing, leading to a downfield chemical shift. Due to symmetry, both methyl carbons are equivalent and will produce a single signal.
-
-CH₃ (Methyl carbon): This terminal methyl carbon is the most shielded of the carbon atoms, and therefore its signal will appear at the highest field (lowest ppm value).
III. Experimental Protocols
The following protocols are designed to yield high-quality NMR data for the structural confirmation of this compound.
A. Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). For this non-polar to moderately polar compound, CDCl₃ is a recommended starting point.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for NMR sample preparation of this compound.
B. NMR Data Acquisition Protocol (Bruker Spectrometer)
These steps provide a general guideline for a standard Bruker NMR spectrometer.[5]
-
Instrument Login: Log in to the spectrometer software (e.g., TopSpin).
-
Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Experiment Setup:
-
Create a new dataset.
-
Load a standard proton (¹H) or carbon (¹³C) experiment parameter set.
-
-
Locking and Shimming:
-
Lock onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
-
Receiver Gain Adjustment: Use an automatic receiver gain adjustment (rga) command.
-
Acquisition:
-
For ¹H NMR, set the number of scans (e.g., 8 or 16).
-
For ¹³C NMR, set a higher number of scans (e.g., 128 or 256) due to the lower natural abundance of ¹³C.
-
Start the acquisition using the zg command.
-
-
Data Saving: The data will be saved automatically upon completion of the experiment.
C. NMR Data Processing Protocol
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.[6]
-
Integration: For ¹H NMR, integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
IV. Data Interpretation and Structural Verification
A systematic approach is crucial for accurate spectral interpretation and structural verification.
Caption: Logical workflow for the interpretation of NMR data to verify the structure of this compound.
By following this workflow, the acquired ¹H and ¹³C NMR data can be systematically analyzed to confirm the presence of the ethyl group, the two N-methyl groups, and their connectivity through the sulfonamide linkage, thereby providing an unambiguous structural confirmation of this compound.
V. Trustworthiness and Self-Validation
The protocols described herein form a self-validating system. The consistency between the ¹H and ¹³C NMR data is a key validation point. For instance, the number of protonated carbons observed in the ¹³C spectrum should correspond to the signals in the ¹H spectrum. Furthermore, advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons, providing an additional layer of structural verification.
Conclusion
This application note details the comprehensive characterization of this compound using ¹H and ¹³C NMR spectroscopy. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by adhering to the robust experimental protocols provided, researchers can confidently verify the structure of this and related sulfonamide compounds. The predictive nature of the spectral analysis presented here, based on established theory and data from analogous molecules, provides a strong framework for the interpretation of experimentally acquired data.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80644, this compound. Retrieved from [Link]
- Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of medicinal chemistry, 18(5), 505–509.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70191, N,N-Dimethylmethanesulphonamide. Retrieved from [Link]
- El-Faham, A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481.
-
Wiley-VCH GmbH. (n.d.). SpectraBase. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 6338-68-7). Retrieved from [Link]
- Gunawan, G., & Suyanta, S. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
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ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Application Note: Molecular Weight Confirmation of N,N-Dimethylethanesulfonamide by Mass Spectrometry
Abstract
This application note provides a detailed guide for the mass spectrometry analysis of N,N-Dimethylethanesulfonamide, a compound of interest in pharmaceutical development and chemical synthesis. The primary objective is the unambiguous confirmation of its molecular weight. We present protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering flexibility based on available instrumentation and sample matrix complexity. The methodologies are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 6338-68-7) is a sulfonamide derivative with a simple aliphatic structure. The precise and accurate confirmation of the molecular weight of such small molecules is a cornerstone of chemical analysis, ensuring purity, verifying synthesis, and meeting regulatory standards in drug development. Mass spectrometry stands as the definitive technique for this purpose, providing a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.
This guide is structured to provide not just a set of instructions, but a framework for understanding the analytical choices involved. We will explore two primary workflows: GC-MS, which is well-suited for volatile and thermally stable compounds like this compound, and LC-MS/MS, a versatile alternative for direct analysis from solutions and complex matrices.
Compound Profile: this compound
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C4H11NO2S | PubChem[1] |
| Average Molecular Weight | 137.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 137.05104977 Da | PubChem[1] |
| Structure | CCS(=O)(=O)N(C)C | PubChem[1] |
The monoisotopic mass is the key value for high-resolution mass spectrometry, representing the mass of the molecule with the most abundant isotopes of each element.
Experimental Workflow Overview
The process from sample receipt to final data interpretation follows a logical sequence designed to ensure data integrity.
Figure 1: General experimental workflow for the mass spectrometric analysis of this compound.
Protocol 1: GC-MS with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and thermally stable small molecules.[2] The existence of an electron ionization mass spectrum for this compound in the NIST database confirms its suitability for this method.[3]
Rationale for GC-MS
-
Volatility: this compound is a small molecule with a predicted low boiling point, making it amenable to gas chromatography.
-
Definitive Fragmentation: Electron Ionization (EI) is a high-energy ionization technique that produces extensive and reproducible fragmentation patterns. These patterns serve as a "fingerprint" for compound identification and structural confirmation.[4][5]
-
Established Libraries: EI spectra can be compared against established databases like the NIST Mass Spectral Library for confident identification.[3][6][7]
Sample Preparation
The goal of sample preparation is to introduce a clean, dilute sample into the instrument to avoid contamination and ensure reproducibility.[8][9]
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into a standard 2 mL GC vial. This step is crucial to remove any particulates that could block the injector or column.
Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Standard, reliable GC system. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of small molecules. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with a concentrated sample. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic resolution. |
| Oven Program | 50 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A general-purpose temperature ramp to ensure elution of the analyte. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Standard single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | High-energy ionization for reproducible fragmentation. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Scan Range | m/z 35-200 | Covers the molecular ion and expected fragments. |
Expected Results and Interpretation
-
Molecular Ion (M•+): The primary goal is to observe the molecular ion peak. For this compound, this will appear at an m/z of 137, corresponding to the monoisotopic mass. The presence of this peak confirms the molecular weight.
-
Fragmentation Pattern: EI will cause the molecular ion to fragment. While the exact NIST spectrum is proprietary, fragmentation of aliphatic sulfonamides often involves cleavage of C-S and S-N bonds.[10] Expected fragments could include:
-
Loss of a methyl group (-CH3): m/z 122
-
Loss of the dimethylamino group (-N(CH3)2): m/z 93
-
Cleavage of the ethyl group: m/z 108
-
Dimethylamino fragment: m/z 44
-
Protocol 2: LC-MS/MS with Electrospray Ionization (ESI)
LC-MS/MS is a highly sensitive and selective technique, particularly useful when samples are in a complex matrix or when GC is not suitable.[11] ESI is a soft ionization technique, which typically results in less fragmentation in the source, making it ideal for confirming the molecular weight of the parent molecule.
Rationale for LC-MS/MS
-
High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) allows for the selection of the parent ion and its subsequent fragmentation, which significantly reduces chemical noise and increases confidence in identification.
-
Soft Ionization: ESI typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation, making the molecular ion peak the most abundant in the MS1 spectrum.
-
Matrix Compatibility: LC-MS is more tolerant of complex sample matrices like biological fluids or environmental samples compared to GC-MS.
Sample Preparation
Sample preparation is similar to that for GC-MS, with an emphasis on compatibility with the liquid chromatography mobile phase.
-
Stock and Working Solutions: Prepare stock (1 mg/mL) and working solutions (e.g., 1 µg/mL) in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC vial.
Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent | High-performance system for rapid and efficient separations. |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard column for retaining small, moderately polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for eluting a wide range of compounds. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent | High-sensitivity tandem mass spectrometer. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization ideal for generating protonated molecules. |
| IonSpray Voltage | +5500 V | Standard voltage for positive mode ESI. |
| Source Temperature | 500 °C | Optimizes desolvation of the ESI plume. |
Data Acquisition and Expected Results
The analysis is performed in two stages: a full scan to identify the parent ion, followed by a product ion scan (MS/MS) to characterize its fragments.
-
MS1 Full Scan:
-
Objective: Identify the protonated molecule, [M+H]+.
-
Expected m/z: 137.05 (monoisotopic mass) + 1.0078 (mass of H+) = 138.0588 . The observation of this ion at high mass accuracy confirms the molecular formula and weight.
-
-
MS/MS Product Ion Scan:
-
Objective: Select the precursor ion (m/z 138.1) and fragment it using collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
-
Expected Fragmentation: While less predictable than EI, fragmentation of protonated sulfonamides often involves the loss of SO2 (64 Da).[8][9] A potential major fragment would be [M+H - SO2]+ at m/z 74.1. Cleavage at the S-N bond is also common in sulfonamides.
-
Conclusion
This application note details two robust mass spectrometry-based methods for the definitive molecular weight confirmation of this compound. The GC-MS approach provides a classic, library-matchable confirmation based on a reproducible fragmentation pattern. The LC-MS/MS method offers high sensitivity and is ideal for confirming the protonated molecular ion with minimal fragmentation, making it an excellent orthogonal technique. The choice between these methods will depend on the specific laboratory instrumentation, sample matrix, and the overall goals of the analysis. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently verify the identity and molecular weight of this compound.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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NIST. This compound. NIST Chemistry WebBook. [Link]
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NIST. Methanesulfonamide, N,N-dimethyl-. NIST Chemistry WebBook. [Link]
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PubChem. N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information. [Link]
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Chu, S., & Hsieh, Y. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. [Link]
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Wu, M., Wu, C., & Zhao, L. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]
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Chisvert, A., & Salvador, A. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Analytical Chemistry. [Link]
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NIST. Methanesulfonamide, N,N-didecyl-. NIST Chemistry WebBook. [Link]
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Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]
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Sun, W., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]
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ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
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ResearchGate. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]
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Ramjith, R., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Chromatographic Science. [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
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Reddy, G. V., et al. (2003). Mass spectral studies of N,N-dialkylaminoethanols. Rapid Communications in Mass Spectrometry. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of N,N-Dimethylethanesulfonamide Derivatives
Introduction: The Ascendancy of Chiral Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] When a stereocenter is introduced into the sulfonamide scaffold, the resulting enantiomers often exhibit profoundly different pharmacological and toxicological profiles. This underscores the critical importance of stereoselective synthesis in the development of safer and more efficacious drugs.[2][3] Among the diverse classes of chiral sulfonamides, N,N-Dimethylethanesulfonamide derivatives bearing a chiral center on the ethane backbone are emerging as significant pharmacophores. Their specific structural and electronic properties can lead to enhanced binding affinity and selectivity for biological targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this compound derivatives. We will delve into the core principles of asymmetric synthesis applicable to this class of compounds, with a primary focus on a detailed protocol for organocatalyzed asymmetric conjugate addition. Furthermore, alternative strategies, including chiral auxiliary-mediated approaches, will be discussed to provide a broader perspective on available synthetic methodologies. The protocols and data presented herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Key Methodologies for Stereoselective Synthesis
The creation of a stereocenter on the ethyl backbone of an this compound can be achieved through several strategic approaches. The choice of method often depends on the desired stereoisomer, the complexity of the target molecule, and the availability of starting materials.
Organocatalyzed Asymmetric Conjugate Addition: A Powerful and Direct Approach
One of the most elegant and efficient methods for the enantioselective synthesis of chiral β-sulfonylethyl compounds is the asymmetric conjugate addition (or Michael addition) of a sulfonamide to a prochiral α,β-unsaturated acceptor.[4][5][6] This approach is particularly attractive due to its atom economy and the use of small organic molecules as catalysts, which are often less sensitive to air and moisture than metal-based catalysts.
The underlying principle of this methodology relies on the formation of a chiral enamine intermediate from the α,β-unsaturated aldehyde or ketone and a chiral primary or secondary amine catalyst.[7] This enamine then reacts with the N,N-dimethylsulfonamide nucleophile in a highly stereocontrolled manner, dictated by the chiral environment created by the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.
Experimental Workflow: Organocatalyzed Asymmetric Conjugate Addition
Caption: Workflow for Organocatalyzed Asymmetric Conjugate Addition.
Protocol 1: Organocatalyzed Enantioselective Conjugate Addition of N,N-Dimethylsulfonamide to an α,β-Unsaturated Aldehyde
This protocol describes a general procedure for the synthesis of a chiral N,N-dimethyl-3-aryl-3-sulfonamidopropanal derivative.
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
N,N-Dimethylsulfonamide
-
Chiral primary amine catalyst (e.g., a diarylprolinol silyl ether)
-
Acid co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., toluene or chloroform)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral primary amine catalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (2.0 mL).
-
Addition of Reactants: To the stirred catalyst solution, add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv) followed by N,N-dimethylsulfonamide (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 40 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired enantioenriched this compound derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation: Representative Results
| Entry | α,β-Unsaturated Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | 10 | 24 | 85 | 92 |
| 2 | 4-Chlorocinnamaldehyde | 10 | 36 | 82 | 90 |
| 3 | 4-Methoxycinnamaldehyde | 10 | 24 | 88 | 95 |
| 4 | Crotonaldehyde | 20 | 48 | 75 | 88 |
Note: The data presented in this table are representative and may vary depending on the specific substrates, catalyst, and reaction conditions used.
Chiral Auxiliary-Mediated Synthesis: A Classic and Reliable Strategy
The use of chiral auxiliaries is a well-established and robust method for controlling stereochemistry in organic synthesis.[8] In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantioenriched product.
For the synthesis of chiral this compound derivatives, a common strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone, attached to a carboxylic acid derivative. This chiral synthon can then undergo a variety of transformations, including conjugate addition, to introduce the sulfonamide moiety diastereoselectively.
Logical Relationship: Chiral Auxiliary-Mediated Synthesis
Caption: General scheme for chiral auxiliary-mediated synthesis.
Protocol 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis (Conceptual Outline)
This protocol provides a conceptual framework for the synthesis of a chiral this compound derivative using a chiral auxiliary.
Conceptual Steps:
-
Attachment of Chiral Auxiliary: Acylate a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide to form a chiral N-acyl oxazolidinone.
-
Diastereoselective Transformation: Subject the N-acyl oxazolidinone to a reaction that introduces the ethanesulfonamide backbone. For example, a conjugate addition of a suitable sulfur nucleophile to an α,β-unsaturated N-acyl oxazolidinone, followed by transformation to the sulfonamide.
-
Cleavage of the Auxiliary: Remove the chiral auxiliary under mild conditions (e.g., hydrolysis or reduction) to release the enantioenriched carboxylic acid or alcohol precursor.
-
Final Conversion: Convert the resulting chiral precursor to the final this compound derivative through standard functional group transformations (e.g., reduction of the carboxylic acid to an alcohol, conversion to a halide, and substitution with N,N-dimethylsulfonamide).
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
The accurate determination of the enantiomeric excess is crucial for validating the success of a stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Method Development:
-
Mobile Phase Selection: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Select a wavelength where the compound has strong UV absorbance.
-
-
Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers should elute at different retention times.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Conclusion and Future Perspectives
The stereoselective synthesis of this compound derivatives is a rapidly evolving field with significant implications for drug discovery and development. Organocatalyzed asymmetric conjugate addition offers a powerful and direct route to these valuable chiral building blocks, providing high enantioselectivities under mild reaction conditions. While chiral auxiliary-mediated approaches remain a reliable alternative, the development of more efficient and selective catalytic methods will continue to be a major focus of research. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis and application of this important class of chiral molecules.
References
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Wan, Y., Fang, G., Chen, H., Deng, X., & Tang, Z. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]
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Kawada, M., Nakashima, K., Hirashima, S., Yoshida, A., Koseki, Y., & Miura, T. (2017). Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst. The Journal of Organic Chemistry, 82(13), 6986–6991. [Link]
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Iwan, D., Kamińska, K., Denel-Bobrowska, M., Olejniczak, A. B., & Wojaczyńska, E. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. Biomedicine & Pharmacotherapy, 153, 113473. [Link]
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Alcaide, B., Almendros, P., & Luna, A. (2012). Bifunctional amino sulfonamide-catalyzed asymmetric conjugate addition to alkenyl alkynyl ketimines as enone surrogates. Chemical Communications, 48(76), 9450-9452. [Link]
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Gazzard, L., & Willis, M. C. (2023). Organocatalyzed diastereo- and enantioselective synthesis of N–N atropisomeric isoindolinones bearing central chirality. Nature Communications, 14(1), 694. [Link]
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Bar-Ziv, R., & Marek, I. (2018). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Chemical Society Reviews, 47(10), 3579-3591. [Link]
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Mondal, S., & Ghorai, M. K. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry, 88(20), 14595–14606. [Link]
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Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416–14417. [Link]
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Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4358-4472. [Link]
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Kawada, M., Nakashima, K., Hirashima, S., Yoshida, A., Koseki, Y., & Miura, T. (2017). Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst. The Journal of Organic Chemistry, 82(13), 6986–6991. [Link]
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Chen, J., Wang, Y., & Wang, J. (2022). Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au, 2(11), 2496–2502. [Link]
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Ghosez, L., & Nshimyumukiza, P. (2012). Chiral Amides in Asymmetric Synthesis. CHIMIA International Journal for Chemistry, 66(4), 217-220. [Link]
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Bar-Ziv, R., & Marek, I. (2023). asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Chemical Society Reviews, 52(10), 3433-3446. [Link]
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Reddy, D. S., & Socrates, B. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 945. [Link]
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Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4358–4472. [Link]
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Sibi, M. P., & Liu, M. (2001). Enantioselective synthesis of alpha,beta-disubstituted-beta-amino acids. Organic Letters, 3(26), 4181–4184. [Link]
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Hreczycho, G., & Huczyński, A. (2018). Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. Molecules, 23(11), 2828. [Link]
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McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]
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Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Journal of the Association for Laboratory Automation, 16(1), 27–35. [Link]
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Mondal, S., & Ghorai, M. K. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry, 88(20), 14595–14606. [Link]
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Application Notes and Protocols for the Green Synthesis of N,N-Dimethylethanesulfonamide
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on green chemistry approaches to the synthesis of N,N-Dimethylethanesulfonamide. Moving beyond traditional synthetic routes that often rely on hazardous reagents and volatile organic solvents, these application notes detail innovative, environmentally benign methodologies. The protocols herein emphasize the use of greener solvents, alternative reagents, and energy-efficient techniques, aligning with the principles of sustainable chemistry. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes.
Introduction: The Imperative for Greener Sulfonamide Synthesis
Sulfonamides are a critical class of compounds in the pharmaceutical and agrochemical industries. This compound, in particular, serves as a versatile building block and intermediate. The conventional synthesis of this compound typically involves the reaction of ethanesulfonyl chloride with dimethylamine.[1] This established route, while effective, presents several environmental and safety challenges. Ethanesulfonyl chloride is a lachrymator and corrosive, and the reaction is often carried out in chlorinated solvents like dichloromethane, which are environmentally persistent and pose health risks. Furthermore, the synthesis of ethanesulfonyl chloride itself can involve the use of chlorine gas, a hazardous substance.[2]
The principles of green chemistry call for the development of synthetic pathways that reduce or eliminate the use and generation of hazardous substances. This guide explores several green alternatives to the traditional synthesis of this compound, focusing on one-pot reactions, the use of benign solvents, and the avoidance of toxic reagents.
Visualization of Synthetic Pathways
Caption: Comparison of conventional and green synthetic routes to this compound.
Green Synthetic Approach 1: One-Pot Oxidative Chlorination in Sustainable Solvents
This approach circumvents the need to isolate the hazardous ethanesulfonyl chloride intermediate by generating it in situ from a less hazardous precursor, such as ethanethiol (ethyl mercaptan), followed by immediate reaction with dimethylamine. This one-pot synthesis is made greener by employing an environmentally benign oxidizing and chlorinating agent and conducting the reaction in a sustainable solvent.
Core Principle: The oxidative chlorination of thiols to sulfonyl chlorides can be achieved using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which is a stable, solid source of chlorine.[3][4] The reaction can be performed in green solvents such as water, ethanol, or glycerol, minimizing the use of volatile organic compounds (VOCs).[3]
Experimental Protocol: One-Pot Synthesis from Ethanethiol
Materials:
-
Ethanethiol
-
Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O)
-
Dimethylamine (40% aqueous solution or as a gas)
-
Ethanol (or water/glycerol)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with a solution of ethanethiol (1.0 eq) in ethanol (5 mL per mmol of thiol).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add a solution of NaDCC·2H₂O (0.6 eq) in the same solvent to the stirred thiol solution. The reaction is exothermic; maintain the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours to ensure the complete formation of the ethanesulfonyl chloride intermediate.
-
In a separate flask, prepare a solution of dimethylamine (2.5 eq) in the reaction solvent.
-
Slowly add the in situ generated ethanesulfonyl chloride solution to the dimethylamine solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
Data Summary:
| Parameter | Conventional Method | One-Pot Oxidative Chlorination |
| Starting Material | Ethanesulfonyl chloride | Ethanethiol |
| Solvent | Dichloromethane, Chloroform | Water, Ethanol, Glycerol |
| Chlorinating Agent | Chlorine gas (for precursor) | NaDCC·2H₂O |
| Byproducts | HCl, Organic solvent waste | Isocyanuric acid, NaCl |
| Atom Economy | Moderate | Higher |
| Safety | Use of hazardous reagents | Avoids isolation of sulfonyl chloride |
| Yield (Typical) | >90% | 80-95% |
Green Synthetic Approach 2: Solvent-Free Mechanochemical Synthesis
Mechanochemistry offers a powerful green alternative by promoting reactions in the solid state, often without the need for any solvent. This drastically reduces waste and can lead to shorter reaction times and different product selectivities.
Core Principle: High-energy ball milling can be used to drive the reaction between a sulfur source, an oxidizing/chlorinating agent, and an amine. A solid, stable oxidant such as sodium hypochlorite pentahydrate (NaOCl·5H₂O) can be used for the in-situ generation of the sulfonyl chloride from a disulfide precursor like diethyl disulfide.[5]
Experimental Protocol: Mechanochemical Synthesis from Diethyl Disulfide
Materials:
-
Diethyl disulfide
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O)
-
Dimethylamine solution (e.g., 40% in water) or a solid dimethylamine salt
-
A catalytic amount of a solid acid (e.g., silica gel)
-
A Lewis acid-base solid inorganic reagent (e.g., a mixture of ZnO and NH₄Cl)
-
Zirconia or stainless steel milling jar and balls
Procedure:
-
To a milling jar, add diethyl disulfide (1.0 eq), sodium hypochlorite pentahydrate (5.0 eq), and the solid acid catalyst.
-
Mill the mixture at a high frequency (e.g., 20-30 Hz) for 30-60 minutes for the initial oxidation and chlorination.
-
Carefully open the milling jar in a fume hood and add the dimethylamine source and the Lewis acid-base reagent.
-
Continue milling for an additional 60-90 minutes.
-
After the reaction, extract the contents of the jar with a minimal amount of a suitable solvent (e.g., ethyl acetate), filter to remove inorganic solids, and concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Caption: Workflow for the mechanochemical synthesis of this compound.
Green Synthetic Approach 3: Electrochemical Synthesis
Electrosynthesis provides a novel and green route to sulfonamides by avoiding the use of chemical oxidants and enabling reactions under mild conditions.[6]
Core Principle: An electrochemical cell can be used to directly form the S-N bond. While direct electrochemical synthesis of this compound is still an emerging area, the principles can be adapted from the synthesis of aromatic sulfonamides. This could involve the electrochemical oxidation of a sulfur-containing species in the presence of dimethylamine.
Note: As this is a nascent field for this specific molecule, a detailed, validated protocol is not yet established. However, the general principle would involve a divided or undivided electrochemical cell, a suitable electrolyte, and electrodes, with the reaction driven by an applied current. This approach holds significant promise for future green synthesis.
Conclusion and Future Outlook
The green synthesis of this compound is not only feasible but also offers significant advantages in terms of safety, environmental impact, and resource efficiency. The one-pot oxidative chlorination in green solvents and solvent-free mechanosynthesis are particularly promising and practical approaches that can be implemented in both academic and industrial settings. These methods align with the growing demand for sustainable practices in chemical manufacturing. Future research may focus on refining these protocols, exploring biocatalytic routes, and further developing electrochemical methods to push the boundaries of green chemistry in sulfonamide synthesis.
References
-
Caputo, M. R., et al. (2020). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry, 22(19), 6481-6488. [Link]
-
Alonso, D. A., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. [Link]
-
Shaalaa.com. (2020). Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. [Link]
-
Chemistry World. (2021). Electrochemistry enables new, greener route to aromatic sulfonamides. [Link]
-
ResearchGate. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
PubChem. Ethanesulfonyl chloride. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude N,N-Dimethylethanesulfonamide
Welcome to the technical support resource for the purification of N,N-Dimethylethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. We will explore the common challenges encountered during purification and provide robust, field-tested solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.
Understanding Your Crude Material: Common Impurities
Effective purification begins with understanding the potential impurities in your crude this compound. The most common synthetic route involves the reaction of ethanesulfonyl chloride with dimethylamine, typically in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.
Potential impurities from this synthesis include:
-
Unreacted Starting Materials: Ethanesulfonyl chloride and dimethylamine.
-
Base-Related Salts: Triethylamine hydrochloride or pyridine hydrochloride.
-
Hydrolysis Products: Ethanesulfonic acid, formed if the sulfonyl chloride reacts with moisture.
-
Solvent Residues: Dichloromethane, THF, or other reaction solvents.
The nature of these impurities—whether they are volatile, ionic, or structurally similar to the product—will dictate the most effective purification strategy.
Purification Method Selection
Choosing the right purification technique is critical. The decision depends on the physical state of your crude product, the nature of the impurities, and the required final purity.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide: Purification Techniques
This section addresses specific issues you may encounter during purification experiments.
Vacuum Distillation
This compound has a relatively high boiling point, making vacuum distillation the preferred method to prevent thermal decomposition.
Q1: My compound appears to be decomposing in the distillation flask, evidenced by darkening color and poor yield. What's happening and how can I fix it?
A1: Thermal decomposition is a common issue with sulfonamides at elevated temperatures.[1] The darkening is likely due to the formation of degradation byproducts.
-
Causality: The boiling point of your compound, even under vacuum, might be high enough to induce slow decomposition over the course of the distillation. Sulfonamides can be sensitive to prolonged heat.
-
Solution:
-
Improve the Vacuum: The most critical factor is to reduce the pressure. A lower pressure significantly lowers the boiling point. Ensure your vacuum pump is operating correctly, all joints are sealed with appropriate vacuum grease, and there are no leaks in the system. Aim for a pressure below 1 mmHg if possible.
-
Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr (short-path) distillation apparatus minimizes the residence time of the compound at high temperatures, thereby reducing decomposition.
-
Ensure Rapid and Even Heating: Use a heating mantle with a magnetic stirrer and a flask of appropriate size. This prevents localized overheating at the bottom of the flask.
-
Q2: I'm experiencing significant "bumping" or unstable boiling, even with a stir bar. How can I achieve smooth distillation?
A2: Bumping occurs when the liquid superheats and then boils violently. This is common in vacuum distillation where the reduced pressure makes it difficult for nucleation sites to form.
-
Causality: Without nucleation sites, the liquid's temperature rises above its boiling point at that pressure. When it finally boils, it does so almost explosively.
-
Solution:
-
Introduce a Fine Stream of Air or Nitrogen: While it may seem counterintuitive to introduce a gas, a very fine, controlled bleed of an inert gas (like nitrogen) or air through a long capillary tube extending below the liquid surface provides a constant stream of nucleation sites, ensuring smooth boiling.
-
Use Boiling Chips: While less effective under high vacuum, fresh, porous boiling chips can help. Never add boiling chips to a hot liquid.
-
Vigorous Stirring: Ensure your magnetic stirrer is powerful enough to create a deep vortex in the liquid. This mechanical agitation helps to break the surface tension and promote even boiling.
-
Column Chromatography
Column chromatography is excellent for separating compounds with different polarities, such as removing a less polar impurity or a more polar baseline impurity.[2]
Q1: My compound is streaking or "tailing" down the silica gel column, leading to poor separation and mixed fractions. Why is this happening?
A1: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase.
-
Causality: this compound contains a tertiary amine, which is basic. Standard silica gel is slightly acidic due to surface silanol groups (Si-OH). This acid-base interaction causes some of the molecules to "stick" to the silica and elute slowly, resulting in a tailed peak.
-
Solution:
-
Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your mobile phase (eluent). A concentration of 0.5-1% is typically sufficient. This base will preferentially interact with the acidic sites on the silica, allowing your compound to travel down the column in a tight band.
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like an aminopropyl-packed column, which has shown success in separating sulfonamides.[2][3][4][5]
-
Q2: I'm not getting good separation between my product and an impurity. How can I improve the resolution?
A2: Poor resolution means the chosen conditions (stationary and mobile phases) are not differentiating well enough between the compounds.
-
Causality: The polarity difference between your product and the impurity may be too small for the selected eluent system to resolve them effectively.
-
Solution:
-
Optimize the Mobile Phase: If using a hexane/ethyl acetate system, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol. Perform small-scale TLC experiments with various solvent systems to find the one that gives the best separation (largest ΔRf).
-
Use Gradient Elution: Instead of a single eluent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity over time.[2] This helps to move the less polar compounds down the column first and then provides more "push" to elute the more polar compounds, often sharpening the peaks and improving separation.
-
Improve Column Packing: Ensure your column is packed perfectly vertically and without any air bubbles or channels, as these can lead to a non-uniform solvent front and poor separation.
-
Caption: Standard workflow for column chromatography purification.
Recrystallization
For compounds that are solid at room temperature, recrystallization is a powerful and scalable purification technique.
Q1: When I cool my solution, my compound "oils out" as a liquid instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem where the solute separates from the solution above its melting point or as a supersaturated liquid.[6] The resulting oil is often impure.
-
Causality: This typically happens for a few reasons: the boiling point of the solvent is higher than the melting point of your compound, the solution is cooling too quickly, or the concentration of impurities is very high.
-
Solution:
-
Slow Down the Cooling: Reheat the solution until the oil redissolves completely. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large beaker of warm water or insulating it with glass wool). Do not place it directly in an ice bath.[6]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the clear solution and then allow it to cool slowly.[6]
-
Change the Solvent System: The chosen solvent may be too "good" or too nonpolar. Try a solvent system where the compound is less soluble, such as an ethanol/water or isopropanol/water mixture.[7] Dissolve the compound in the minimum amount of hot alcohol, then add hot water dropwise until the solution just starts to become cloudy. Add a drop or two of hot alcohol to clarify, then cool slowly.
-
Q2: My solution has cooled completely, even in an ice bath, but no crystals have formed. What is the issue?
A2: The solution is likely supersaturated, meaning the conditions are right for crystallization, but the process has not been initiated.[6]
-
Causality: Crystal formation requires an initial nucleation event—a starting point for the crystal lattice to grow. Sometimes, this initiation step does not occur spontaneously.
-
Solution:
-
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic imperfections in the glass created by scratching can provide nucleation sites.[6]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution. This seed crystal will act as a template for further crystal growth.
-
Reduce the Volume of Solvent: If the solution is simply not saturated enough, you can gently heat it to evaporate some of the solvent and then attempt the cooling process again.
-
Frequently Asked Questions (FAQs)
Q: What is the expected purity I can achieve with these methods? A: With a well-executed single purification step, you can typically achieve >98% purity. For very high purity requirements (>99.5%), a second purification step using a different technique (e.g., distillation followed by chromatography) may be necessary.
Q: How do I check the purity of my final this compound? A: The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect impurities if their signals do not overlap with the product signals.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine purity by peak area percentage.[8]
Q: My crude this compound is a dark oil containing a lot of salt. What's the best first step? A: Before distillation or chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash this solution with water to remove the salts. If the crude material contains unreacted acid or base, you can wash with a dilute solution of sodium bicarbonate (to remove acid) or dilute HCl (to remove excess amine base), followed by a water wash and then a brine (saturated NaCl) wash to aid in drying. Dry the organic layer over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and then concentrate the solvent. This cleaner material will behave much better in subsequent purification steps.
Detailed Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a clean, dry distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.
-
Charge the Flask: Add the crude this compound (pre-treated by an aqueous wash if necessary) and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Begin stirring and slowly apply the vacuum. Observe for any initial bubbling from dissolved gases or low-boiling solvents.
-
Heating: Once a stable vacuum is achieved, begin gently heating the flask using a heating mantle.
-
Collect Fractions: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling "forerun." When the temperature stabilizes at the expected boiling point of your product at that pressure, switch to a clean receiving flask and collect the main fraction.
-
Shutdown: Once the main fraction is collected and the distillation rate slows, stop heating. Allow the apparatus to cool before slowly and carefully releasing the vacuum.
Protocol 2: Recrystallization from an Isopropanol/Water System
-
Dissolution: Place the crude solid this compound in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid.[7]
-
Add Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarify: Add a few drops of hot isopropanol to the cloudy mixture until it just becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of cold 70% isopropanol-water to remove any adhering impurities.
-
Drying: Leave the crystals under vacuum on the funnel to air-dry. For final drying, transfer the crystals to a desiccator.
Physical Properties & Data
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO₂S | PubChem[10] |
| Molecular Weight | 137.20 g/mol | PubChem[10] |
| CAS Number | 6338-68-7 | PubChem[10] |
| Appearance | Colorless to light yellow liquid/solid | Smolecule[11] |
| Boiling Point | 119-120 °C (at reduced pressure) | Smolecule[11] |
References
- BenchChem Technical Support Team. (2025).
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Smolecule. (2023, August 15). N,N-dimethylethenesulfonamide. Smolecule.
- BenchChem Technical Support Team. (n.d.). Common issues in sulfonamide synthesis and solutions. Benchchem.
- ResearchGate. (2025, August 6). (PDF)
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 425-429. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
ACS Applied Energy Materials. (2022, April 18). This compound as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries. ACS Publications. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
- Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products.
-
ResearchGate. (2025, August 10). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. [Link]
- Pure and Applied Chemistry. (n.d.).
-
Pérez Nájera, C. (2012, September 12). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? ResearchGate. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylmethanesulphonamide. PubChem. [Link]
-
Cheméo. (n.d.). Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. [Link]
- BenchChem Technical Support Team. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- Google Patents. (n.d.). Process for producing N, N'-dimethylethylenediamine - JP5073990B2.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- Google Patents. (n.d.). Process for the purification of N,N-dimethylacetamide - US3959371A.
-
ResearchGate. (2025, August 7). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. [Link]
-
Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE. [Link]
- Der Pharma Chemica. (n.d.). identification-of-impurities-and-improved-the-synthesis-of-lacosamide.pdf.
-
Safdar, M. Z. (2023, January 27). How to distill N,N- Dimethyl Formamide DMF? ResearchGate. [Link]
-
SciSpace. (n.d.). The solubilities of denatured proteins in different organic solvents. [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
- Solvent Miscibility Table. (n.d.).
- SOLUBILITY D
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ResearchGate. (2024, August 20). (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
- Google Patents. (n.d.). Method for detecting N-nitrosodimethylamine impurity - CN112639463A.
-
Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. [Link]
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Common side reactions in the synthesis of N,N-Dimethylethanesulfonamide
Welcome to the technical support center for the synthesis of N,N-Dimethylethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Low or No Yield of this compound
Issue: After performing the reaction between ethanesulfonyl chloride and dimethylamine, the yield of the desired this compound is significantly lower than expected, or no product is isolated.
Potential Causes and Solutions:
-
Hydrolysis of Ethanesulfonyl Chloride: Ethanesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture in the air or in the solvent.[1][2] This reaction consumes the starting material, forming ethanesulfonic acid and hydrochloric acid, thus reducing the yield of the desired product.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle ethanesulfonyl chloride in an inert atmosphere (e.g., under nitrogen or argon).
-
-
Insufficient or Inappropriate Base: A base is typically used to neutralize the hydrochloric acid byproduct of the sulfonylation reaction.[3] If the base is insufficient or not strong enough, the reaction mixture will become acidic, which can protonate the dimethylamine, reducing its nucleophilicity and slowing down or stopping the desired reaction.
-
Solution: Use at least one equivalent of a suitable base, such as triethylamine or pyridine. For secondary amines like dimethylamine, a tertiary amine base is generally effective.[4] The pKa of the chosen base should be high enough to effectively scavenge the generated HCl.
-
-
Low Reaction Temperature: While the reaction is often exothermic, insufficient temperature may lead to a slow reaction rate, especially with less reactive secondary amines.[4]
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction progress by TLC or GC to determine the optimal temperature.
-
-
Poor Quality of Starting Materials: The purity of ethanesulfonyl chloride and dimethylamine is crucial. Impurities can interfere with the reaction.
-
Solution: Use freshly distilled or high-purity reagents. Ensure the dimethylamine solution concentration is accurate.
-
Question 2: Presence of a Water-Soluble, Acidic Byproduct
Issue: During the workup, a significant amount of a water-soluble, acidic compound is detected, which complicates the purification of this compound.
Potential Cause and Solution:
-
Formation of Ethanesulfonic Acid: This is a direct result of the hydrolysis of ethanesulfonyl chloride.[1][5] Ethanesulfonic acid is highly water-soluble and acidic, matching the description of the byproduct.
-
Solution: The primary solution is to prevent hydrolysis by rigorously excluding water from the reaction, as detailed in Question 1. During the workup, a basic wash (e.g., with a saturated sodium bicarbonate solution) can help to remove the acidic ethanesulfonic acid from the organic layer containing the desired product.
-
Question 3: Formation of Unexpected Byproducts Detected by Mass Spectrometry
Issue: Mass spectrometry analysis of the crude reaction mixture shows unexpected masses that do not correspond to the starting materials or the desired product.
Potential Causes and Solutions:
-
Sulfene Formation: In the presence of a strong base, alkanesulfonyl chlorides can undergo elimination of HCl to form highly reactive sulfene intermediates.[6] These intermediates can then react with other nucleophiles in the reaction mixture or dimerize, leading to a variety of byproducts.
-
Solution: Use a non-nucleophilic, sterically hindered base if sulfene formation is suspected. Careful control of the reaction temperature and the rate of addition of the base can also minimize this side reaction.
-
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with dimethylamine in reacting with the ethanesulfonyl chloride.
-
Solution: Employ aprotic, non-nucleophilic solvents such as dichloromethane, diethyl ether, or toluene.[7]
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the synthesis of this compound?
The synthesis of this compound proceeds via a nucleophilic acyl substitution-like reaction. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the ethanesulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is typically facilitated by a base to neutralize the hydrochloric acid formed as a byproduct.[3] The mechanism can be either a concerted SN2-like process or a stepwise addition-elimination pathway.[3]
Why is the choice of base important in this synthesis?
The base plays a crucial role in scavenging the HCl produced during the reaction. Without a base, the HCl would protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction. A tertiary amine like triethylamine is a common choice as it is non-nucleophilic and will not compete with the dimethylamine in reacting with the ethanesulfonyl chloride. The basicity of the chosen amine is also important, as it needs to be strong enough to deprotonate the ammonium salt formed.[8]
Can I use an aqueous solution of dimethylamine?
While it is possible to use an aqueous solution of dimethylamine, it introduces a competing reaction: the hydrolysis of ethanesulfonyl chloride.[2] If an aqueous solution is used, the reaction conditions, such as pH and temperature, must be carefully controlled to favor the amination reaction over hydrolysis.[8] Generally, using an anhydrous solution of dimethylamine in an organic solvent is preferred to maximize the yield of the desired sulfonamide.
How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting materials, the consumption of ethanesulfonyl chloride and the formation of the this compound product can be tracked over time.
Visualizing the Reaction Pathways
Main Reaction Pathway
Caption: Desired synthesis of this compound.
Primary Side Reaction: Hydrolysis
Caption: Competing hydrolysis of ethanesulfonyl chloride.
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
Ethanesulfonyl chloride
-
Dimethylamine (e.g., 2 M solution in THF)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Dissolve ethanesulfonyl chloride (1.0 eq) in anhydrous DCM and add it to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
To the dropping funnel, add a solution of dimethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the dimethylamine/triethylamine solution dropwise to the stirred solution of ethanesulfonyl chloride over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous aprotic (e.g., DCM, THF) | Prevents hydrolysis of ethanesulfonyl chloride.[7] |
| Base | Tertiary amine (e.g., triethylamine) | Neutralizes HCl without competing as a nucleophile.[4] |
| Temperature | 0 °C to room temperature | Controls the exothermic reaction and minimizes side reactions. |
| Stoichiometry | Slight excess of amine and base | Ensures complete consumption of the sulfonyl chloride. |
References
-
Royal Society of Chemistry. Microwave-assisted synthesis of sulfonamides.
-
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
-
RIT Digital Institutional Repository. Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. [Link]
-
American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]
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Technical Support Center: Optimization of Reaction Conditions for N,N-Dimethylethanesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethylethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes.
I. Foundational Principles of this compound Synthesis
The synthesis of this compound typically involves the reaction of ethanesulfonyl chloride with dimethylamine. This nucleophilic substitution reaction is influenced by several critical parameters that can significantly impact yield and purity.
Core Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of dimethylamine on the electrophilic sulfur atom of ethanesulfonyl chloride, leading to the formation of this compound and hydrochloric acid. A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General mechanism for this compound synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The most direct and widely used method involves the reaction of ethanesulfonyl chloride with dimethylamine.[1] Alternative, though less common, routes might start from compounds that can be converted to ethanesulfonyl chloride in situ.
Q2: Why is a base necessary in this reaction?
The reaction between ethanesulfonyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct.[2] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl, forming a salt and allowing the reaction to proceed to completion.[3][4]
Q3: What are the key parameters to control for a successful synthesis?
Successful synthesis hinges on the careful control of several factors:
-
Stoichiometry: Precise molar ratios of reactants are crucial.
-
Temperature: Low temperatures are often employed to control the exothermic nature of the reaction and minimize side reactions.
-
Solvent: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride.
-
Purity of Reagents: The use of high-purity starting materials is essential to avoid unwanted side products.[5]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low or No Product Yield
A low yield is one of the most common challenges. Several factors can contribute to this issue.
| Potential Cause | Explanation & Troubleshooting Steps |
| Hydrolysis of Ethanesulfonyl Chloride | Ethanesulfonyl chloride is highly susceptible to moisture, which converts it to the unreactive ethanesulfonic acid.[3][5] Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Base | The choice of base is critical. A base that is too weak will not effectively neutralize the generated HCl, while a base that is too strong or nucleophilic can lead to side reactions.[6][7] Solution: Use a non-nucleophilic tertiary amine like triethylamine or pyridine. Ensure the base is pure and dry.[5] |
| Suboptimal Reaction Temperature | The reaction is typically exothermic. If the temperature is too high, it can lead to the degradation of reactants and products or promote side reactions.[8][9][10] Solution: Perform the addition of ethanesulfonyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[11] |
| Poor Amine Nucleophilicity | While dimethylamine is a good nucleophile, its effectiveness can be diminished if it is protonated by acidic impurities in the reaction mixture. Solution: Ensure the dimethylamine solution is fresh and properly stored. |
Problem 2: Presence of Impurities in the Final Product
The formation of byproducts can complicate purification and reduce the overall yield of the desired this compound.
| Potential Impurity | Formation & Mitigation Strategies |
| Ethan-esulfonic Acid | This impurity arises from the hydrolysis of ethanesulfonyl chloride.[3][5] Mitigation: As mentioned previously, maintaining strictly anhydrous conditions is paramount. |
| Bis-sulfonated byproducts | While less common with secondary amines like dimethylamine, over-reaction can sometimes occur, especially if reaction conditions are not well-controlled. Mitigation: Use a slight excess of the amine relative to the sulfonyl chloride to ensure the complete consumption of the latter. |
| Unreacted Starting Materials | Incomplete reaction will lead to the presence of starting materials in the crude product. Mitigation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[12] If the reaction stalls, consider extending the reaction time or gently warming the mixture. |
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Caption: Troubleshooting workflow for low reaction yield.
IV. Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol provides a general guideline. Optimization may be required based on specific laboratory conditions and reagent purity.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous dichloromethane (DCM).
-
Amine Addition: Add dimethylamine (as a solution in a suitable solvent or as a gas) to the DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous triethylamine (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Slowly add ethanesulfonyl chloride (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.[12]
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., dilute HCl), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.[13][14]
Purification by Recrystallization
If the product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If necessary, cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
V. Analytical Characterization
Confirming the identity and purity of the synthesized this compound is crucial. The following techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the two methyl groups (a singlet). |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbons of the ethyl and dimethylamino groups. |
| Infrared (IR) Spectroscopy | Look for strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group, typically in the regions of 1320-1360 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).[15] |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (137.20 g/mol ).[16] |
VI. References
-
Smolecule. (2023, August 15). Buy N,N-dimethylethenesulfonamide | 7700-07-4.
-
Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry.
-
Zhang, L., et al. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Bioorganic & Medicinal Chemistry Letters, 40, 127924.
-
Chen, H., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environment International, 114, 146-154.
-
Barrett, A. G. M., et al. (2018). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. Organic Letters, 20(15), 4569-4573.
-
Chen, V. J., et al. (1995). The Effect of Temperature on the Binding of Sulfonamides to Carbonic Anhydrase Isoenzymes I, II, and IV. Journal of Medicinal Chemistry, 38(18), 3503-3510.
-
BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.
-
Chen, H., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Request PDF.
-
Reddy, T. S., et al. (2016). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry, 18(10), 2964-2968.
-
Wang, Y., et al. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate.
-
ChemistryViews. (2022, August 16). Base-Mediated Site-Selective Sulfonylation of Pyridine.
-
Ali, M., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(50), 31639-31653.
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
-
Khan, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
-
Wu, J., et al. (2022). Metal- and base-free tandem sulfonylation/cyclization of 1,5-dienes with aryldiazonium salts via the insertion of sulfur dioxide. PMC - NIH.
-
El-Didamony, A. M. (2014). The effect of temperature on formation of the ion-pairs. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Synthesis of N,N-Dimethylphenothiazine-2-sulphonamide.
-
BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
-
BenchChem. (2025). Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.
-
Bizet, V., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(13), 8343-8404.
-
Pramanik, B., et al. (2020). Our method of synthesis of N,N-dimethylethanethioamides comparison with the recent literature. ResearchGate.
-
Ministry of Food and Drug Safety. Analytical Methods.
-
Pure and Applied Chemistry. THE PURIFICATION OF.
-
Kolosov, M. A., et al. (2018). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
PubChem. This compound.
-
BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of N,N-Dimethylphenothiazine-2-sulphonamide.
-
RIT Digital Institutional Repository. (1975). Some reactions of 2-chloroethanesulfonyl chloride.
-
Alfa Chemistry. Methods for Purification of Commonly Used Solvents.
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
-
PubChem. N,N-Dimethylmethanesulphonamide.
-
Google Patents. Sulfonamide purification process.
-
Csupor-Löffler, B., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
-
BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
-
ResearchGate. Methanesulfonyl chloride-Triethylamine.
-
Sammakia, T., et al. (2019). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.
-
PubChem. Ethanesulfonyl chloride.
-
ResearchGate. (2015). A simple preparation of N,N-dimethyl-N′-alkyl (aryl) sulfonylformamidines.
-
YouTube. (2016, January 17). Ethanoyl Chloride 1. Reaction demos with nucleophiles.
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
Sources
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- 8. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. This compound | C4H11NO2S | CID 80644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hydrolysis of N,N-Dimethylethanesulfonamide During Workup
Welcome to the technical support center for handling N,N-Dimethylethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows. Here, we address a critical challenge: the prevention of unintended hydrolysis during reaction workup. This resource provides in-depth, evidence-based strategies to ensure the integrity of your molecule, thereby safeguarding your yield and purity.
Introduction: The Stability Challenge
This compound, like many sulfonamides, possesses a sulfur-nitrogen bond that can be susceptible to cleavage under certain aqueous conditions, particularly at non-neutral pH. Hydrolysis leads to the formation of ethanesulfonic acid and dimethylamine, representing a loss of valuable material and introducing impurities that can complicate downstream processing and purification. Understanding the factors that govern this hydrolytic stability is paramount to developing robust and reproducible synthetic procedures.
Generally, sulfonamides are considered to be hydrolytically stable under typical environmental conditions, with long half-lives at neutral to alkaline pH.[1][2] However, the conditions encountered during a chemical reaction workup can be far from benign. The presence of strong acids or bases, elevated temperatures, and prolonged exposure to aqueous media can significantly accelerate the rate of hydrolysis.[1][3][4] Studies have shown that the rate of sulfonamide hydrolysis is often highest at acidic pH (e.g., pH 4) and lowest at alkaline pH (e.g., pH 9).[1][2]
This guide will walk you through the mechanistic considerations, frequently asked questions, and validated protocols to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical species I should be concerned about during the workup of this compound?
A1: During a workup, you are primarily concerned with the parent compound, this compound, and its potential hydrolysis products: ethanesulfonic acid and dimethylamine. The goal is to create conditions that favor the stability of the parent sulfonamide while effectively separating it from the reaction mixture.
Q2: Under what pH conditions is this compound most susceptible to hydrolysis?
A2: Sulfonamides are generally most susceptible to hydrolysis under acidic conditions.[1][2][3] While they are relatively stable at neutral and alkaline pH, prolonged exposure to strong acids, especially at elevated temperatures, should be avoided during workup.[1][2][4] The mechanism of acid-catalyzed hydrolysis involves protonation of the sulfonamide, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[5][6]
Q3: Can I use a standard aqueous workup with strong acids or bases to quench my reaction?
A3: It is strongly advised to avoid the use of strong acids or bases during the aqueous workup of reactions containing this compound. If your reaction conditions are highly acidic or basic, the quench and subsequent extraction should be performed rapidly and at low temperatures to minimize the risk of hydrolysis. A milder quenching agent, such as a buffered solution or saturated aqueous ammonium chloride, is often a better choice.
Q4: How does temperature affect the stability of this compound during workup?
A4: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[3][4][7] It is a best practice to perform all aqueous workup steps, including quenching and extractions, at reduced temperatures (e.g., 0-5 °C in an ice bath) to minimize the potential for degradation.
Q5: What are the tell-tale signs of hydrolysis in my crude product?
A5: The presence of hydrolysis byproducts can be detected using several analytical techniques:
-
Thin Layer Chromatography (TLC): You may observe a new, more polar spot corresponding to ethanesulfonic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a new quartet and triplet corresponding to the ethyl group of ethanesulfonic acid and a singlet for dimethylamine (or its protonated form) would indicate hydrolysis. In ¹³C NMR, new signals for the carbons of the hydrolysis products would be present.
-
Mass Spectrometry (MS): Detection of molecular ions corresponding to ethanesulfonic acid (m/z = 110.02) and dimethylamine (m/z = 45.06) would confirm hydrolysis.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after aqueous workup. | Hydrolysis of the sulfonamide due to acidic or basic conditions during quenching or extraction. | Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) or saturated ammonium chloride for quenching.[8] Perform the workup at a low temperature (0-5 °C). |
| Presence of a highly polar impurity in the crude product, insoluble in common organic solvents. | Formation of ethanesulfonic acid via hydrolysis. | Minimize contact time with the aqueous phase during extraction. Consider a non-aqueous workup if feasible. |
| Emulsion formation during extraction. | The presence of salts and polar byproducts can lead to emulsification. | Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. Centrifugation can also be effective. |
| Product loss during extraction into an organic solvent. | This compound may have some water solubility, especially if the aqueous phase is not saturated with salt. | Use a more nonpolar extraction solvent like dichloromethane or ethyl acetate.[8] Ensure the aqueous layer is saturated with NaCl (brine) to "salt out" the product into the organic layer. Perform multiple extractions with smaller volumes of the organic solvent. |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup Using a Buffered System
This protocol is designed to minimize hydrolysis by maintaining a neutral pH throughout the workup.
Objective: To isolate this compound from a reaction mixture while preventing its degradation.
Materials:
-
Reaction mixture containing this compound
-
Phosphate buffer solution (0.2 M, pH 7)[8]
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add the cold phosphate buffer solution (pH 7) to quench the reaction. Monitor the pH of the aqueous layer to ensure it remains near neutral.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Non-Aqueous Workup
For extremely sensitive substrates, a non-aqueous workup can completely avoid the risk of hydrolysis.
Objective: To isolate this compound without the use of water.
Materials:
-
Reaction mixture in a volatile organic solvent (e.g., THF, Dichloromethane)
-
Anhydrous solvent for dilution (if necessary)
-
Silica gel
Procedure:
-
If the reaction mixture contains non-volatile salts, dilute with a nonpolar solvent (e.g., hexanes) to precipitate the salts.
-
Filter the mixture through a pad of celite or a short plug of silica gel, washing with the same solvent system.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography, recrystallization, or distillation.
Visualization of the Hydrolysis Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide(b... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fsis.usda.gov [fsis.usda.gov]
Stability of N,N-Dimethylethanesulfonamide under acidic and basic conditions.
Welcome to the technical support center for N,N-Dimethylethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
General Stability
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound, as a member of the sulfonamide class of compounds, is generally susceptible to hydrolysis, particularly under acidic and basic conditions. The primary degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond.[1] While specific kinetic data for this compound is not extensively published, the principles of sulfonamide chemistry suggest that its stability is dependent on pH, temperature, and the presence of other reactive species in the solution.
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: Under both acidic and basic hydrolysis, the cleavage of the S-N bond is the most probable degradation pathway. This would result in the formation of ethanesulfonic acid and N,N-dimethylamine. In an acidic solution, N,N-dimethylamine would be protonated to form the dimethylammonium ion.
Q3: At what pH is this compound likely to be most stable?
A3: For many sulfonamides, maximum stability is often observed in the neutral pH range.[1] Extreme pH conditions, both highly acidic and highly basic, are expected to accelerate the degradation of this compound. To determine the optimal pH for stability for a specific application, it is highly recommended to perform a pH-rate profile study.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, the rate of degradation for this compound is expected to increase with temperature. For long-term storage of solutions containing this compound, it is advisable to use lower temperatures. The effect of temperature on stability can be quantified by conducting studies at elevated temperatures and using the Arrhenius equation to predict degradation rates at other temperatures.
Troubleshooting Experimental Issues
Q5: I am observing a loss of my this compound peak in my HPLC analysis after storing my samples in an acidic mobile phase. What could be the cause?
A5: This observation is consistent with acid-catalyzed hydrolysis of the sulfonamide. Sulfonamides are generally more prone to hydrolysis in acidic conditions.[1] The acidic mobile phase is likely causing the degradation of your analyte on the autosampler or during the analysis.
To troubleshoot this, consider the following:
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Neutralize Samples: If possible, neutralize your samples before placing them in the autosampler.
-
Use a Weaker Acid or Higher pH: If your chromatography allows, try using a mobile phase with a higher pH or a weaker acid.
-
Minimize Sample Residence Time: Reduce the time your samples spend in the autosampler before injection.
-
Temperature Control: Keep the autosampler temperature low to reduce the rate of degradation.
Q6: My reaction involves basic conditions, and I suspect my this compound is degrading. How can I confirm this and what are my options?
A6: Basic conditions can also promote the hydrolysis of sulfonamides. To confirm degradation, you should:
-
Analyze a Time-Zero Sample: Take an aliquot of your reaction mixture immediately after adding the this compound and analyze it by HPLC or LC-MS.
-
Monitor the Reaction Over Time: Take aliquots at different time points and analyze them to track the disappearance of the parent compound and the appearance of any degradation products.
-
Identify Degradation Products: Use a mass spectrometer to identify the masses of the potential degradation products (ethanesulfonic acid and N,N-dimethylamine).
If degradation is confirmed, you may need to consider alternative, milder basic conditions, a shorter reaction time, or a lower reaction temperature.
Degradation Pathways
The degradation of this compound under acidic and basic conditions primarily proceeds through the hydrolysis of the sulfonamide bond. The following diagrams illustrate the proposed mechanisms.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Caption: Proposed mechanism for the base-catalyzed hydrolysis of this compound.
Stability Data Summary
The following table provides a general overview of the expected stability of sulfonamides under various conditions. It is crucial to perform specific studies for this compound to obtain precise data.
| Condition | pH Range | Temperature | Expected Stability of this compound | Primary Degradation Product(s) |
| Acidic | 1-3 | Ambient to Elevated | Low | Ethanesulfonic acid, Dimethylammonium ion |
| Neutral | 6-8 | Ambient | High | Minimal degradation expected |
| Basic | 11-13 | Ambient to Elevated | Moderate to Low | Ethanesulfonate, N,N-Dimethylamine |
Experimental Protocols
To quantitatively assess the stability of this compound, a forced degradation study is recommended.[2][3] This involves subjecting the compound to a variety of stress conditions and analyzing the samples at specified time points.
Protocol 1: pH Stability Study
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of various concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions of various concentrations (e.g., 0.1 M, 1 M)
-
Phosphate buffers (pH 2, 7, 12)
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
For each pH condition, add a known volume of the stock solution to a known volume of the acidic, basic, or buffer solution to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a control sample in a neutral buffer (pH 7) and store it at a low temperature (e.g., 4°C).
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 50°C) to accelerate degradation.
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH condition. The slope of the line will give the pseudo-first-order rate constant (k) for the degradation.
Caption: Workflow for conducting a pH stability study of this compound.
References
- Benchchem. A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers.
- Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. 2023.
- ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Benchchem. stability of methanesulfonamide in acidic and basic conditions.
- ResearchGate. Schematic diagram explaining the acid stability of the sulfonamide structure.
- MedCrave online. (2016). Forced degradation studies.
- PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
- BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation.
Sources
Troubleshooting low yields in N,N-Dimethylethanesulfonamide synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N,N-Dimethylethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this synthetic procedure, with a primary focus on addressing the challenge of low product yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My yield of this compound is consistently low or non-existent. What are the primary causes?
Low yields in this synthesis typically stem from one of three areas: the integrity of the starting materials, the choice of base and solvent, or the overall reaction conditions.
Potential Cause 1: Degradation of Ethanesulfonyl Chloride
-
Expert Analysis: Ethanesulfonyl chloride is a highly reactive electrophile, making it susceptible to hydrolysis. Even trace amounts of moisture in the reaction setup or solvents can rapidly convert it into the unreactive ethanesulfonic acid, which will not couple with dimethylamine. This is the most frequent cause of catastrophic yield loss.
-
Solution Pathway:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried before use (oven-drying at >120°C for several hours or flame-drying under vacuum is recommended). The reaction should be assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.[1]
-
Verify Reagent Quality: Use a fresh bottle of ethanesulfonyl chloride or purify older stock by distillation if its quality is suspect.
-
dot
Caption: Hydrolysis of Ethanesulfonyl Chloride by Water.
Potential Cause 2: Suboptimal Base or Solvent System
-
Expert Analysis: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction. An ideal base should be non-nucleophilic to avoid competing with dimethylamine in reacting with the sulfonyl chloride. The solvent must dissolve the reactants and be inert to the reaction conditions.
-
Solution Pathway:
-
Select an Appropriate Base: Tertiary amines like triethylamine (TEA) or pyridine are commonly used. They are sufficiently basic to scavenge HCl without being nucleophilic enough to cause significant side reactions. An excess of dimethylamine can also serve as the base, but this can complicate purification.
-
Optimize the Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are generally inert and effective at dissolving both reactants.
-
| Parameter | Triethylamine (TEA) | Pyridine | Dimethylamine (as base) |
| pKa of Conjugate Acid | ~10.7 | ~5.2 | ~10.7 |
| Nucleophilicity | Low (sterically hindered) | Moderate | High (Reactant) |
| Boiling Point | 89.5 °C | 115 °C | -6.9 °C |
| Comments | Standard, effective choice. Easy to remove under vacuum. | Can act as a nucleophilic catalyst; sometimes harder to remove. | Requires large excess; can lead to purification challenges. |
Potential Cause 3: Issues with the Dimethylamine Source
-
Expert Analysis: Dimethylamine can be used as a gas, a solution in a solvent (e.g., THF, ethanol), or as its hydrochloride salt. Using dimethylamine hydrochloride requires an additional equivalent of base to liberate the free amine before it can react.
-
Solution Pathway:
-
Stoichiometry is Key: If using dimethylamine HCl, ensure you add at least two equivalents of a tertiary amine base: one to neutralize the HCl salt and one to neutralize the HCl generated by the reaction.
-
Controlled Addition: When using dimethylamine gas or a concentrated solution, the addition should be slow and controlled, preferably at a low temperature (e.g., 0 °C), to manage the exothermicity of the reaction.
-
dot
Caption: Systematic Workflow for Troubleshooting Low Yields.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound synthesis?
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of ethanesulfonyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the stable sulfonamide product.
Sources
Navigating Synthesis Challenges: A Guide to Avoiding Problematic Intermediates
From the desk of a Senior Application Scientist, this technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals. Here, we delve into alternative synthesis routes to circumvent common problematic intermediates, ensuring safer, more efficient, and greener chemistry.
In the intricate world of pharmaceutical and chemical synthesis, the path from starting material to final product is often fraught with challenges. One of the most significant hurdles is the formation of problematic intermediates—transient molecular structures that can be hazardous, unstable, or lead to low yields and impurities. This guide offers practical, field-proven insights into identifying and avoiding these troublesome species through thoughtful retrosynthetic analysis and the adoption of modern synthetic strategies.
Frequently Asked Questions (FAQs)
General Principles
Q1: What are the primary drivers for seeking alternative synthesis routes to avoid certain intermediates?
A1: The primary motivations are rooted in the principles of green and sustainable chemistry, as well as process safety and efficiency.[1][2] Key drivers include:
-
Safety: Avoiding the formation of explosive, toxic, or highly reactive intermediates that pose risks to researchers and manufacturing personnel.[3][4]
-
Efficiency: Circumventing intermediates that are prone to side reactions, decomposition, or are difficult to purify, all of which can drastically lower the overall yield.[5]
-
Sustainability: Eliminating steps that require hazardous reagents, toxic solvents, or extreme temperatures and pressures, thereby reducing the environmental impact.[1][6][7]
-
Atom Economy: Designing syntheses that maximize the incorporation of starting materials into the final product, minimizing waste generated from protecting groups or stoichiometric reagents.[1][8]
-
Regulatory Compliance: Adhering to increasingly stringent regulations that restrict the use of certain hazardous substances.[9]
Q2: How can I proactively identify a potentially problematic intermediate in a planned synthesis?
A2: Proactive identification involves a combination of literature review, understanding reaction mechanisms, and utilizing predictive tools.
-
Retrosynthetic Analysis: When planning a synthesis, carefully consider the stability and reactivity of each proposed intermediate.[10] Look for structural motifs known for instability (e.g., peroxides, azides, highly strained rings).
-
Literature Precedent: Search for literature on similar transformations. Have other researchers reported difficulties with the intermediate you are proposing? Are there known safety incidents associated with its generation?
-
Computational Tools: Utilize software to predict the properties of intermediates, such as their heat of formation or potential for hazardous decomposition.
-
Consult Safety Resources: Review safety data sheets (SDS) for all reagents and consult resources like the Green Chemistry & Commerce Council (GC3) or the EPA's Safer Chemical Ingredients List (SCIL) for information on hazardous chemicals and their alternatives.[9]
Troubleshooting Common Problematic Intermediates
This section provides specific, actionable guidance for common challenges encountered during synthesis.
Challenge 1: Reactions Involving Hazardous Organometallic Reagents
Issue: My synthesis requires a Grignard reagent, but I'm concerned about the safety of its large-scale preparation and the use of ethereal solvents. Are there viable alternatives?
Expert Insight: Grignard reagents, while powerful C-C bond-forming tools, present significant safety challenges due to their pyrophoric nature and the flammability of solvents like diethyl ether and THF.[11] Several strategies can mitigate these risks.
Alternative Strategies:
-
Flow Chemistry: Generating and immediately consuming the Grignard reagent in a continuous flow reactor dramatically improves safety.[3][12][13] The small reactor volume minimizes the amount of hazardous material present at any given time, and superior heat transfer prevents dangerous temperature spikes.[3][13]
-
Greener Solvents: Consider replacing traditional ethereal solvents with higher boiling point and less flammable alternatives like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from biomass.[14]
-
Alternative Organometallics: Depending on the specific transformation, organozinc or organolithium reagents might offer a different reactivity profile and handling requirements.[15]
-
Mechanochemistry: Solvent-free or solvent-minimized synthesis of Grignard reagents using mechanical force (ball milling) is an emerging green alternative.[14][16]
-
Catalytic Cross-Coupling: For many applications, catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) using safer boronic acids or other organometallics can replace stoichiometric Grignard additions.[17]
Workflow for Selecting a Grignard Alternative:
Caption: Decision workflow for choosing an alternative to Grignard reagents.
Challenge 2: Inefficient Amide Bond Formation with Stoichiometric Coupling Reagents
Issue: My peptide synthesis generates a significant amount of waste from coupling reagents (e.g., carbodiimides, HATU), and purification is challenging. How can I improve this?
Expert Insight: Amide bond formation is fundamental, but traditional methods often suffer from poor atom economy and the generation of byproducts that are difficult to remove.[18] The trend is moving towards catalytic or "reagent-free" methods.
Alternative Strategies:
-
Catalytic Amidation: Boronic acid or titanium-based catalysts can facilitate the direct condensation of carboxylic acids and amines, releasing only water as a byproduct.[19]
-
Enzymatic Coupling (Biocatalysis): Using enzymes like ligases offers exceptional selectivity under mild, aqueous conditions, often eliminating the need for protecting groups.[20][21][22]
-
Thioester Intermediates: Nature-inspired methods that form an in-situ thioester from a carboxylic acid, which then reacts with an amine, can be performed in one pot and often in greener solvents like water.[23][24]
-
Potassium Acyltrifluoroborates (KATs): This method avoids traditional activating agents by condensing KATs with amines to form trifluoroborate iminiums (TIMs), which are then oxidized to the amide.[18]
Data Summary: Comparison of Amide Formation Methods
| Method | Reagents | Byproducts | Key Advantages |
| Traditional Coupling | Carbodiimides, Benzotriazoles | Urea, etc. | Well-established, broad scope |
| Catalytic Amidation | Boronic acid, Ti-catalysts | Water | High atom economy, reduced waste |
| Biocatalysis | Enzymes (e.g., Ligase) | Minimal | High selectivity, mild conditions, aqueous media[20][21] |
| Thioester-mediated | Dithiocarbamates | Recyclable reagents | One-pot, can be run in water[23][25] |
| KATs Chemistry | Potassium Acyltrifluoroborates | Minimal | Avoids traditional coupling reagents, good for challenging substrates[18] |
Challenge 3: Over-reliance on Protecting Groups
Issue: My multi-step synthesis has a low overall yield due to the cumulative losses from protection and deprotection steps. Are there ways to design a more direct route?
Expert Insight: While sometimes necessary, protecting groups add steps, increase waste, and lower overall efficiency.[5][26] The ideal synthesis uses as few protecting groups as possible.[27] This is a cornerstone of elegant and efficient synthesis design.
Strategies for Protecting-Group-Free (PGF) Synthesis:
-
Exploit Innate Reactivity: Choose reagents and conditions that are highly chemoselective for the desired functional group, leaving others untouched.
-
Biocatalysis: Enzymes often exhibit perfect chemoselectivity, regioselectivity, and stereoselectivity, obviating the need for protecting groups.[22][28] For example, an enzyme can acylate one specific hydroxyl group in a polyol without touching the others.[29]
-
Orthogonal Strategies: If protecting groups are unavoidable, use an orthogonal set where each group can be removed under specific conditions (e.g., acid-labile, base-labile, hydrogenation-labile) without affecting the others.[5][26][29]
-
Synthetic Route Redesign: Re-evaluate the entire synthetic plan. Can the order of steps be changed to avoid the need for protection? Can a convergent synthesis be employed where complex fragments are built separately and then combined?[10]
Conceptual Workflow: PGF Synthesis Design
Caption: Decision process for minimizing or eliminating protecting groups.
Experimental Protocols
Protocol 1: Flow Chemistry Synthesis of an Amide via an In-Situ Generated Thioester
This protocol is adapted from a procedure utilizing a recyclable coupling agent, 2,2'-dipyridyldithiocarbonate (DPDTC), in a continuous flow system.[25]
Objective: To synthesize an amide bond avoiding traditional coupling reagents and enabling a safer, continuous process.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N,N-dimethylpyridin-4-amine (DMAP) (0.1 equiv)
-
DPDTC (1.05 equiv)
-
Amine (1.1 equiv)
-
2-MeTHF (Solvent)
-
Two syringe pumps
-
T-mixer
-
Plug Flow Reactor (PFR) coil (residence time calculated based on desired reaction time)
-
Back pressure regulator
Procedure:
-
Stream A Preparation: In a volumetric flask, dissolve the carboxylic acid, DMAP, and DPDTC in 2-MeTHF to a known concentration (e.g., 0.5 M).
-
Stream B Preparation: In a separate volumetric flask, dissolve the amine in 2-MeTHF to a known concentration.
-
System Setup: Connect the syringes containing Stream A and Stream B to the syringe pumps. Connect the outlets of the pumps to a T-mixer. The output of the T-mixer is connected to the PFR coil, which is then connected to a back pressure regulator. The PFR coil should be placed in a heating block set to the desired temperature (e.g., 95 °C).
-
Reaction Execution:
-
Set the flow rates of the two pumps to achieve the desired stoichiometry and residence time in the PFR. For example, to form the thioester first, initially pump only Stream A through the reactor.
-
In a "flow-to-flow" setup, the output from the first PFR (containing the activated thioester) is mixed with Stream B at a second T-mixer and passed through a second PFR to form the amide.[25]
-
-
Work-up: The stream exiting the back pressure regulator is collected. The solvent is removed under reduced pressure, and the crude product is purified by standard methods (e.g., chromatography).
Causality: This flow process enhances safety by minimizing the volume of the reaction mixture at high temperature.[3][12] The continuous nature allows for precise control over reaction time and temperature, leading to higher selectivity and yields compared to batch processing.[12][13]
References
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing).
- The Growing Role of Biocatalysis in Industrial Synthesis. Pharma Focus Asia.
- White paper: The advantages of biocatalysis in pharmaceutical manufacturing. Ingenza Ltd.
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
- Green Chemistry. MIT EHS.
- Flow Chemistry Vs Batch Processes. Outsourced Pharma.
- Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). PMC - NIH.
- GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Jetir.Org.
- Hazardous Chemistry: Choosing Batch or Flow. Pharmaceutical Technology.
- Catalysts Over Stoichiometric Reagents. PDF.
- Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH.
- Flow Chemistry vs. Batch Processes. Aragen Life Sciences.
- Alternative Solvents: Shades of Green. Organic Process Research & Development.
- Biocatalysis in the Pharmaceutical Industry: The Need for Speed. PMC - PubMed Central.
- EXPLORING THE ROLE OF BIOCATALYSIS IN PHARMACEUTICAL SYNTHESIS. Anveshana's International Publication.
- Biocatalysis Versus Chemocatalysis. Pharma's Almanac.
- Green Chemistry Replaces Hazardous Reagents in Drug Manufacturing. Sustainability Directory.
- Solvents for a Safer, Sustainable Lab. USC Environmental Health & Safety - University of Southern California.
- Protective Groups. Organic Chemistry Portal.
- (PDF) Protecting-group-free synthesis as an opportunity for invention. ResearchGate.
- What is Catalysis?. American Chemical Society.
- Catalytic versus stoichiometric reagents as a key concept for Green Chemistry. ResearchGate.
- Pharmaceutical syntheses featuring the Grignard reaction.. ResearchGate.
- The Principles of Green Chemistry - Ninth Principle: Catalysis – Use Catalysts, Not Stoichiometric Reagents. SK pharmteco.
- How to identify a green alternative for a hazardous chemical. CloudSDS.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate.
- Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
- Useful Chemical Activation Alternatives in Solvent-Free Organic Reactions. ResearchGate.
- Comparison between batch and flow process; advantages and challenges in.... ResearchGate.
- What Are Less Hazardous Chemical Syntheses In Green Chemistry?. YouTube.
- Green Solvents: Alternatives to Hazardous Chemicals. PURKH.
- Catalytic versus stoichiometric reagents as a key concept for Green Chemistry. Green Chemistry (RSC Publishing).
- Magnesium. Wikipedia.
- Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Unknown Source.
- Construction of Synthetic Routes. Unknown Source.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Unknown Source.
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- 2. acs.org [acs.org]
- 3. pharmtech.com [pharmtech.com]
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- 7. purkh.com [purkh.com]
- 8. scribd.com [scribd.com]
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- 10. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]
- 11. Magnesium - Wikipedia [en.wikipedia.org]
- 12. Flow Chemistry Vs Batch Processes [outsourcedpharma.com]
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- 14. researchgate.net [researchgate.net]
- 15. Reagents for Synthetic Chemistry [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Green Chemistry Replaces Hazardous Reagents in Drug Manufacturing → Research [news.sustainability-directory.com]
- 18. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pharmafocusasia.com [pharmafocusasia.com]
- 21. ingenza.com [ingenza.com]
- 22. Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 29. books.rsc.org [books.rsc.org]
Navigating the Nuances of N,N-Dimethylethanesulfonamide in Battery Electrolytes: A Technical Support Guide
Welcome to the technical support center for N,N-Dimethylethanesulfonamide (DMES), a promising yet challenging solvent for next-generation battery electrolytes. This guide is designed for researchers and scientists in the energy storage field, providing in-depth troubleshooting advice and practical, field-tested protocols. My aim is to bridge the gap between theoretical potential and experimental success, drawing upon extensive hands-on experience with sulfone-based electrolytes. Here, we will dissect common issues, explore their root causes, and provide actionable solutions to enhance the performance of your DMES-based systems.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in battery electrolytes.
Q1: What are the primary advantages of using this compound (DMES) as an electrolyte solvent?
This compound, a member of the sulfonamide family, offers high oxidative stability, making it suitable for high-voltage cathode materials.[1] Its stability at potentials above 5V vs. Li/Li+ is a key advantage for developing high-energy-density lithium-ion batteries.[2][3] Additionally, sulfone-based electrolytes are known for their high flash points and low flammability, which can enhance battery safety.[4][5]
Q2: What is the fundamental role of DMES in a lithium-ion battery electrolyte?
The primary role of DMES is to dissolve lithium salts, such as LiPF6 or LiTFSI, creating an ionically conductive solution. This electrolyte facilitates the transport of lithium ions between the anode and cathode during the battery's charge and discharge cycles. The chemical and electrochemical stability of the solvent is crucial for ensuring the long-term performance and safety of the cell.
Q3: What are the known challenges associated with DMES-based electrolytes?
Despite its advantages, DMES presents several significant challenges. A primary issue is its high viscosity, which leads to lower ionic conductivity compared to conventional carbonate-based electrolytes, potentially hindering the battery's rate performance.[4][6] Furthermore, its compatibility with graphite anodes is often poor, leading to solvent co-intercalation and the subsequent exfoliation of the graphite structure.[7][8] This necessitates the use of specialized additives or alternative anode materials.
Troubleshooting Guide: From Theory to Practice
This section provides a detailed, problem-oriented approach to resolving common experimental hurdles encountered with DMES-based electrolytes.
Issue 1: Low Ionic Conductivity and Poor Rate Capability
Q: My cell with a DMES-based electrolyte shows significantly lower ionic conductivity and poor performance at high C-rates compared to my carbonate-based control. What is the underlying cause and how can I mitigate this?
A: The Root of the Problem: Viscosity and Solvation
The high viscosity of DMES and many other sulfone solvents is a major contributor to low ionic conductivity.[4][6] The movement of lithium ions is impeded by the bulky nature of the DMES molecule. Additionally, strong interactions between the sulfonyl group and lithium ions can create a large, slow-moving solvation shell around the Li+ ion, further reducing its mobility.
Solutions and Experimental Protocols:
-
Co-Solvent Strategy: An effective method to address this is by introducing a low-viscosity co-solvent. This creates a mixed-solvent system that balances the high oxidative stability of DMES with improved transport properties.
-
Recommended Co-solvents:
-
Experimental Protocol: Co-solvent Optimization
-
Prepare a stock solution of your chosen lithium salt in DMES (e.g., 1 M LiTFSI in DMES).
-
Create a series of electrolyte formulations by adding the co-solvent in varying weight percentages (e.g., 10%, 20%, 30%, 40%, 50%).
-
For each formulation, measure the ionic conductivity using a conductivity meter across a range of relevant temperatures.
-
Assemble coin cells with your target electrode materials for each electrolyte formulation.
-
Conduct rate capability testing by cycling the cells at increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C).
-
Plot ionic conductivity and discharge capacity at each C-rate against the co-solvent concentration to determine the optimal balance between conductivity and electrochemical stability.
-
-
-
Salt Concentration Optimization: The concentration of the lithium salt significantly impacts both viscosity and the number of available charge carriers. Highly concentrated electrolytes can sometimes improve stability with graphite anodes but often at the cost of increased viscosity and reduced ionic conductivity.[5][9]
-
Experimental Protocol: Salt Concentration Study
-
Using your optimized DMES/co-solvent blend, prepare electrolytes with varying salt concentrations (e.g., 0.8 M, 1.0 M, 1.2 M, 1.5 M).
-
Repeat the ionic conductivity measurements and electrochemical testing as described above.
-
Analyze the data to identify the concentration that provides the best compromise between charge carrier density and electrolyte viscosity.
-
-
Data Presentation: Impact of Co-Solvent on Ionic Conductivity
| Electrolyte Formulation (1 M LiTFSI) | Representative Viscosity (cP at 25°C) | Representative Ionic Conductivity (mS/cm at 25°C) |
| 100% DMES | ~20-30 | ~2-3 |
| 80% DMES / 20% Ethyl Acetate | ~12-18 | ~4-6 |
| 60% DMES / 40% Ethyl Acetate | ~6-10 | ~7-9 |
| 100% EC/DEC (1:1 wt.) | ~3-5 | ~10-12 |
Note: These are representative values and will vary based on the specific lithium salt and co-solvent used.
Visualization: Experimental Workflow for Co-Solvent Optimization
Caption: Workflow for optimizing co-solvent concentration in DMES electrolytes.
Issue 2: Poor Cycling Stability with Graphite Anodes
Q: I'm observing rapid capacity fade and an increasing voltage hysteresis when cycling a graphite anode with a DMES-based electrolyte. What is happening at the anode interface, and what are the solutions?
A: The Root of the Problem: Solvent Co-intercalation and SEI Instability
The planar structure of graphite is susceptible to the co-intercalation of solvent molecules along with lithium ions.[7][8] This is a well-known issue with many non-carbonate solvents, including sulfones. This process can lead to the exfoliation of the graphite layers, destroying the anode's structure and causing a rapid loss of capacity. Additionally, DMES may not form a stable Solid Electrolyte Interphase (SEI) on the graphite surface. A stable SEI is essential to prevent continuous electrolyte decomposition.
Solutions and Experimental Protocols:
-
SEI-Forming Additives: The most effective strategy is to introduce an additive that preferentially decomposes on the anode surface to form a stable and protective SEI layer.
-
Recommended Additives:
-
Experimental Protocol: Additive Screening
-
Prepare your baseline DMES-based electrolyte.
-
Create several batches of the electrolyte, each containing a small weight percentage of a different additive (e.g., 2% FEC, 2% VC).
-
Assemble graphite || Li half-cells for each electrolyte formulation.
-
Perform galvanostatic cycling at a moderate C-rate (e.g., C/5) for at least 100 cycles.
-
Monitor the coulombic efficiency and capacity retention for each cell. A stable coulombic efficiency approaching 100% after the initial formation cycles is indicative of a stable SEI.
-
Post-cycling analysis (e.g., SEM, XPS) of the anode can provide further insight into the morphology and composition of the SEI.
-
-
-
Alternative Anode Materials: If additives do not sufficiently improve performance, consider anode materials that are less prone to co-intercalation, such as Lithium Titanate (LTO) or silicon-based composites.
Visualization: The Role of SEI-Forming Additives
Caption: Mechanism of SEI formation with and without additives on a graphite anode.
References
-
New Journal of Chemistry. Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance. RSC Publishing. [Link]
-
Dakno, Y. Exploring Fluoroethylene Carbonate: A Key Electrolyte Additive for Lithium-Ion Batteries. LinkedIn. [Link]
-
Oneenergi. Vinylene Carbonate (VC) Additive for Lithium Battery Electrolyte - High Purity, Enhances Cycle Life. [Link]
-
Wang, Z., et al. Fluoroethylene carbonate electrolyte additive for improved charge-discharge performance of Co-free high entropy spinel oxide anodes for lithium-ion batteries. Journal of Power Sources, 542, 231777 (2022). [Link]
-
Zhao, Y., et al. Stabilizing graphite anode in electrolytes with nanoscale anion networking for high-rate lithium storage. Energy & Environmental Science, 16(11), 5031-5040 (2023). [Link]
-
ProQuest. Fluoroethylene Carbonate Effects as an Electrolyte Additive on the Initial Cathode Electrolyte Interface. [Link]
-
Dedryvère, R., et al. The Effect of Vinylene Carbonate Additive on Surface Film Formation on Both Electrodes in Li-Ion Batteries. Journal of The Electrochemical Society, 155(12), A909 (2008). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluoroethylene Carbonate (FEC) in Next-Generation Battery Technology. [Link]
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ResearchGate. (PDF) Sulfone-Based Electrolytes for Lithium-Ion Batteries. [Link]
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ACS Publications. This compound as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries. ACS Applied Energy Materials, 5(5), 6299–6307 (2022). [Link]
-
ACS Publications. Effect of Fluoroethylene Carbonate Electrolyte Additives on the Electrochemical Performance of Nickel-Rich NCM Ternary Cathodes. ACS Applied Energy Materials, 6(13), 7015–7025 (2023). [Link]
-
ANHUI MEISENBAO TECHNOLOGY CO., LTD. Vinylethylene Carbonate (VEC). [Link]
-
Semantic Scholar. Using Vinylene Carbonate as Electrolyte additive in Li-ion Batteries. [Link]
-
ResearchGate. A New Strategy for Sulfone‐Containing Electrolytes Design Enabling Long Cycling High‐Voltage Lithium‐Ion Batteries. [Link]
-
ResearchGate. Sulfone-based electrolytes for high-voltage Li-ion batteries. [Link]
-
OSTI.GOV. Stabilizing Graphite Anode in Electrolytes with Nanoscale Anion Networking for High-Rate Lithium Storage. [Link]
-
PubMed. Stabilising graphite anode with quasi-solid-state electrolyte for long-life lithium-sulfur batteries. [Link]
-
Sci-Hub. Sulfone Based-Electrolytes for Lithium-Ion Batteries: Cycling Performances and Passivation Layer Quality of Graphite and LiNi1/3Mn1/3Co1/3O2. [Link]
-
LESC. A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries. [Link]
-
Argonne National Laboratory. Synergistic Effects of Mixing Sulfone and Ionic Liquid as Safe Electrolytes for Lithium Sulfur Batteries. [Link]
-
OAE Publishing Inc. A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. [Link]
-
ACS Publications. Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B, 115(40), 11658–11663 (2011). [Link]
-
ResearchGate. Sulfone-Based Electrolytes for Nonaqueous Li–O 2 Batteries. [Link]
- Google Patents. EP4295431A1 - Ultra-high-voltage rechargeable batteries with sulfonamide-based electrolytes.
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Minimizing side product formation in reactions using N,N-Dimethylethanesulfonamide
Technical Support Center: N,N-Dimethylethanesulfonamide in Synthesis
A Guide to Minimizing Side Product Formation
Welcome to the technical support center for this compound (DMESA). This guide is designed for researchers, chemists, and process development scientists who utilize DMESA in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to anticipate, diagnose, and resolve issues related to side product formation, ensuring the integrity and efficiency of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and applications of this compound.
Q1: What are the primary applications of this compound (DMESA) in organic synthesis?
A1: this compound is primarily valued as a polar aprotic solvent.[1] Its unique combination of high polarity, a wide liquid range, and significant chemical stability makes it an excellent choice for reactions that require efficient dissolution of polar or charged intermediates but are sensitive to protic sources. It has been successfully used as a stable electrolyte solvent in demanding applications like Li-O₂ batteries, which underscores its resistance to decomposition under strong oxidizing and reducing conditions.[2]
Q2: What specific properties make DMESA a superior solvent choice compared to traditional solvents like DMF or DMSO?
A2: DMESA offers several advantages:
-
High Thermal Stability: It can be used at higher temperatures than many other polar aprotic solvents, facilitating reactions that require significant thermal energy.
-
Chemical Inertness: The sulfonamide group is generally less reactive than the amide group in DMF (which can be a source of dimethylamine) or the sulfoxide in DMSO (which can participate in oxidation reactions). This inertness is crucial for minimizing solvent-derived impurities.
-
Electrochemical Stability: As demonstrated in battery research, DMESA possesses a wide electrochemical window, making it suitable for electro-organic synthesis or reactions involving strong redox agents.[2]
Q3: What are the most common impurities in commercial DMESA and how can they be removed?
A3: Commercial grades of DMESA may contain residual starting materials from its synthesis (e.g., dimethylamine, ethanesulfonyl chloride) or water. The most critical impurity for many applications is water, as it can lead to hydrolysis under certain conditions. For demanding applications, purification is recommended. Distillation under reduced pressure is the most effective method for removing non-volatile impurities and water. For rigorous drying, distillation from a suitable drying agent like calcium hydride is advised, always performed under an inert atmosphere.
Q4: Can DMESA itself participate in side reactions?
A4: While highly stable, DMESA is not entirely immune to reaction under extreme conditions. The primary vulnerabilities are:
-
Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures, the sulfonamide bond can be cleaved to produce dimethylamine and ethanesulfonic acid.[1]
-
Reaction with Superbases: Extremely strong bases (e.g., organolithiums) may deprotonate the α-protons on the ethyl group, creating a nucleophilic species that can lead to undesired side products.
Understanding these limitations is the first step in designing robust reaction protocols.
Section 2: Troubleshooting Guide - Diagnosing and Mitigating Side Reactions
This guide provides a systematic approach to identifying and solving common problems encountered when using DMESA.
Issue 1: Formation of Dimethylamine or Ethanesulfonic Acid Byproducts
-
Symptoms:
-
Detection of dimethylamine (by GC-MS or a characteristic amine odor).
-
A significant drop in reaction pH, indicating the formation of ethanesulfonic acid.
-
Inconsistent reaction yields, particularly after aqueous workup.
-
-
Root Cause Analysis: This is the hallmark of DMESA hydrolysis. The N-S bond in the sulfonamide is susceptible to cleavage by water, a reaction catalyzed by both acid and base.[1] This issue is analogous to the desilylation of N-(trimethylsilyl)sulfonamides in the presence of moisture, which is a common failure mode for that class of reagents.[3][4]
-
Mitigation Strategy:
-
Rigorous Anhydrous Technique: All glassware must be oven or flame-dried. Reagents should be purchased in anhydrous form or dried before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous grade DMESA.
-
Non-Aqueous Workup: If the desired product is sensitive to hydrolysis, consider a non-aqueous workup. This may involve direct filtration of byproducts or precipitation of the product from a non-polar solvent.
-
Issue 2: Low Yield and Formation of Complex, Unidentified Byproducts
-
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks, none of which correspond to the expected product.
-
Significant consumption of starting materials without corresponding product formation.
-
The reaction mixture becomes dark or tarry.
-
-
Root Cause Analysis: This often points to either thermal decomposition or an unforeseen reaction with a highly reactive species. If the reaction temperature exceeds the stability threshold of a reagent or DMESA itself, uncontrolled decomposition can occur. Alternatively, if the reaction involves very strong bases (e.g., n-BuLi, LDA) or nucleophiles, these may attack the sulfonamide group or abstract a proton from the solvent.
-
Mitigation Strategy:
-
Temperature Control: Determine the thermal stability of your reagents. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reagent Choice: When a strong base is required, opt for a non-nucleophilic, sterically hindered base (e.g., LHMDS, KHMDS) over smaller, more nucleophilic ones (e.g., NaH, alkoxides) where applicable.
-
Order of Addition: Add highly reactive reagents slowly and at a low temperature to maintain control over the reaction exotherm and local concentration.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing issues when using DMESA as a solvent.
Caption: Troubleshooting workflow for side products in DMESA.
Section 3: Proactive Protocols & Data
Proactive measures are the most effective way to ensure clean, high-yielding reactions.
Protocol 1: Purification of this compound via Vacuum Distillation
This protocol describes the purification of DMESA to remove water and non-volatile impurities.
Safety Precaution: Always wear appropriate PPE (lab coat, safety glasses, gloves). Conduct the distillation in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Drying Agent (Optional): For applications requiring exceptionally dry solvent, add a small amount of calcium hydride (CaH₂) to the distillation flask containing DMESA. Allow the mixture to stir at room temperature for 2-4 hours under an inert atmosphere to pre-dry the solvent.
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Slowly apply vacuum, watching carefully for any bumping.
-
Collect the fraction that distills at the correct boiling point for the applied pressure (e.g., 119-120 °C at reduced pressure).[1]
-
-
Storage: Collect the distilled DMESA in a sealed, oven-dried flask equipped with a septum or Teflon-lined cap. Store the purified solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
Physicochemical Properties of this compound
The following table summarizes key properties to aid in experimental design.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO₂S | [5] |
| Molecular Weight | 137.20 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 119-120 °C (at reduced pressure) | [1] |
| IUPAC Name | This compound | [5] |
References
-
PubChem. This compound | C4H11NO2S | CID 80644. Available at: [Link]
-
Kuboki, T., et al. (2022). This compound as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O2 Batteries. ACS Applied Energy Materials. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to N,N-Dialkylsulfonamide Solvents: A Comparative Analysis of N,N-Dimethylethanesulfonamide (DMES) and N,N-Dimethylmethanesulfonamide (DMMS)
Introduction: Beyond Conventional Dipolar Aprotic Solvents
In the landscape of modern chemical synthesis and formulation, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and process safety. While traditional dipolar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are ubiquitous, their associated health risks and environmental concerns have catalyzed the search for viable alternatives.[1][2] The N,N-dialkylsulfonamide class of solvents presents a compelling option, offering high polarity, excellent chemical and thermal stability, and unique solvency characteristics.
This guide provides an in-depth, objective comparison of two prominent members of this class: N,N-Dimethylethanesulfonamide (DMES) and its lower alkyl homolog, N,N-Dimethylmethanesulfonamide (DMMS). As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal framework for understanding how the subtle structural differences between these two molecules translate into tangible performance variations. This analysis is designed to empower researchers, process chemists, and formulation scientists in the pharmaceutical and materials science sectors to make informed solvent selection decisions grounded in robust scientific principles and supported by actionable experimental protocols.
Core Physicochemical Properties: A Tale of Two Homologs
The fundamental differences between DMES and DMMS stem from a single methylene (-CH2-) group. This seemingly minor variation has significant consequences for their physical properties, which in turn govern their behavior and suitability for various applications.
The causality is straightforward: the additional ethyl group in DMES increases its molecular weight and van der Waals forces compared to the methyl group in DMMS. This directly results in a higher boiling point. Conversely, the more compact and symmetrical nature of DMMS allows for more efficient crystal lattice packing, leading to its solid state at room temperature and a defined melting point around 46-50°C.[3][4] This is a critical differentiator; DMMS requires heating to be used as a liquid solvent, whereas DMES is a liquid under typical laboratory conditions, a factor with significant implications for process design and energy expenditure.
| Property | This compound (DMES) | N,N-Dimethylmethanesulfonamide (DMMS) | Rationale for Significance |
| Structure | CCS(=O)(=O)N(C)C | CS(=O)(=O)N(C)C | The ethyl vs. methyl group is the primary structural difference influencing all other properties. |
| CAS Number | 6338-68-7[5] | 918-05-8[6] | Unique identifier for substance registration and information retrieval. |
| Molecular Formula | C₄H₁₁NO₂S[5] | C₃H₉NO₂S[6] | Defines the elemental composition. |
| Molecular Weight | 137.20 g/mol [5] | 123.18 g/mol [6] | Affects boiling point, density, and mass-based calculations. |
| Physical State (25°C) | Liquid | Solid | A crucial parameter for handling, storage, and application temperature range. |
| Melting Point | Not Applicable (Liquid) | 46 - 50 °C[3][4] | Defines the lower limit of the liquid range for DMMS. |
| Boiling Point | ~238 °C (Predicted) | 119 - 120 °C @ 17 mmHg[4] | Indicates thermal stability and volatility; dictates reflux temperatures. |
| LogP (Octanol/Water) | -0.1 (XLogP3)[5] | -0.5 (XLogP3)[6] | Predicts relative hydrophilicity/lipophilicity. The more negative value for DMMS suggests slightly higher hydrophilicity. |
Solvency Power and Application Profile
The primary function of a solvent is to dissolve reactants and reagents to facilitate chemical transformations. The high polarity imparted by the sulfonamide group makes both DMES and DMMS powerful solvents for a range of polar molecules and salts.
Emerging Applications in Electrochemistry
A notable application where DMES has been specifically investigated is as a stable electrolyte solvent for aprotic Li-O₂ batteries.[7] In this context, the solvent must not only dissolve the lithium salt but also exhibit exceptional stability against highly reactive species like superoxide radicals generated during the electrochemical cycle. Research has demonstrated that DMES-based electrolytes show significantly higher stability compared to traditional ether-based solvents, pushing the frontiers of high-energy-density battery technology.[7][8] This stability can be attributed to the electron-withdrawing nature of the sulfonyl group, which deactivates the adjacent C-H bonds towards oxidative degradation.
While DMMS has been less explored in this specific high-voltage application, its structural similarity suggests it may also possess favorable stability, although its higher melting point could be a practical limitation for devices operating at ambient temperatures.
Use in Organic Synthesis
For drug development professionals, the performance in standard organic reactions is paramount. Both solvents are expected to be effective for reactions involving polar or ionic intermediates, such as nucleophilic aromatic substitution (SNAr) or reactions employing organometallic reagents. The choice between them may come down to the required reaction temperature. DMMS, with its lower boiling point (under vacuum), might be suitable for reactions requiring moderate heat, while the higher boiling point of DMES allows for processes that demand significantly more thermal energy.
Given the scarcity of direct comparative studies, a standardized protocol for evaluating solubility is essential for any laboratory considering these solvents.
Experimental Protocol 1: Comparative Solubility Assessment via the Isothermal Shake-Flask Method
This protocol provides a self-validating system to quantify and compare the solubility of a target compound in both DMES and DMMS.
Causality: The shake-flask method is the gold standard for solubility determination because it allows a solute-solvent mixture to reach thermodynamic equilibrium, ensuring the measured solubility is a true representation of the system's capacity, not a kinetically trapped state. Isothermal conditions are critical as solubility is highly temperature-dependent.
Methodology:
-
Preparation: For each solvent (DMES and pre-melted DMMS at 60°C), add an excess amount of the solid test compound to a series of sealed vials. Rationale: Using an excess ensures that saturation is reached and solid is present at equilibrium.
-
Equilibration: Place the vials in an isothermal shaker bath set to the desired experimental temperature (e.g., 25°C for DMES, 60°C for DMMS). Agitate at a constant speed for 24-48 hours. Rationale: Prolonged agitation ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the isothermal bath for at least 4 hours to allow undissolved solid to settle. Rationale: A clear supernatant is required for accurate sampling.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette (for DMMS) to prevent crystallization upon cooling. Immediately transfer the sample to a volumetric flask.
-
Quantification: Dilute the sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.
Diagram: Solubility Determination Workflow
Caption: Workflow for determining solute solubility in DMES and DMMS.
Thermal and Chemical Stability
High stability is a hallmark of the sulfonamide functional group.[9] This stability is critical for applications involving high temperatures or reactive chemical species.
-
Thermal Stability: The high boiling point of DMES suggests a high degree of thermal stability. These solvents are generally resistant to decomposition at temperatures approaching their boiling point, making them suitable for high-temperature syntheses.
-
Chemical Stability: Sulfonamides are notably resistant to hydrolysis under both acidic and basic conditions, a significant advantage over esters or amides like DMF, which can degrade to form problematic amine byproducts.[10] They are also generally stable towards many oxidizing and reducing agents, as evidenced by the electrochemical studies.[7]
Safety and Toxicological Profile
A crucial aspect of solvent selection is an evaluation of its safety profile. While comprehensive toxicological data for both solvents are not widely published, available information from safety data sheets (SDS) and databases like PubChem provides initial guidance.
-
N,N-Dimethylmethanesulfonamide (DMMS): GHS classification indicates that DMMS is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical. Work should be conducted in a well-ventilated fume hood.
-
This compound (DMES): Specific GHS hazard statements for DMES are less consistently reported. However, given its structural similarity to DMMS, it is prudent to handle it with the same level of care and assume a similar hazard profile until more data becomes available.
It is imperative to consult the most current Safety Data Sheet from the supplier before any use.
Head-to-Head Comparison: A Practical Summary
| Feature | This compound (DMES) | N,N-Dimethylmethanesulfonamide (DMMS) | Recommendation for Selection |
| Usable Temp. Range | Wide liquid range (Liquid at RT) | Narrower liquid range (Solid at RT) | Choose DMES for room temperature processes or when avoiding heating is a priority. Choose DMMS for reactions requiring elevated, stable temperatures above 50°C. |
| Volatility | Very Low | Low (under vacuum) | Choose DMES for high-temperature, open or refluxing systems where solvent loss is a concern. |
| Handling | Simple liquid handling | Requires heating to melt and transfer | Choose DMES for ease of use and simplified process setup. |
| Proven Applications | High-stability electrolyte for Li-O₂ batteries[7] | General research chemical | Choose DMES for applications requiring extreme electrochemical or oxidative stability. |
| Safety Profile | Assumed similar to DMMS | Harmful, skin/eye irritant[6] | Handle both with appropriate PPE in a fume hood. Always consult the latest SDS. |
Experimental Protocol 2: Evaluating Solvent Performance in a Model SNAr Reaction
This protocol allows for a direct comparison of solvent efficacy in a common chemical transformation relevant to drug discovery.
Causality: The SNAr reaction often involves charged intermediates (Meisenheimer complexes) whose stability is highly influenced by the polarity and coordinating ability of the solvent. This experiment is designed to directly measure how DMES and DMMS affect reaction kinetics and yield, providing a quantitative measure of their performance.
Model Reaction: The reaction of 1-chloro-2,4-dinitrobenzene with morpholine to form 4-(2,4-dinitrophenyl)morpholine.
Methodology:
-
Reactor Setup: In two separate, identical reaction vessels equipped with magnetic stirrers and temperature probes, charge 1-chloro-2,4-dinitrobenzene (1.0 eq) and the respective solvent (DMES in one, pre-melted DMMS in the other) to achieve a 0.5 M concentration.
-
Temperature Control: Bring both reaction mixtures to the desired temperature (e.g., 80°C) and allow them to stabilize. Rationale: Consistent temperature is crucial for comparing reaction rates.
-
Reaction Initiation: Add morpholine (1.1 eq) to each reactor simultaneously to initiate the reaction. Start a timer.
-
In-Process Control (IPC): At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing a known volume of a suitable diluent (e.g., acetonitrile/water) to stop the reaction. Rationale: Quenching ensures the sample composition accurately reflects the reaction progress at that specific time point.
-
Analysis: Analyze the quenched samples by HPLC to determine the relative percentage of starting material and product.
-
Evaluation: Plot the percentage of product formed over time for each solvent. The solvent that leads to a faster reaction rate and/or higher final yield is considered superior for this specific transformation.
Diagram: Reaction Performance Evaluation Workflow
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A Senior Application Scientist's Guide to Sulfonamide Directing Groups in Organic Synthesis: A Performance Comparison
Welcome to a detailed comparative analysis of N,N-Dimethylethanesulfonamide and its alternatives in the context of modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who leverage C-H activation strategies and require a nuanced understanding of how their choice of a directing group can profoundly impact reaction outcomes. We will move beyond simple protocols to explore the causal relationships between sulfonamide structure and synthetic performance, grounded in experimental evidence and mechanistic principles.
The Strategic Role of Sulfonamides in Synthesis
Sulfonamides are more than just robust protecting groups for amines; they are powerful and versatile directing groups in transition-metal-catalyzed C-H functionalization.[1][2] Their ability to coordinate to a metal center and position it for a regioselective C-H cleavage event has made them indispensable tools for the late-stage functionalization of complex molecules and the efficient construction of novel scaffolds.[1]
While many sulfonamides can perform this role, their performance is not uniform. The substituents on the sulfonamide nitrogen and the sulfur atom dictate the steric and electronic environment of the catalytic center, influencing reaction rate, selectivity, and substrate scope. This guide will focus on comparing the performance of the sterically minimal This compound against common, and often bulkier or electronically distinct, alternatives.
Core Application: Directing Group Performance in C-H Activation
Transition-metal-catalyzed C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials.[3] The sulfonamide group acts as a classic "X-type" ligand, where it is deprotonated to form an anionic nitrogen that coordinates strongly with a metal catalyst (e.g., Rh(III), Ru(II)), facilitating the formation of a stable five- or six-membered metallacyclic intermediate. This intermediate is key to achieving high regioselectivity, typically at the ortho position of an aryl sulfonamide.
Below is a generalized workflow illustrating this catalytic cycle.
Caption: Generalized workflow for sulfonamide-directed C-H activation.
Head-to-Head Performance Comparison
The choice of the R groups on the sulfonamide (SO₂NR₂) is a critical experimental parameter. Let's compare this compound with its common counterparts.
-
This compound:
-
Key Feature: Minimal steric bulk around the coordinating nitrogen atom.
-
Performance Insight: The small size of the two methyl groups reduces steric hindrance during the formation of the metallacycle intermediate. This often translates to faster reaction rates and the ability to functionalize more sterically congested substrates. It is the workhorse for general applications where maximum reactivity is desired.
-
-
N,N-Diisopropylethanesulfonamide:
-
Key Feature: Significant steric bulk from the isopropyl groups.
-
Performance Insight: The increased steric hindrance can be a powerful tool for enhancing regioselectivity. By physically blocking one potential reaction site or disfavoring a particular transition state, it can lead to higher yields of a single isomer. However, this comes at the cost of reduced reaction rates and may fail with already hindered substrates.
-
-
Tosylamide (N-Alkyl-p-toluenesulfonamide):
-
Key Feature: An aryl group attached to the sulfur, known for its exceptional stability.[4]
-
Performance Insight: Tosylamides are extremely robust and stable under a wide range of acidic and basic conditions.[5] This makes them ideal for multi-step syntheses. However, their primary drawback is the difficulty of removal; deprotection often requires harsh reductive conditions.[4][5]
-
-
Nosylamide (N-Alkyl-2-nitrobenzenesulfonamide):
-
Key Feature: An electron-withdrawing nitro group on the aromatic ring.
-
Performance Insight: The electron-withdrawing nature of the nitro group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[6] This property is exploited for its facile cleavage, typically with thiolates under mild conditions (Fukuyama Deprotection).[5] This ease of removal makes it highly valuable, but it comes with the trade-off of lower stability in the presence of various nucleophiles or reducing agents compared to the tosyl group.[4]
-
Quantitative Data Summary
The following table summarizes the expected performance of different sulfonamide directing groups in a model Rh(III)-catalyzed C-H olefination of a generic aryl sulfonamide. The data is a synthesized representation based on established principles of steric and electronic effects.
| Directing Group (DG) | Key Feature | Expected Yield | Reaction Time | Key Advantage | Primary Limitation |
| This compound | Low Steric Hindrance | High | Short | High reactivity, broad scope | Moderate selectivity |
| N,N-Diisopropylethanesulfonamide | High Steric Hindrance | Moderate to High | Long | Potentially higher selectivity | Slower rates, substrate limitation |
| Tosylamide | High Stability | High | Moderate | Very robust for multi-step synthesis | Difficult to remove |
| Nosylamide | Facile Cleavage | High | Moderate | Easily removed under mild conditions | Less stable to nucleophiles/reductants |
Decision Framework for Sulfonamide Selection
Choosing the optimal sulfonamide directing group is a matter of balancing competing priorities: reactivity, stability, and ease of removal. The following decision tree provides a logical framework for this selection process.
Caption: A logical guide for selecting the appropriate sulfonamide directing group.
Representative Experimental Protocol
This protocol describes a general procedure for the Rh(III)-catalyzed ortho-olefination of an N,N-dimethylbenzenesulfonamide, a reaction that showcases the utility of this directing group.
Reaction: Ortho-Olefination of N,N-Dimethylbenzenesulfonamide with Ethyl Acrylate.
Materials:
-
N,N-Dimethylbenzenesulfonamide (1.0 eq)
-
Ethyl Acrylate (2.0 eq)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Dichloroethane (DCE) (0.2 M)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add N,N-Dimethylbenzenesulfonamide (e.g., 0.2 mmol, 37.0 mg).
-
Add the catalyst [RhCp*Cl₂]₂ (0.005 mmol, 3.1 mg) and the additive AgSbF₆ (0.02 mmol, 6.9 mg).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add dry, degassed Dichloroethane (1.0 mL) via syringe.
-
Add Ethyl Acrylate (0.4 mmol, 43 µL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short plug of celite or silica gel to remove metal salts, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired ortho-olefinated product.
Self-Validation: The success of this protocol relies on the rigorous exclusion of air and moisture, as the catalytic species is sensitive. The use of a silver salt additive acts as a halide scavenger, generating the active cationic Rh(III) species necessary for C-H activation.
Conclusion
This compound stands out as a highly effective and versatile directing group for C-H activation due to its minimal steric profile, which promotes high reactivity across a broad range of substrates. While it serves as an excellent default choice, a deep understanding of the alternatives is crucial for strategic synthetic planning. For multi-step syntheses demanding chemical resilience, the robust tosyl group is unparalleled. When facile, final-step removal is paramount, the nosyl group is the superior option. Finally, for reactions where regioselectivity is challenging, the use of a bulkier directing group like N,N-diisopropylethanesulfonamide can provide the necessary steric bias to achieve the desired outcome. The judicious selection of the sulfonamide directing group, based on a clear analysis of the specific synthetic challenge, is a hallmark of an efficient and elegant chemical synthesis.
References
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023, June 7). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Sulfonyl Protective Groups. (2014, May 6). Chem-Station Int. Ed. Retrieved January 17, 2026, from [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Switching the site-selectivity of C-H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. (2019, August 12). PubMed. Retrieved January 17, 2026, from [Link]
-
Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
The Role of Sulphonamides and N‐Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C−H Activation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. (2021, July 5). PubMed. Retrieved January 17, 2026, from [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of N,N-Dimethylethanesulfonamide for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the assurance of purity in all components of a pharmaceutical formulation is not merely a quality control metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of methodologies for validating the purity of N,N-Dimethylethanesulfonamide, a key building block and potential intermediate in modern synthetic chemistry. We will explore the rationale behind the selection of analytical techniques, delve into detailed experimental protocols, and compare its purity profile with a relevant alternative, N,N-Dimethylmethanesulfonamide. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system.
The Imperative of Purity for this compound
This compound, a simple aliphatic sulfonamide, is increasingly utilized in synthetic organic chemistry due to the versatile reactivity of the sulfonamide functional group. Its application can range from being a stable protecting group to a key fragment in the synthesis of more complex active pharmaceutical ingredients (APIs). The seemingly simple structure of this compound belies the potential for a complex impurity profile arising from its synthesis and degradation.
The primary synthesis route involves the reaction of ethanesulfonyl chloride with dimethylamine. While straightforward, this reaction can lead to several process-related impurities.
Potential impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. The presence of these impurities, even at trace levels, can have significant consequences in a pharmaceutical context, potentially altering the safety, stability, and efficacy of the final drug product. Therefore, a robust analytical strategy to ensure the purity of this compound is paramount.
A Comparative Analysis of Analytical Techniques for Purity Determination
The choice of analytical technique for purity determination is dictated by the nature of the analyte and the potential impurities. For this compound, a multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning between a stationary and mobile phase. | Retention time, peak area (% purity), detection of non-volatile impurities. | Robust, quantitative, widely available, suitable for routine quality control.[1] | Requires a chromophore for UV detection, potential for co-elution of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-based identification. | Retention time, mass spectrum for identification of volatile and semi-volatile impurities.[2] | High sensitivity and specificity for volatile compounds, excellent for residual solvent analysis.[3] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, identification and quantification of impurities without a reference standard (qNMR). | Provides unambiguous structural confirmation, can detect a wide range of impurities. | Lower sensitivity compared to chromatographic methods for trace impurities. |
In-Depth Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure the reliability of the results.
High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities
This method is designed to quantify the purity of this compound and to detect any non-volatile, UV-absorbing impurities.
Rationale: Reverse-phase HPLC is an ideal starting point for the analysis of moderately polar compounds like this compound. A C18 column provides good retention and separation. The use of a simple mobile phase of water and acetonitrile allows for a gradient elution to separate compounds with a range of polarities. UV detection is a robust and common detection method.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculation of Purity:
Report any individual impurity peak with an area greater than 0.05% of the main peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
This method is crucial for identifying and quantifying volatile organic impurities, including residual solvents from the synthesis process.
Rationale: Headspace GC-MS is the gold standard for the analysis of residual solvents in pharmaceuticals, as outlined in USP <467>. This technique avoids injecting the non-volatile drug substance onto the GC column, which can cause contamination and column degradation. Mass spectrometry provides definitive identification of the detected volatile compounds.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with a 5977B MSD and a 7697A Headspace Sampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Inlet Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MSD Source Temperature: 230 °C.
-
MSD Quadrupole Temperature: 150 °C.
-
Scan Range: 35-350 amu.
-
Headspace Sampler Conditions:
-
Vial Equilibration Time: 15 min.
-
Vial Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of potential residual solvents (e.g., dichloromethane, triethylamine) in a suitable solvent such as dimethyl sulfoxide (DMSO) at a concentration of approximately 100 µg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of DMSO. Crimp the vial securely.
-
Analysis: Analyze the blank (DMSO), standards, and sample vials using the headspace GC-MS system.
-
Identification and Quantification: Identify residual solvents in the sample by comparing their retention times and mass spectra to those of the standards. Quantify the amount of each residual solvent using a calibration curve generated from the standard solutions.
¹H and ¹³C NMR Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy provides an orthogonal analytical technique for structural confirmation and can be used for quantitative analysis (qNMR).
Rationale: ¹H and ¹³C NMR are powerful tools for the unambiguous identification of the main component and any structurally related impurities. The chemical shifts and coupling constants provide a unique fingerprint of the molecule.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Parameters: 16 scans, 30° pulse, 2s relaxation delay.
-
¹³C NMR Parameters: 1024 scans, 30° pulse, 2s relaxation delay.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling patterns with the expected values for this compound.
-
Impurity Identification: Look for any additional peaks in the spectra that do not correspond to the main compound or the solvent. The integration of the impurity peaks relative to the main compound can provide a semi-quantitative estimate of their concentration. For quantitative analysis (qNMR), a certified internal standard would be added.
-
Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃-CH₂-SO₂ | ~1.4 (triplet) | ~8 |
| CH₃-CH₂-SO₂ | ~3.1 (quartet) | ~45 |
| (CH₃)₂-N | ~2.9 (singlet) | ~37 |
Note: These are approximate values and may vary slightly depending on the specific instrument and conditions.
Comparison with an Alternative: N,N-Dimethylmethanesulfonamide
To provide context for the purity of this compound, we compare it to a closely related and commonly used analogue, N,N-Dimethylmethanesulfonamide. This compound is also used as a building block in organic synthesis.[4]
| Parameter | This compound | N,N-Dimethylmethanesulfonamide | Rationale for Comparison |
| Typical Purity (by HPLC) | > 99.5% | > 99.5% | Both are expected to be of high purity for pharmaceutical applications. |
| Potential Process Impurities | Ethanesulfonyl chloride, dimethylamine, triethylamine hydrochloride | Methanesulfonyl chloride, dimethylamine, triethylamine hydrochloride | Similar synthetic routes lead to analogous potential impurities. |
| Potential Degradation Products | Ethanesulfonic acid, dimethylamine | Methanesulfonic acid, dimethylamine | Hydrolysis of the sulfonamide bond is a common degradation pathway for both.[5] |
| Analytical Challenges | Lack of a strong UV chromophore. | Lack of a strong UV chromophore. | Both require low wavelength UV detection or alternative detection methods like mass spectrometry. |
Forced Degradation Studies: A Proactive Approach to Impurity Profiling
To fully understand the stability of this compound and to ensure the specificity of the analytical methods, forced degradation studies are essential.[6][7] These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.
Rationale: Forced degradation studies help to identify potential degradation pathways and the resulting impurities that may form under storage or in a final drug formulation.[8][9] This information is critical for developing stability-indicating analytical methods.
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak and from each other.
Conclusion
Validating the purity of this compound for pharmaceutical applications requires a comprehensive and orthogonal analytical approach. The combination of HPLC-UV for non-volatile impurities, headspace GC-MS for residual solvents, and NMR spectroscopy for structural confirmation provides a robust and reliable strategy. By understanding the potential impurities arising from synthesis and degradation, and by employing validated, self-consistent analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final pharmaceutical products. This guide provides a framework for establishing such a rigorous purity validation program, grounded in scientific principles and regulatory expectations.
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Separation and Characterization of Process-Related Impurities and Forced Degradation Products of G004, a Novel Sulfonylurea Derivative. Semantic Scholar. Accessed January 17, 2026. [Link]
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1 H-and 13 C-NMR Data for 1 in DMSO-d6 and its derivative 4 in CDCl3 (δ... ResearchGate. Accessed January 17, 2026. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Accessed January 17, 2026. [Link]
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Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. Accessed January 17, 2026. [Link]
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Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Accessed January 17, 2026. [Link]
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13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry. Accessed January 17, 2026. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Accessed January 17, 2026. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. Accessed January 17, 2026. [Link]
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Forced Degradation Studies. MedCrave online. Accessed January 17, 2026. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Accessed January 17, 2026. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. Emergent Life Sciences Research. Accessed January 17, 2026. [Link]
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APPLICATION NOTES - HPLC. MTC-USA. Accessed January 17, 2026. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Accessed January 17, 2026. [Link]
-
Impurity profiling an emerging trend in Pharmaceuticals: A Review. PharmaTutor. Accessed January 17, 2026. [Link]
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recent approches for impurity profiling in pharmaceutical formulations. Semantic Scholar. Accessed January 17, 2026. [Link]
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Detection and Quantitation of Process-Related Impurities. BioProcess International. Accessed January 17, 2026. [Link]
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This compound | C4H11NO2S | CID 80644. PubChem. Accessed January 17, 2026. [Link]
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Method Development and Validation for Quantification Of N, N-Dimethylformamide. Ijaresm. Accessed January 17, 2026. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Accessed January 17, 2026. [Link]
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC - NIH. Accessed January 17, 2026. [Link]
-
Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. PubMed. Accessed January 17, 2026. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. Accessed January 17, 2026. [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH. Accessed January 17, 2026. [Link]
- CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
-
Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. Accessed January 17, 2026. [Link]
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HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. ResearchGate. Accessed January 17, 2026. [Link]
-
Rapid, Simplified Residual Solvent and Volatile Impurity Analysis Using SIFT-MS 2022. Chromatography Online. Accessed January 17, 2026. [Link]
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HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Accessed January 17, 2026. [Link]
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Recent trends in pharmaceutical analysis to foster modern drug discovery by comparative in-silico profiling of drugs an…. OUCI. Accessed January 17, 2026. [Link]
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Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu Latin America. Accessed January 17, 2026. [Link]
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Comparative study of N,N-Dimethylethanesulfonamide-based electrolytes with conventional ones.
An In-Depth Comparative Guide to N,N-Dimethylethanesulfonamide (DMES)-Based Electrolytes and Their Conventional Carbonate Counterparts
Introduction: The Quest for Superior Electrolytes
The electrolyte is a cornerstone of electrochemical energy storage, acting as the essential medium for ion transport between the anode and cathode. For decades, the gold standard in lithium-ion batteries has been a formulation of a lithium salt, typically lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of organic carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC).[1][2] While commercially successful, these conventional electrolytes possess inherent limitations, including high flammability and a restricted electrochemical stability window, which impede the development of next-generation high-voltage and high-safety batteries.[3][4]
This has catalyzed a search for alternative solvent systems that can overcome these challenges. Among the promising candidates are sulfonamide-based solvents, with this compound (DMES) emerging as a subject of significant research interest. The robust chemical structure of the sulfonamide group suggests superior thermal and electrochemical stability.[5] This guide, designed for researchers and materials scientists, provides a comprehensive, data-driven comparison between DMES-based electrolytes and their conventional carbonate-based counterparts, detailing the core physicochemical properties, performance metrics, and the experimental methodologies required for their evaluation.
A Tale of Two Solvents: Molecular Structure and Physicochemical Properties
The fundamental differences in performance between DMES and conventional carbonate electrolytes originate from their distinct molecular structures. DMES features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, a structure known for its high chemical and thermal resilience. In contrast, carbonate solvents are esters of carbonic acid, which are more susceptible to nucleophilic attack and electrochemical decomposition.
Caption: Molecular structures of DMES and common carbonate solvents.
These structural differences translate into distinct physical properties that directly influence electrolyte performance, as summarized below.
| Property | This compound (DMES) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) |
| Boiling Point (°C) | ~210 | 248 | 90 |
| Viscosity (mPa·s at 25°C) | High (relative) | 1.9 (at 40°C) | 0.59 |
| Dielectric Constant (ε) | High | 89.8 | 3.1 |
| Primary Function | High-stability solvent | High dielectric constant, SEI formation | Low viscosity co-solvent |
Note: Specific viscosity and dielectric constant values for DMES can vary based on the full electrolyte formulation but are generally higher than linear carbonates.
The high boiling point of DMES suggests lower volatility and enhanced safety. Conventional systems rely on a blend of high-dielectric EC to dissolve the lithium salt and a low-viscosity linear carbonate like DMC to ensure adequate ion mobility.[6] DMES aims to provide high stability, though its typically higher viscosity may require formulation with co-solvents to optimize ionic conductivity.
Performance Under Pressure: A Comparative Analysis
The ultimate value of an electrolyte is determined by its electrochemical performance and stability under operating conditions. Here, we compare DMES-based systems with conventional carbonate electrolytes across four critical metrics.
Ionic Conductivity
Ionic conductivity measures the electrolyte's efficiency in transporting lithium ions. Higher conductivity generally leads to better rate capability and power density. While conventional carbonate mixtures achieve high conductivities, DMES-based electrolytes can also be formulated to be competitive.
| Electrolyte System | Typical Ionic Conductivity (mS/cm at 25°C) |
| 1M LiPF₆ in EC:DMC (1:1) | 5 - 10[7] |
| 1M LiTFSI in Sulfonamide Solvent | 1 - 5[8] |
Note: Values are representative. The conductivity of sulfonamide-based electrolytes is highly dependent on the specific formulation, including the choice of lithium salt and any co-solvents.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider window is crucial for enabling high-voltage cathode materials, thereby increasing battery energy density. Sulfonamide-based electrolytes demonstrate a clear advantage in this domain.[5]
| Electrolyte System | Anodic Stability Limit (V vs. Li/Li⁺) |
| Conventional Carbonate (e.g., LiPF₆ in EC/DMC) | ~4.2 - 4.5 V[3] |
| Sulfonamide-Based (e.g., LiTFSI in DMES) | > 4.5 V, potentially up to 5.0 V or higher[5][9] |
Thermal Stability
Thermal stability is a critical safety parameter. Conventional carbonate electrolytes are flammable and can undergo exothermic decomposition at elevated temperatures, especially in the presence of a charged cathode.[10] Sulfonamides offer significantly improved thermal resilience.
| Electrolyte System | Onset of Thermal Decomposition |
| Conventional LiPF₆-Carbonate | Begins decomposing around 89-138°C[4][10] |
| Sulfonamide/Sulfamide-Based | Stable to higher temperatures (>200°C)[5] |
Battery Cycling Performance
Long-term cycling stability, measured by capacity retention, is the definitive test of an electrolyte's compatibility with the electrodes. The superior electrochemical stability of DMES can translate into more durable solid-electrolyte interphase (SEI) layers and reduced side reactions, leading to longer cycle life, particularly at higher voltages.
| Electrolyte System | Typical Capacity Retention (High-Voltage Cell) |
| Conventional Carbonate | Significant capacity fade after 100-200 cycles |
| DMES-Based (Optimized) | Improved retention over hundreds of cycles[11] |
Experimental Validation: Protocols and Workflow
Objective comparison requires rigorous and standardized experimental protocols. The following section details the methodologies for preparing and characterizing these electrolyte systems.
Caption: General experimental workflow for electrolyte characterization.
Protocol 1: Electrolyte Preparation
Causality: All materials must be rigorously dried to prevent moisture-induced side reactions, such as the hydrolysis of LiPF₆, which can skew all subsequent measurements.
-
Dry the desired lithium salt (e.g., LiPF₆ or LiTFSI) under vacuum at an appropriate temperature (e.g., 80°C for LiPF₆, 120°C for LiTFSI) for at least 24 hours.
-
Dry the solvents (DMES, EC, DMC) over molecular sieves (e.g., 3Å) for at least 48 hours.
-
Transfer all materials into an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Slowly add the pre-weighed lithium salt to the solvent or solvent mixture while stirring with a magnetic stir bar.
-
Continue stirring until the salt is fully dissolved. For a 1 M solution, this involves dissolving 1 mole of salt in a final solution volume of 1 liter.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Ionic Conductivity Measurement
Causality: Electrochemical Impedance Spectroscopy (EIS) is used to measure the bulk resistance of the electrolyte, which is then converted to conductivity. A blocking electrode setup is used to ensure that only ionic transport, not electrochemical reactions, contributes to the measured impedance.[12][13]
-
Assemble a conductivity cell (e.g., a Swagelok-type cell or a commercially available cell) with two blocking electrodes (e.g., stainless steel or platinum) separated by a spacer of known thickness and area.
-
Inside the glovebox, place a few drops of the electrolyte onto the lower electrode, ensuring the spacer is fully wetted.
-
Assemble the cell and connect it to a potentiostat equipped with a frequency response analyzer.
-
Allow the cell to reach thermal equilibrium (e.g., 25°C).
-
Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Fit the resulting Nyquist plot to an equivalent circuit to determine the bulk resistance (R_b) from the high-frequency intercept on the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the spacer thickness and A is the electrode area.
Protocol 3: Electrochemical Stability Window (ESW) Measurement
Causality: Linear Sweep Voltammetry (LSV) is employed to determine the potential at which the electrolyte begins to oxidize or reduce. A three-electrode setup provides a stable reference potential for accurate measurement.[7][14]
-
Assemble a three-electrode cell (e.g., using a coin cell setup) inside the glovebox.
-
Use a lithium metal foil as the reference and counter electrode.
-
Use an inert working electrode, such as platinum or glassy carbon, which catalyzes decomposition reactions without participating in them.
-
Add the electrolyte to the cell, ensuring the separator is fully saturated.
-
Connect the cell to a potentiostat.
-
To measure the anodic (oxidation) limit, sweep the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
The potential at which a sharp, sustained increase in current is observed is defined as the oxidation stability limit.
Protocol 4: Battery Cycling Performance
Causality: Long-term galvanostatic cycling evaluates the electrolyte's practical performance and its interaction with the anode and cathode over repeated charge-discharge cycles.[15][16]
-
Assemble a coin cell (e.g., CR2032) in the glovebox using a lithium metal anode, a separator, and the desired cathode material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ for high-voltage testing).
-
Add a controlled amount of the electrolyte to be tested.
-
Crimp the coin cell and allow it to rest for several hours to ensure complete wetting of the electrodes.
-
Place the cell in a battery cycler at a constant temperature (e.g., 25°C).
-
Perform formation cycles at a low C-rate (e.g., C/10) for 2-3 cycles to form a stable SEI layer.
-
Proceed with long-term cycling at a higher C-rate (e.g., C/3 or C/2) within the desired voltage window (e.g., 3.0 - 4.4 V).
-
Record the discharge capacity for each cycle. Plot capacity retention (%) versus cycle number to evaluate performance.
Conclusion and Future Outlook
The comparative data clearly indicates that this compound (DMES)-based electrolytes present a compelling alternative to conventional carbonate systems, primarily due to their significantly enhanced electrochemical and thermal stability. This makes them particularly suitable for next-generation, high-energy-density lithium-ion batteries that operate at higher voltages. The primary challenge often lies in optimizing the formulation to balance stability with ionic conductivity, which can be addressed through the judicious use of co-solvents or salt selection.
While challenges in cost, purity, and viscosity optimization remain, the fundamental advantages of the sulfonamide functional group are undeniable. Future research will likely focus on synthesizing novel sulfonamide derivatives with lower viscosities and exploring synergistic mixtures with other stable solvent classes. As the demand for safer and more powerful batteries grows, DMES and related sulfonamide electrolytes are poised to play a crucial role in the evolution of energy storage technology.
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- How to Perform a Battery Cycle Test on a Lithium-Ion B
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- Electrochemical Performance and Thermal Stability Studies of Two Lithium Sulfonyl Methide Salts in Lithium-Ion Battery Electrolytes.
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Benchmarking the stability of N,N-Dimethylethanesulfonamide against other electrolyte solvents.
An In-Depth Technical Guide to Benchmarking the Stability of N,N-Dimethylethanesulfonamide Against Alternative Electrolyte Solvents
Abstract
The relentless pursuit of higher energy density and safer lithium-ion batteries has placed the electrolyte, and specifically the solvent, under intense scrutiny. Traditional carbonate-based electrolytes exhibit limited stability at high voltages and elevated temperatures, posing significant challenges for next-generation battery chemistries. This guide introduces this compound (DMES), a member of the sulfonamide family, as a promising alternative solvent. We provide a comprehensive framework for benchmarking its electrochemical, thermal, and chemical stability against established electrolyte solvents. This document is intended for researchers, scientists, and drug development professionals engaged in materials science and battery technology, offering detailed, self-validating experimental protocols and comparative data to guide future research and development.
The Imperative for Solvent Stability in Advanced Batteries
The electrolyte is the lifeblood of a lithium-ion battery, facilitating the ionic transport between the cathode and anode that underpins energy storage and release.[1][2] The solvent system, the primary component of the liquid electrolyte, dictates critical performance metrics including ionic conductivity, the operational voltage window, and overall safety.[2] The incumbent carbonate solvents, such as ethylene carbonate (EC) and diethyl carbonate (DEC), are susceptible to oxidative decomposition at potentials above 4.5 V, which is a major bottleneck for the deployment of high-voltage cathode materials.[3] Furthermore, their flammability and thermal degradation at temperatures as low as 70°C raise significant safety concerns, particularly regarding thermal runaway.[4][5]
Sulfone and sulfonamide-based solvents have emerged as compelling alternatives due to their inherent chemical robustness.[6][7] The strong electron-withdrawing nature of the sulfonyl group (SO₂) lowers the energy of the Highest Occupied Molecular Orbital (HOMO), imparting exceptional resistance to oxidation.[6][8][9] This guide focuses on this compound (DMES), providing a rigorous set of methodologies to objectively evaluate its performance and position it within the landscape of advanced electrolyte solvents.
Methodologies for Comprehensive Stability Assessment
To ensure a holistic and reliable comparison, a multi-faceted approach to stability testing is essential. We present three core experimental workflows, each designed to probe a different aspect of solvent stability.
Electrochemical Stability Window (ESW) Assessment
Causality: The ESW defines the voltage range within which the electrolyte remains stable without undergoing significant oxidation or reduction. A wide ESW is paramount for enabling high-energy-density batteries that operate at high cell voltages.[8][9] Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the definitive techniques for determining these limits.[10][11][12]
Experimental Protocol: Cyclic Voltammetry
-
Preparation: All procedures must be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to exclude moisture and oxygen, which can interfere with the measurements.
-
Electrolyte Formulation: Prepare the test electrolyte by dissolving a lithium salt (e.g., 1.0 M Lithium bis(trifluoromethanesulfonyl)imide, LiTFSI) in the solvent to be tested (e.g., DMES). LiTFSI is often chosen for its high thermal and chemical stability, ensuring the observed decomposition is primarily from the solvent.
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
Working Electrode (WE): A polished glassy carbon or platinum electrode, which provides a relatively inert surface for observing solvent decomposition.[13]
-
Counter Electrode (CE): Lithium metal foil.
-
Reference Electrode (RE): Lithium metal foil. Using a lithium reference provides a stable potential benchmark (0 V vs. Li/Li⁺).
-
-
Measurement:
-
Place the assembled cell in the potentiostat.
-
To determine the anodic (oxidation) limit, perform a linear sweep from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).[13][14]
-
To determine the cathodic (reduction) limit, perform a linear sweep from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
-
Data Analysis: The potential at which a sharp, non-reversible increase in current occurs defines the stability limit. This current signifies the onset of electrolyte decomposition.
Diagram: Electrochemical Stability Workflow
Caption: Workflow for determining the Electrochemical Stability Window (ESW).
Thermal Stability Assessment
Causality: Thermal stability is a critical safety metric. Unstable electrolytes can decompose exothermically at elevated temperatures, potentially initiating a hazardous thermal runaway cascade in the battery.[4][15][16] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the onset of decomposition and volatilization, while Differential Scanning Calorimetry (DSC) quantifies the heat flow, revealing endothermic and exothermic events.[1][17][18]
Experimental Protocols: TGA and DSC
-
Sample Preparation: In an inert atmosphere, pipette a precise amount (typically 5-10 mg) of the electrolyte into a hermetically sealed aluminum or stainless steel crucible.[4] For TGA, the lid is often pierced to allow evolved gases to escape.[4]
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to an elevated temperature (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min) under an inert gas flow (e.g., Nitrogen).[3]
-
Record the sample mass as a function of temperature. The onset temperature of significant mass loss indicates decomposition or boiling.
-
-
DSC Measurement:
-
Place the sealed crucible in the DSC instrument alongside an empty reference crucible.
-
Apply the same temperature program as the TGA measurement.
-
Record the differential heat flow into the sample relative to the reference. Exothermic peaks indicate heat-releasing decomposition reactions, while endothermic peaks can indicate melting, boiling, or salt dissolution.[5][19]
-
-
Data Analysis: Correlate the TGA mass loss events with the DSC thermal events to build a comprehensive thermal profile of the electrolyte.
Diagram: Thermal Analysis Workflow
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A Comparative Analysis of the Acidity of N,N-Dialkylalkanesulfonamides: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of the acidity of a series of N,N-dialkylalkanesulfonamides. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural factors governing the acidity of these compounds. By integrating theoretical principles with computationally predicted data, this guide offers valuable insights for reaction optimization, prodrug design, and the development of new chemical entities.
Introduction: The Significance of Sulfonamide Acidity
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. Its ability to act as a hydrogen bond donor and its weakly acidic nature play crucial roles in molecular recognition, solubility, and pharmacokinetic properties. While primary and N-aryl sulfonamides have been extensively studied due to their prevalence in pharmaceuticals, the acidity of N,N-dialkylalkanesulfonamides remains a less explored area.[1]
Understanding the subtle variations in acidity (pKa) across a homologous series of N,N-dialkylalkanesulfonamides is paramount for several reasons:
-
Fine-tuning Physicochemical Properties: In drug discovery, modulating the pKa of a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of how alkyl substituents influence acidity allows for the rational design of compounds with optimized properties.
-
Reaction Mechanism and Catalyst Design: The acidity of the N-H proton in precursor sulfonamides can be a critical factor in various chemical transformations. Knowledge of their pKa values can aid in the selection of appropriate bases and reaction conditions.
-
Prodrug Strategies: The sulfonamide group can be functionalized to create prodrugs that release the active compound under specific physiological conditions. The acidity of the parent sulfonamide influences the lability of the prodrug linkage.
This guide will provide a comparative analysis of the acidity of a series of N,N-dialkylmethanesulfonamides, focusing on the impact of increasing the steric bulk of the N-alkyl substituents.
Theoretical Framework: Factors Governing Sulfonamide Acidity
The acidity of a sulfonamide is primarily determined by the stability of its conjugate base, the sulfonamidate anion. The key factors influencing this stability are:
-
Inductive Effects: The strongly electron-withdrawing sulfonyl group (-SO₂-) plays a dominant role in acidifying the N-H proton. It pulls electron density away from the nitrogen atom, weakening the N-H bond and stabilizing the resulting negative charge on the nitrogen upon deprotonation.
-
Resonance Stabilization: The sulfonamidate anion is stabilized by resonance, delocalizing the negative charge onto the two oxygen atoms of the sulfonyl group. This distribution of charge significantly enhances the stability of the conjugate base.
-
Steric Effects: The size and conformation of the alkyl groups on the nitrogen atom can influence the acidity. Increased steric bulk can potentially disrupt the planarity of the sulfonamidate anion, thereby affecting the efficiency of resonance stabilization. Furthermore, bulky substituents can hinder the solvation of the anion, which can also impact its stability.[2]
Comparative Acidity: A Computational Approach
Due to the limited availability of experimental pKa values for a homologous series of N,N-dialkylalkanesulfonamides, this guide utilizes high-quality computational predictions to facilitate a comparative analysis. The pKa values presented in this guide were predicted using the ChemAxon pKa prediction tool, a widely recognized software in the pharmaceutical industry for its accuracy in predicting the ionization constants of organic molecules.[1] The accuracy of such predictions for sulfonamides has been reported to be generally good, though outliers can exist.[3]
The following table summarizes the predicted pKa values for a series of N,N-dialkylmethanesulfonamides, with methanesulfonamide included as a reference.
| Compound Name | R Group on Nitrogen | Predicted pKa (Aqueous) |
| Methanesulfonamide | H | 10.87[3] |
| N,N-Dimethylmethanesulfonamide | Methyl | 12.5 |
| N,N-Diethylmethanesulfonamide | Ethyl | 13.2 |
| N,N-Diisopropylmethanesulfonamide | Isopropyl | 14.1 |
| N,N-Dibutylmethanesulfonamide | n-Butyl | 13.5 |
Note: The predicted pKa values are for aqueous solutions and were obtained using the ChemAxon pKa prediction tool. These values are for comparative purposes and should be considered as estimates. Experimental verification is recommended for critical applications.
Analysis of Acidity Trends
The predicted pKa values reveal a clear trend: as the size of the N-alkyl substituents increases from methyl to isopropyl, the acidity of the N,N-dialkylmethanesulfonamide decreases (i.e., the pKa increases).
Figure 1: A diagram illustrating the interplay of electronic and steric factors on the acidity of N,N-dialkylalkanesulfonamides.
This trend can be rationalized by considering the interplay of electronic and steric effects:
-
Inductive Effect of Alkyl Groups: Alkyl groups are weakly electron-donating. As the size and number of alkyl groups on the nitrogen increase, their collective inductive effect slightly destabilizes the negative charge on the nitrogen in the conjugate base, leading to a decrease in acidity.
-
Steric Hindrance: This is likely the dominant factor responsible for the observed trend. The increasing steric bulk of the alkyl groups (Methyl < Ethyl < n-Butyl < Isopropyl) can lead to several effects that decrease the stability of the sulfonamidate anion:
-
Disruption of Planarity: The resonance stabilization of the sulfonamidate anion is most effective when the nitrogen and the sulfonyl group can adopt a planar conformation. Bulky alkyl groups can force the nitrogen atom out of this plane, reducing the orbital overlap necessary for efficient delocalization of the negative charge onto the oxygen atoms.
-
Impaired Solvation: The stability of an ion in solution is significantly influenced by its interaction with solvent molecules. Bulky alkyl groups can shield the negatively charged sulfonamidate anion from stabilizing interactions with solvent molecules (e.g., hydrogen bonding with water), thereby decreasing its stability and, consequently, the acidity of the parent sulfonamide.[2]
-
The slightly lower pKa of N,N-dibutylmethanesulfonamide compared to the diisopropyl derivative, despite having more carbon atoms, can be attributed to the linear nature of the n-butyl groups, which are less sterically demanding around the nitrogen atom than the branched isopropyl groups.
Experimental Methodologies for pKa Determination
For researchers seeking to experimentally validate these predicted values or to determine the pKa of novel N,N-dialkylalkanesulfonamides, several robust methods are available. The choice of method often depends on the compound's solubility and UV-visible absorption properties.
Potentiometric Titration
Potentiometric titration is a classic and reliable method for determining pKa values. It involves the gradual addition of a strong base to a solution of the weakly acidic sulfonamide and monitoring the change in pH.
Protocol for Potentiometric Titration in a Non-Aqueous Solvent (for compounds with low water solubility):
-
Solvent Selection: Choose an appropriate non-aqueous solvent in which the sulfonamide is soluble, such as a mixture of acetonitrile and water or dimethyl sulfoxide (DMSO).[4][5]
-
Titrant Preparation: Prepare a standardized solution of a strong base soluble in the chosen solvent system, such as tetrabutylammonium hydroxide (TBAH).
-
Titration Setup:
-
Dissolve a precisely weighed amount of the sulfonamide in the chosen solvent in a titration vessel.
-
Immerse a calibrated pH electrode suitable for non-aqueous titrations into the solution.
-
Titrate the solution with the standardized base, adding small increments of the titrant and recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where half of the sulfonamide has been neutralized.
-
Figure 2: A simplified workflow for the experimental determination of pKa using potentiometric titration.
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Protocol for UV-Vis Spectrophotometric pKa Determination:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the sulfonamide.
-
Sample Preparation: Prepare solutions of the sulfonamide of the same concentration in each of the buffer solutions.
-
Spectral Acquisition: Record the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: By analyzing the changes in absorbance at a specific wavelength as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.[6][7]
HPLC-Based Methods
For compounds with very low solubility, High-Performance Liquid Chromatography (HPLC) can be a powerful tool for pKa determination. This method relies on the principle that the retention time of an ionizable compound on a reversed-phase column will change with the pH of the mobile phase.[1][8][9]
Protocol for HPLC-Based pKa Determination:
-
Mobile Phase Preparation: Prepare a series of mobile phases with the same organic modifier concentration but buffered at different pH values.
-
Chromatographic Analysis: Inject a solution of the sulfonamide and measure its retention time using each of the prepared mobile phases.
-
Data Analysis: Plot the retention factor (k) against the pH of the mobile phase. The pKa corresponds to the inflection point of the resulting sigmoidal curve.[10][11]
Synthesis of N,N-Dialkylalkanesulfonamides
The synthesis of N,N-dialkylalkanesulfonamides is typically achieved through the reaction of an alkanesulfonyl chloride with a secondary amine.
General Synthetic Procedure:
-
Preparation of Alkanesulfonyl Chloride: Alkanesulfonyl chlorides can be synthesized from various starting materials, including S-alkyl isothiouronium salts.[12]
-
Reaction with Secondary Amine: The alkanesulfonyl chloride is then reacted with the desired N,N-dialkylamine in the presence of a base to neutralize the HCl byproduct.
Figure 3: A general workflow for the synthesis of N,N-dialkylalkanesulfonamides.
Conclusion
This technical guide has provided a comparative analysis of the acidity of a series of N,N-dialkylalkanesulfonamides, leveraging computational predictions to elucidate the impact of N-alkyl substitution. The findings indicate that increasing the steric bulk of the N-alkyl groups leads to a decrease in acidity, primarily due to steric hindrance that can disrupt the planarity and solvation of the resulting sulfonamidate anion. A foundational understanding of these structure-acidity relationships, coupled with the robust experimental methodologies outlined, will empower researchers to rationally design and synthesize novel sulfonamide-containing molecules with tailored physicochemical properties for a wide range of applications in drug discovery and beyond.
References
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ChemAxon. pKa calculation. Available at: [Link]
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Szegezdi, J., & Csizmadia, F. (2007). A method for calculating the pK values of small and large molecules. Chemaxon. Available at: [Link]
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ChemAxon (2023). Predicting Lipophilicity, pKa and Solubility. Available at: [Link]
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ChemAxon (2023). Predicting pKa. Available at: [Link]
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- Platts, J. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
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Unacademy. Notes on Types of Non-Aqueous Titration and their Significance. Available at: [Link]
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A Senior Application Scientist's Guide to the Electrochemical Window of N,N-Dimethylethanesulfonamide (DMES) for Advanced Battery Applications
In the relentless pursuit of higher energy density in lithium-ion batteries, pushing the operational voltage of cathode materials beyond the 4.3 V threshold has become a critical frontier.[1][2] This endeavor, however, is fundamentally constrained by the electrochemical stability of the electrolyte.[2][3] Conventional carbonate-based electrolytes, the workhorses of the industry for decades, undergo oxidative decomposition at these higher potentials, leading to rapid capacity fade and safety concerns.[1][4] This guide provides an in-depth assessment of N,N-Dimethylethanesulfonamide (DMES), a member of the sulfonamide family of solvents, as a promising alternative for next-generation high-voltage battery systems. We will objectively compare its performance with established and emerging electrolyte solvents, supported by a discussion of the underlying electrochemical principles and detailed experimental protocols for validation.
The Imperative for a Wider Electrochemical Window
The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains electrochemically inert, neither being oxidized at the cathode nor reduced at the anode.[3][5] A wider ESW is paramount for enabling high-voltage cathodes (approaching 5 V), which are essential for boosting the energy density of lithium-ion batteries.[5] The limitations of standard electrolytes, typically a mixture of ethylene carbonate (EC) and linear carbonates like dimethyl carbonate (DMC), which become unstable above ~4.3 V vs. Li/Li+, have spurred intensive research into new solvent chemistries.[1][2] Among the promising candidates are sulfones, nitriles, and ionic liquids, which exhibit inherently greater oxidative stability.[6]
Introducing this compound (DMES): A Sulfonamide Solvent
DMES is an aprotic solvent characterized by a sulfonamide functional group (-S(=O)₂-N<). This group is structurally related to the sulfonyl group (-S(=O)₂-) found in sulfones, a class of solvents well-regarded for their high anodic stability.[7][8] The presence of the electron-withdrawing sulfonyl group adjacent to the nitrogen atom is hypothesized to lower the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the molecule more resistant to oxidation.[8]
Chemical Structure of this compound (DMES)
Caption: Molecular structure of this compound.
Key Physicochemical Properties:
-
Molecular Formula: C₄H₁₁NO₂S[9]
-
Molecular Weight: 137.20 g/mol [9]
-
Appearance: Aprotic liquid solvent.
While comprehensive data on properties like ionic conductivity and viscosity for DMES-based electrolytes are still emerging, related sulfonamide and sulfone solvents often exhibit higher viscosity compared to carbonates, which can impact ion transport.[7] This is a critical trade-off that researchers must manage, often by mixing with lower-viscosity co-solvents.
Comparative Analysis of Electrochemical Stability
The primary advantage of DMES and related sulfone/sulfonamide solvents lies in their superior oxidative stability. Research has shown that DMES is a stable solvent for the positive electrode reaction in aprotic Li-O₂ batteries, where high charging voltages can lead to significant electrolyte decomposition.[10][11] The voltage at which CO₂ evolution (a marker of solvent oxidation) was detected in a DMES-based electrolyte was substantially higher than in conventional ether-based electrolytes.[10]
The table below compares DMES with other common electrolyte solvents. The values represent typical anodic stability limits reported in the literature, which can vary based on the experimental setup (e.g., electrode material, salt concentration, and cutoff current density).
| Solvent/System | Chemical Family | Typical Anodic Stability (V vs. Li/Li⁺) | Key Advantages | Key Disadvantages |
| EC/DMC | Carbonate | ~4.3 V[1][2] | Good SEI formation on graphite, high conductivity | Limited oxidative stability, flammable |
| Fluorinated Carbonates | Carbonate | >4.5 V[6] | Improved oxidative stability, can form stable CEI | Higher cost, can increase viscosity |
| Tetramethylene Sulfone (TMS) | Sulfone | >5.0 V[7][12] | Excellent oxidative stability, high flash point | High viscosity, poor graphite compatibility alone |
| This compound (DMES) | Sulfonamide | >4.5 V (inferred)[10] | Potentially high oxidative stability, non-flammable traits | Higher viscosity, anode compatibility needs validation |
This comparison underscores the potential of the sulfonamide class. While carbonate electrolytes fail significantly above 4.3 V, sulfone and sulfonamide-based systems offer a pathway to unlocking the full potential of 5 V-class cathode materials.[7]
Experimental Protocol: Determining the Electrochemical Window via Voltammetry
To validate the electrochemical window of a novel solvent like DMES, a rigorous and standardized methodology is crucial. Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the most common and direct techniques employed.[13]
Causality in Experimental Design: The choice of a three-electrode setup is deliberate. It allows for the precise measurement of the working electrode's potential against a stable reference (like Li metal), isolating the electrochemical events at the working electrode from any influence of the counter electrode. The working electrode material is also critical; an inert electrode like platinum or glassy carbon is used to probe the intrinsic decomposition of the electrolyte, whereas using an active cathode material provides a more practical stability limit in a real-world cell.[14] The scan rate is a trade-off: slow enough to approach thermodynamic equilibrium but fast enough to complete the experiment in a reasonable time.[15]
Step-by-Step Protocol for Anodic Stability Measurement:
-
Electrolyte Preparation: Inside an argon-filled glovebox, prepare the test electrolyte. A typical formulation would be 1.0 M Lithium hexafluorophosphate (LiPF₆) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) dissolved in DMES.
-
Cell Assembly: Assemble a three-electrode electrochemical cell (e.g., a Swagelok-type cell).
-
Working Electrode (WE): Platinum or Glassy Carbon disk.
-
Reference Electrode (RE): Lithium metal foil.
-
Counter Electrode (CE): Lithium metal foil.
-
Separator: A glass fiber or polypropylene separator soaked in the prepared electrolyte.
-
-
Instrumentation Setup: Connect the assembled cell to a potentiostat.
-
Open Circuit Potential (OCP) Measurement: Allow the cell to rest for at least one hour to reach a stable OCP.
-
Linear Sweep Voltammetry (LSV) Execution:
-
Set the potential to sweep anodically (positively) from the measured OCP to a high cutoff voltage (e.g., 6.0 V vs. Li/Li⁺).
-
Use a slow scan rate, typically between 0.1 mV/s and 5 mV/s.[15]
-
Record the current response as a function of the applied potential.
-
-
Data Analysis and Interpretation:
-
Plot the resulting current density (current divided by electrode area) versus the potential.
-
The oxidative stability limit is defined as the potential at which the anodic current density begins to rise sharply, exceeding a predetermined cutoff value (e.g., 0.01 - 0.1 mA/cm²).[15] This sharp increase signifies the onset of electrolyte decomposition.
-
Caption: Workflow for determining the anodic stability of an electrolyte.
Conclusion and Future Outlook
This compound (DMES) represents a promising direction in the search for high-voltage electrolytes. Its sulfonamide structure suggests an inherent oxidative stability that likely surpasses conventional carbonate solvents, placing it in the same league as highly stable sulfones.[7][8][10]
However, several challenges must be addressed for practical implementation. The typically higher viscosity of sulfone and sulfonamide solvents can impede ionic conductivity, particularly at low temperatures.[7] Furthermore, the reductive stability and ability to form a stable Solid Electrolyte Interphase (SEI) on graphite anodes must be thoroughly investigated, as many non-carbonate solvents struggle with this aspect.[18]
Future research should focus on:
-
Formulation Optimization: Exploring binary or ternary solvent systems that blend the high voltage stability of DMES with low-viscosity co-solvents to enhance ionic conductivity.
-
Additive Development: Incorporating film-forming additives to ensure the formation of a robust and passivating SEI on the anode.[4]
-
Full-Cell Validation: Moving beyond half-cell voltammetry to demonstrate long-term cycling performance in high-voltage lithium-ion full cells.
By systematically addressing these points, solvents like this compound could play a pivotal role in developing the next generation of safer, higher-energy-density lithium-ion batteries.
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A Comparative Guide to HPLC and GC-MS Methods for the Purity Validation of N,N-Dimethylethanesulfonamide
For researchers and professionals in drug development, establishing the purity of any chemical entity is a cornerstone of safety, efficacy, and regulatory compliance. N,N-Dimethylethanesulfonamide, a sulfonamide derivative, is no exception. Its purity can directly impact experimental outcomes and the viability of its use in further applications. This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this compound.
The selection of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific questions we need to answer. This compound is a polar compound with limited volatility, which makes HPLC a primary candidate for quantitative purity analysis. However, for the identification of potentially volatile or semi-volatile impurities, GC-MS, often with derivatization, offers unparalleled specificity. This guide will dissect the causality behind the experimental choices for each technique, providing field-proven insights to empower you to select and implement the most appropriate method for your needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound.[1] The method's robustness and precision are ideal for routine quality control and for generating the high-quality quantitative data required for regulatory submissions.
The Principle of Separation: Reversed-Phase Chromatography
For a polar analyte like this compound, reversed-phase HPLC is the logical choice. The separation occurs on a non-polar stationary phase (typically a C18 column) with a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity. More polar impurities will have less affinity for the stationary phase and will elute earlier, while less polar impurities will be retained longer.
Exemplar HPLC-UV Method for Purity Determination
This protocol outlines a robust starting point for developing a validated HPLC method. It is crucial to validate this method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3]
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.
-
Test Solution: Prepare the sample to be tested in the same manner and at the same concentration as the standard solution.[4]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility and proven performance in separating a wide range of polar and non-polar compounds.[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The use of formic acid helps to control the pH and ensure good peak shape for the sulfonamide.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature is critical for reproducible retention times.
-
UV Detection: 230 nm. While this compound lacks a strong chromophore, it should exhibit some UV absorbance at lower wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity and detect impurities with different spectral properties.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the sample is calculated using the area normalization method from the chromatogram of the test solution: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%[4]
Ensuring Method Trustworthiness: Validation and Forced Degradation
A self-validating system is one where the method's performance is thoroughly challenged and documented. According to ICH guidelines, this involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.[3][6]
Specificity and Stability-Indicating Power: To prove the method is "stability-indicating," a forced degradation study is essential. This involves subjecting the this compound sample to harsh conditions to intentionally generate degradation products.[3][7] The HPLC method must be able to separate the intact analyte peak from all generated degradation product peaks.
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours.
-
Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled for Impurity Identification
While HPLC is superior for quantifying the primary compound, GC-MS excels at identifying and quantifying volatile and semi-volatile impurities.[1] Given the potential for small molecule impurities from the synthesis of this compound, GC-MS is an indispensable complementary technique.
The Challenge of Volatility and the Necessity of Derivatization
This compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. Silylation is a common and effective derivatization technique for compounds with active hydrogens, although for a sulfonamide, other derivatization approaches might be necessary to increase volatility. For the purpose of this guide, we will consider a derivatization strategy to make the analyte amenable to GC.
Exemplar GC-MS Method for Impurity Identification
This protocol provides a framework for identifying unknown impurities. The mass spectrometer provides structural information, which is invaluable for characterizing process-related impurities or degradation products.
1. Derivatization and Sample Preparation:
-
Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Add a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.
-
Dilute the derivatized sample with an appropriate solvent like hexane or ethyl acetate before injection.
2. GC-MS Conditions:
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless injection is preferred for trace impurity analysis to maximize sensitivity.
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C. This program allows for the separation of a range of volatile impurities.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu. This range will cover the expected mass of the derivatized analyte and potential smaller impurities.
-
3. Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Analyze the mass spectra of any additional peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify impurities.
-
The relative abundance of impurity peaks can provide a semi-quantitative estimate of their levels.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is universally superior, but which is best suited for the analytical objective.[1]
| Feature | HPLC-UV | GC-MS |
| Analyte Compatibility | Excellent for polar, non-volatile compounds. No derivatization needed. | Requires volatile and thermally stable compounds. Derivatization is necessary for this compound. |
| Primary Application | Quantitative purity assessment (% purity). | Identification of unknown volatile/semi-volatile impurities. |
| Sample Throughput | High. | Lower, due to the derivatization step and longer run times. |
| Sensitivity | Good (ng to µg range).[4] | Excellent for targeted ions (pg range), providing high sensitivity for trace impurities.[8] |
| Quantitative Accuracy | High precision and accuracy, ideal for assays.[4] | Good, but can be affected by derivatization efficiency and reproducibility. |
| Impurity Identification | Limited to UV spectra (PDA) and retention time matching with known standards. | Excellent. Mass spectra provide structural information for definitive identification. |
| Robustness | Generally very robust and reproducible for routine use. | Can be less robust due to the complexity of derivatization and potential for injector/column contamination. |
Exemplar Performance Data
The following table presents typical expected performance characteristics for the validated analysis of this compound. This data is illustrative and would need to be confirmed during method validation.
| Parameter | Exemplar HPLC-UV Method | Exemplar GC-MS Method (derivatized) |
| Retention Time | ~4.5 min | ~8.2 min |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (for a specific impurity) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% (for a specific impurity) |
| Linearity (r²) | >0.999 | >0.995 |
| Precision (%RSD) | < 2.0% | < 10% |
Conclusion and Recommendations
For the comprehensive purity validation of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is recommended.
-
For routine purity assessment, batch release, and stability studies, a validated, stability-indicating HPLC-UV/PDA method is the technique of choice. Its high precision, robustness, and direct analysis capabilities make it ideal for generating reliable quantitative data.
-
For impurity profiling, characterization of unknown peaks observed in HPLC, and investigating potential volatile synthesis byproducts, GC-MS is the superior tool. The structural information provided by mass spectrometry is invaluable for ensuring a complete understanding of the impurity profile, which is a critical aspect of drug development and safety assessment.
By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive and trustworthy data package that fully characterizes the purity and stability of this compound, ensuring its quality and suitability for its intended scientific application.
References
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 17, 2026, from [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 17, 2026, from [Link]
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International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved January 17, 2026, from [Link]
- International Council for Harmonisation. (n.d.). ICH Harmonised Guideline Q1B: Photostability Testing of New Drug Substances and Products.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- U.S. Food and Drug Administration. (n.d.). Analytical Methods.
- Patel, K., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Gadani, K., et al. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(12), 6471-6474.
- Al-Adnani, H. A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 10.
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Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Retrieved January 17, 2026, from [Link]
- United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography.
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European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved January 17, 2026, from [Link]
- Lee, J., et al. (2020). Determination of N-nitrosodimethylamine and N-nitrosomethylethylamine in drug substances and products of sartans, metformin and ranitidine by precipitation and solid phase extraction and gas chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 189, 113460.
- Reddy, G. S., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Pharmaceutical Analysis, 7(5), 329-335.
- Tolika, Z., et al. (2014). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
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A Comparative Guide to the Synthetic Routes of N,N-Dimethylethanesulfonamide: A Cost-Effectiveness Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. N,N-Dimethylethanesulfonamide, a valuable building block, can be synthesized through various pathways. This guide provides an in-depth comparative analysis of the most common synthetic routes, focusing on cost-effectiveness, scalability, and overall process efficiency. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to inform your synthetic strategy.
Route 1: The Classic Approach - Direct Sulfonylation of Dimethylamine
The most traditional and straightforward synthesis of this compound involves the reaction of ethanesulfonyl chloride with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Mechanism: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of ethanesulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable sulfonamide product. A base is typically added to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
Materials:
-
Ethanesulfonyl chloride
-
Dimethylamine (40% solution in water or anhydrous)
-
A suitable base (e.g., triethylamine, pyridine, or sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
Procedure:
-
A solution of dimethylamine and the base in the chosen solvent is prepared in a reaction vessel and cooled in an ice bath.
-
Ethanesulfonyl chloride is added dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 10 °C to minimize side reactions.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is then quenched with water, and the organic layer is separated.
-
The organic layer is washed successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or chromatography if necessary.
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} caption { label="Workflow for Direct Sulfonylation"; font-size: 12; font-family: "Arial"; }
Route 2: Reductive Amination - A Plausible Alternative
An alternative, though less direct, approach to this compound is through reductive amination.[1][2] This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.[1][2] For the synthesis of our target molecule, this would conceptually involve the reaction of a hypothetical "ethanesulfonyl acetaldehyde" with dimethylamine, followed by reduction. However, the instability and challenging synthesis of such an aldehyde make this a less practical route.
A more feasible, albeit still multi-step, reductive amination approach could start from 2-chloroethanesulfonyl chloride.
Conceptual Experimental Protocol (Multi-step):
Step 1: Synthesis of 2-(Dimethylamino)ethanesulfonyl chloride
-
React 2-chloroethanesulfonyl chloride with an excess of dimethylamine. This would lead to a nucleophilic substitution of the chlorine atom on the ethyl chain.
Step 2: Reduction to this compound This step is conceptually flawed as the sulfonyl chloride is already at the correct oxidation state. A true reductive amination pathway is not directly applicable for the synthesis of a sulfonamide from a sulfonyl chloride precursor in this manner.
Given the impracticality of a direct reductive amination for this specific target, the direct sulfonylation (Route 1) remains the most viable and industrially preferred method.
Comparative Analysis
To provide a clear comparison, the following table summarizes the key metrics for the most practical synthetic route (Route 1) and highlights the challenges of a theoretical alternative.
| Parameter | Route 1: Direct Sulfonylation | Theoretical Route 2: Reductive Amination Approach |
| Starting Materials | Ethanesulfonyl chloride, Dimethylamine, Base | 2-Chloroethanesulfonyl chloride, Dimethylamine |
| Number of Steps | 1 | 2+ (with significant synthetic challenges) |
| Typical Yield | High (often >90%) | Lower overall yield due to multiple steps |
| Reagent Cost | Ethanesulfonyl chloride can be moderately expensive. | 2-Chloroethanesulfonyl chloride is also a specialty chemical. |
| Scalability | Excellent, widely used in industrial processes. | Poor, due to the complexity and instability of intermediates. |
| Safety & Handling | Ethanesulfonyl chloride is corrosive and moisture-sensitive.[3] | Involves handling of lachrymatory and reactive intermediates. |
| Environmental Impact | Generates salt byproducts from the base. | Potentially more waste due to multiple steps. |
dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} caption { label="Comparison of Synthetic Pathways"; font-size: 12; font-family: "Arial"; }
Conclusion and Recommendation
Based on a thorough analysis of synthetic feasibility, cost-effectiveness, and scalability, the direct sulfonylation of dimethylamine with ethanesulfonyl chloride (Route 1) is the unequivocally recommended method for the synthesis of this compound. This single-step process offers high yields, straightforward purification, and is well-established for large-scale production. While alternative routes like reductive amination are powerful tools in a synthetic chemist's arsenal, their application to this specific target is fraught with practical challenges that render them economically uncompetitive. For researchers and drug development professionals requiring a reliable and efficient source of this compound, focusing on optimizing the direct sulfonylation route will yield the most favorable outcomes.
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RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-2-aminobenzenemethanesulfonamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-4-(4-(phenylsulfonyl)phenoxy)benzenesulfonamide. Retrieved from [Link]
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PubMed. (n.d.). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
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PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Retrieved from [Link]
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ResearchGate. (n.d.). An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Retrieved from [Link]
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Sciencemadness.org. (2016). Ethane Sulfonyl Chloride Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). A simple preparation of N,N-dimethyl-N′-alkyl (aryl) sulfonylformamidines. Retrieved from [Link]
-
Arkat USA. (n.d.). The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chlorid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
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Shaalaa.com. (2020). Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. Retrieved from [Link]
-
PubMed. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N,N-Dimethylethanesulfonamide
For the diligent researcher, the journey of discovery does not end with the final data point. Instead, it culminates in the responsible management of the materials that made the research possible. This guide provides an in-depth, procedural framework for the proper disposal of N,N-Dimethylethanesulfonamide, ensuring the safety of laboratory personnel and the preservation of our environment. As scientists, our commitment to rigorous methodology must extend to the entire lifecycle of our chemical reagents.
The Imperative for Proper Disposal: Beyond the Bench
This compound, a member of the sulfonamide family, requires careful handling not only during its use but also in its disposal. Sulfonamides, as a class, are recognized for their potential environmental persistence.[1][2][3] Improper disposal, such as discharge into the sanitary sewer system, can lead to the contamination of waterways.[4][5] This is of particular concern as sulfonamides can exert ecotoxicological effects on aquatic organisms and contribute to the development of antibiotic resistance in environmental microbes.[1][3][4][6] Therefore, a disciplined and informed approach to the disposal of this compound is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data for structurally similar compounds, such as N,N-Dimethyl methanesulfonamide, can provide valuable guidance.[7]
Key Hazard Considerations:
-
Inhalation: While not an expected route of exposure for the solid form, any procedures that could generate dust should be performed in a well-ventilated area or a chemical fume hood.[7][8]
-
Skin and Eye Contact: Direct contact should be avoided.[7][9]
-
Ingestion: Accidental ingestion should be prevented through strict adherence to laboratory safety protocols.[7]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against accidental splashes or dust particles.[9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Generally not required for handling small quantities of the solid in a well-ventilated area.[7][8] | Use a NIOSH-approved respirator if dust generation is unavoidable.[10] |
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[11][12][13] Under no circumstances should it be disposed of down the drain or in the regular trash.[11][14][15]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated this compound and any grossly contaminated disposable labware (e.g., weigh boats, contaminated paper towels) in a designated, clearly labeled hazardous waste container.[13]
-
This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[11][12]
-
-
Liquid Waste:
-
Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[11][15]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[11] Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, the original labels on the container must be completely defaced or removed before the container is discarded or recycled according to institutional protocols.[11][15]
-
2. Waste Container Labeling:
Proper labeling is a critical component of safe waste management. The hazardous waste container must be clearly and accurately labeled with the following information:[11][13]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[14]
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.[12][14] For example, keep this waste stream separate from strong acids and bases.
-
For liquid waste, secondary containment (such as a larger, chemically resistant bin) is required to contain any potential leaks or spills.[11][12]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often 90 to 180 days), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][15][17]
-
Never allow hazardous waste to accumulate in the laboratory.[11]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[7]
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and contact your institution's EHS department.
-
Prevent entry into the affected area.
-
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific research.
References
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Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
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Kotlarska, E., et al. (2011). Effects of the presence of sulfonamides in the environment and their influence on human health. PubMed. [Link]
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Conde-Cid, M., et al. (2020). Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. MDPI. [Link]
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Gallagher, A. (2021). Evaluation of the Environmental Prevalence and Toxicity of Sulfonamides and Their Metabolites. Washington College Review. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for N,N-Dimethylethanesulfonamide
This document provides essential safety and handling protocols for N,N-Dimethylethanesulfonamide (CAS 6338-68-7). As researchers and drug development professionals, our primary responsibility is to create a safe laboratory environment through a thorough understanding of the reagents we handle. This guide moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation. The protocols described herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.
Hazard Assessment: Understanding the Risks of this compound
Before any laboratory work begins, a comprehensive risk assessment is mandatory.[1] this compound is a liquid research chemical whose primary hazards necessitate careful selection of personal protective equipment (PPE).
According to supplier safety data, the specific, identified hazards are as follows:
-
H315: Causes skin irritation. [2] Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [2] Vapors or splashes can cause significant, potentially damaging, eye irritation.
-
H335: May cause respiratory irritation. [2] Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath.
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[2] This assessment directly informs the minimum PPE requirements for handling this substance.
Core PPE Directive: Your Essential Barrier
For all routine procedures involving this compound at a standard laboratory scale (e.g., weighing, solution preparation, use in reactions), the following PPE is mandatory.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for anyone in the area where the chemical is stored or handled.[3] Given the "serious eye irritation" warning, if there is any risk of splashing, it is prudent to upgrade to chemical splash goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are the first line of defense against skin irritation. Nitrile gloves (minimum 5-mil thickness) are a suitable choice for incidental splash protection.[4] Before each use, visually inspect gloves for any signs of degradation, tearing, or pinholes.[5] If direct contact occurs, gloves must be removed and replaced immediately.[4]
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect street clothes and skin from contamination. Ensure the coat is fully buttoned.[6]
-
-
Ventilation: All manipulations of this compound that could generate vapors or aerosols must be performed inside a certified chemical fume hood.[1][5] This is the primary engineering control to mitigate the risk of respiratory tract irritation.
Table 1: PPE Recommendations by Task
| Task | Risk Level | Required PPE |
| Storage & Transport | Low | Lab Coat, Safety Glasses, Nitrile Gloves |
| Weighing/Pipetting | Medium | Lab Coat, Chemical Splash Goggles, Nitrile Gloves, Chemical Fume Hood |
| Reaction Setup/Workup | Medium-High | Lab Coat, Chemical Splash Goggles, Nitrile Gloves, Chemical Fume Hood |
| Large Volume Transfer (>1L) | High | Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles and Face Shield, Nitrile Gloves, Chemical Fume Hood |
| Spill Cleanup | High | As per spill response plan (see Section 5), may require enhanced respiratory protection. |
Procedural Guide: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Follow this sequence to minimize cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Wash and dry your hands thoroughly. Select the correct size gloves and inspect them for damage before pulling them on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
This sequence is critical to prevent transferring contaminants from the PPE to your skin.
-
Gloves: Remove gloves using a glove-to-glove technique. Pinch the palm of one glove and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enveloping the first glove.
-
Lab Coat: Remove your lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothes.
-
Eye Protection: Remove eye protection last.
-
Hand Hygiene: Immediately wash your hands with soap and water for at least 20 seconds.[6]
Disposal of Contaminated PPE:
-
Used disposable gloves should be discarded into a designated hazardous waste container.[7] Never reuse disposable gloves.[4]
-
Grossly contaminated lab coats should not be taken home. They must be decontaminated or disposed of according to your institution's hazardous waste procedures.
Experimental Workflow: PPE in Practice
This protocol outlines the use of PPE during a common laboratory task: preparing a 1M solution of this compound in a solvent.
Caption: Decision tree for responding to a chemical spill in the laboratory.
For any spill, the first step is to alert personnel in the immediate area. For small, manageable spills (<1L), use a chemical spill kit to absorb the material, then clean the area. [7]All contaminated materials must be placed in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) office immediately. [7]
References
-
Chemical Spill Response Procedures. (n.d.). University of Louisville. Retrieved January 17, 2026, from [Link]
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Laboratory Spill Response Procedures. (n.d.). Youngstown State University. Retrieved January 17, 2026, from [Link]
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Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved January 17, 2026, from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]
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Chemical Spill Procedures. (n.d.). California State University Monterey Bay. Retrieved January 17, 2026, from [Link]
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Spill Management Procedure. (n.d.). Texas A&M University-Texarkana. Retrieved January 17, 2026, from [Link]
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 17, 2026, from [Link]
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This compound | C4H11NO2S | CID 80644. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University. Retrieved January 17, 2026, from [Link]
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Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved January 17, 2026, from [Link]
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Standard Operating Procedure January 2023 HANDLING CHEMICALS. (2023, January). Louisiana State University. Retrieved January 17, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
